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  • Product: 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride
  • CAS: 955887-11-3

Core Science & Biosynthesis

Foundational

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride CAS number 955887-11-3 properties

An In-depth Technical Guide to 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS: 955887-11-3) Section 1: Introduction and Overview 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, identified by CAS Number 955887-11-3...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS: 955887-11-3)

Section 1: Introduction and Overview

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, identified by CAS Number 955887-11-3, is a heterocyclic amine salt that serves as a valuable building block in synthetic and medicinal chemistry. The core of this molecule is the 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. This scaffold is of immense interest to researchers and drug development professionals due to its remarkable chemical stability and its prevalence in a wide array of pharmacologically active compounds.[1][2][3]

Triazole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and antifungal properties.[1][3][4] The unique electronic properties of the triazole ring, its ability to engage in hydrogen bonding, and its role as a stable linker contribute to its utility in drug design. This guide provides a comprehensive overview of the known properties, plausible synthetic considerations, and safe handling procedures for 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, offering field-proven insights for its application in research and development.

Section 2: Core Physicochemical and Structural Properties

The fundamental properties of a chemical entity are critical for its application in experimental design. 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is typically supplied as a reference compound or API intermediate for research purposes.[5][6]

Chemical Structure

The molecule consists of a 1,2,3-triazole ring substituted with a methyl group at the N2 position and an amine group at the C4 position, formulated as a hydrochloride salt.

Caption: Chemical structure of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 955887-11-3[5][7][8]
Molecular Formula C₃H₇ClN₄[5]
Molecular Weight 134.57 g/mol [5][7]
Purity ≥95% (Typical)[5]
SMILES Cl.CN1N=CC(N)=N1[5]
Storage Conditions 2-8 °C, in a dry, well-ventilated place[5][9]
Form Solid (Inferred from related compounds)

Section 3: Spectral Data and Characterization (Interpretive)

Predicted ¹H NMR Characteristics

The proton NMR spectrum is expected to show three distinct signals:

  • Methyl Protons (-CH₃): A singlet integrating to 3 protons, likely in the δ 3.5-4.5 ppm range, corresponding to the N-methyl group.

  • Triazole Ring Proton (-CH): A singlet integrating to 1 proton, typically found in the aromatic region (δ 7.0-8.5 ppm).

  • Amine Protons (-NH₂): A broad singlet integrating to 2 protons. Its chemical shift can vary significantly depending on the solvent and concentration. As a hydrochloride salt, these protons are acidic and may exchange with deuterium in solvents like D₂O, leading to the signal's disappearance.

G cluster_0 Conceptual Synthetic Workflow start Alkyne & Azide Precursors cycloaddition [3+2] Cycloaddition (e.g., CuAAC) start->cycloaddition core 1,2,3-Triazole Core cycloaddition->core methylation N-Methylation core->methylation fgi C4-Amination methylation->fgi product_base Free Base Product fgi->product_base salt HCl Salt Formation product_base->salt final_product Final Hydrochloride Salt salt->final_product

Caption: A generalized workflow for the synthesis of substituted 1,2,3-triazoles.

Key Reactivity

The primary site of reactivity for derivatization is the 4-amino group. This primary amine can undergo a wide range of reactions common in medicinal chemistry, including:

  • Amide bond formation: Acylation with carboxylic acids, acid chlorides, or anhydrides.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

This versatility makes the compound an excellent starting point for building libraries of more complex molecules for structure-activity relationship (SAR) studies.

Section 5: Applications in Research and Drug Development

The primary application of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is as a chemical intermediate or building block. [6]Its value lies in the strategic placement of the reactive amine handle on a stable, drug-like triazole scaffold.

  • Scaffold for Medicinal Chemistry: Researchers can incorporate this moiety into larger molecules to explore its impact on biological activity. The triazole ring can act as a bioisostere for other functional groups, such as amides, potentially improving metabolic stability or solubility. [11]* Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it is an ideal candidate for FBDD screening campaigns to identify initial hits that bind to biological targets.

  • Development of Novel Therapeutics: Given the established roles of triazoles in antifungal agents (e.g., fluconazole) and other medicines, this building block is relevant for the synthesis of new candidates in oncology, infectious diseases, and other therapeutic areas. [3]

Section 6: Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for CAS 955887-11-3 is not publicly detailed, data from closely related amino-triazole compounds provide a reliable basis for safe handling protocols. [9][12]The chemical, physical, and toxicological properties have not been thoroughly investigated. [9]

Hazard Identification

Based on analogous compounds, the following hazards are anticipated:

Hazard StatementCodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation.[9][12]
Eye IrritationH319Causes serious eye irritation.[9][12]
Respiratory IrritationH335May cause respiratory irritation.[9][12]
Recommended Precautionary Measures & PPE
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. [13]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses that meet NIOSH (US) or EN 166 (EU) standards. [9] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use. [9] * Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure. [14] * Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [14][15]* Safe Handling Practices: Avoid contact with skin, eyes, and clothing. [9][14]Avoid breathing dust. [13]Wash hands thoroughly after handling and before breaks. [9]

First Aid and Storage
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [15]* In Case of Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists. [9]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [9][15]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician. [13]* Storage: Store in a cool, dry, and well-ventilated place. [5][12]Keep the container tightly closed. [5][12]Recommended storage temperature is between 2-8°C. [5]

References

  • 2-甲基-2H-1,2,3-噻唑-4-胺盐酸盐. CAS号查询. [Link]

  • 2-methyl-2H-1,2,3-triazol-4-amine hydrochloride,955887-11-3. Autech Industry Co.,Limited. [Link]

  • MATERIAL SAFETY DATA SHEET - 4-AMINO 1,2,4-TRIAZOLE. Oxford Lab Fine Chem LLP. [Link]

  • Al-Wahaibi, L. H., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. [Link]

  • Bakherad, M., et al. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH groups as their tetrahydropyranyl derivatives. RSC Advances. [Link]

  • 2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride. Chemsrc. [Link]

  • Kumar, R., et al. (2020). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

  • 2-methyl-2h-1,2,3-triazol-4-amine. PubChemLite. [Link]

  • Zhang, M., et al. (2018). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. [Link]

  • 4-AMINO–1,2,4-TRIAZOLE Extra Pure MSDS. Loba Chemie. [Link]

  • Tian, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • 1-methyl-1H-1,2,3-triazol-4-amine. PubChem. [Link]

  • Tian, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Tian, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

  • 1,2,3-Triazole. Wikipedia. [Link]

  • Al-Jbouri, R. S. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science. [Link]

  • Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. [Link]

  • Al-Wahaibi, L. H., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. Molbank. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride: Structure, Properties, and Synthetic Strategy

This technical guide provides a comprehensive overview of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While this...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While this specific molecule is primarily available as a research chemical, its structural motifs are significant in medicinal chemistry. This document details its molecular structure, physicochemical properties, and outlines a plausible synthetic pathway based on established principles of triazole chemistry, providing expert insights into the rationale behind key procedural steps.

Core Molecular Attributes and Physicochemical Properties

2-Methyl-2H-1,2,3-triazol-4-amine is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms, substituted with a methyl group at the N-2 position and an amine group at the C-4 position. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, a common practice in the development of amine-containing pharmaceutical compounds.

The distinction between the free base and its hydrochloride salt is critical for experimental design and data interpretation. The free base, 2-Methyl-2H-1,2,3-triazol-4-amine, is identified by CAS Number 936940-63-5. The hydrochloride salt, the subject of this guide, is uniquely identified by CAS Number 955887-11-3.[1]

A summary of its key quantitative data is presented below.

PropertyValueSource(s)
IUPAC Name 2-Methyl-2H-1,2,3-triazol-4-amine hydrochlorideN/A
CAS Number 955887-11-3[1]
Molecular Formula C₃H₇ClN₄[1]
Molecular Weight 134.57 g/mol [1]
Canonical SMILES Cl.CN1N=CC(N)=N1[1]
Free Base CAS No. 936940-63-5
Free Base Formula C₃H₆N₄
Free Base Mol. Wt. 98.11 g/mol
Recommended Storage 2-8 °C, Sealed in dry conditions
Molecular Structure Visualization

The connectivity of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is depicted in the diagram below, highlighting the N-2 methylation, a key structural feature that distinguishes it from its N-1 and N-3 isomers.

Caption: Molecular structure of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.

Synthetic Strategy and Mechanistic Rationale

The proposed workflow involves the formation of a substituted triazole precursor followed by functional group manipulations.

G cluster_0 Proposed Synthetic Workflow A Step 1: Cycloaddition (e.g., Azide + Acetonitrile derivative) B Step 2: Introduction of Amine Precursor (e.g., Nitration) A->B Formation of Triazole Ring C Step 3: Regioselective N-Methylation B->C Functionalization D Step 4: Reduction of Nitro Group C->D Isomer Separation & Alkylation E Step 5: Hydrochloride Salt Formation D->E Final Functional Group Conversion

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodological Considerations

Step 1: Formation of the 4-Substituted-1,2,3-Triazole Ring The synthesis would likely commence with the construction of the triazole core. A common method is the 1,3-dipolar cycloaddition of an azide with an alkyne.[1][2] However, to achieve the desired substitution pattern, an alternative is the reaction of an activated acetonitrile derivative (e.g., cyanoacetamide) with an azide source.

  • Causality: Using a precursor like cyanoacetamide provides a handle (the acetamide group) at the C-4 position that can be later converted to an amine.

Step 2: Nitration of the Triazole Ring To introduce the amino group, a common strategy is the nitration of the aromatic ring, followed by reduction. The triazole ring can be nitrated using standard nitrating agents (e.g., HNO₃/H₂SO₄). This step would yield a 4-nitro-1,2,3-triazole intermediate.

  • Causality: Nitration is a robust and well-understood method for introducing a nitrogen-based functional group onto an aromatic ring, which serves as a reliable precursor to an amine.

Step 3: Regioselective N-Methylation This is the most critical step. Alkylation of an NH-triazole typically yields a mixture of N-1 and N-2 isomers. To favor the N-2 product, specific reaction conditions are necessary. The use of certain solvents or a specific methylating agent (e.g., dimethyl sulfate vs. methyl iodide) under controlled pH can influence the regioselectivity. A key strategy often involves thermodynamic versus kinetic control. The N-2 substituted triazole is often the thermodynamically more stable product.

  • Expertise & Experience: The choice of base and solvent is paramount. A non-polar solvent might favor the N-2 isomer due to the different dipole moments of the N-1 and N-2 methylated products. Following alkylation, careful chromatographic separation (e.g., column chromatography or preparative HPLC) would be essential to isolate the desired 2-methyl-2H-1,2,3-triazol-4-nitro isomer from its N-1 counterpart. This separation is a self-validating step, as the purity and identity of the isomers must be confirmed analytically before proceeding.

Step 4: Reduction of the Nitro Group The isolated 2-methyl-2H-1,2,3-triazol-4-nitro intermediate would then be reduced to the corresponding amine. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in HCl), are effective.

  • Causality: Catalytic hydrogenation is often preferred as it is a "clean" reaction, with the only byproduct being water, simplifying the workup process to obtain the free base, 2-methyl-2H-1,2,3-triazol-4-amine.

Step 5: Hydrochloride Salt Formation The final step involves converting the purified free base into its hydrochloride salt. This is typically achieved by dissolving the amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and treating it with a solution of hydrogen chloride in the same solvent or by bubbling dry HCl gas through the solution.

  • Trustworthiness: This is a standard and highly reliable method for forming hydrochloride salts. The precipitation of the salt from the organic solvent serves as a final purification step, ensuring a high-purity product. The solid product can be collected by filtration and dried under vacuum.

Structural Elucidation by Spectroscopic Methods

While experimental spectra for this specific compound are not publicly available, its structure can be confidently predicted based on data from analogous compounds.[3] Spectroscopic analysis is crucial for verifying the outcome of the synthesis, particularly the regiochemistry of the methylation.

Technique Expected Observations Rationale
¹H NMR Methyl Protons (N-CH₃): Singlet, ~4.0-4.3 ppm.Triazole Proton (C₅-H): Singlet, ~7.5-7.8 ppm.Amine Protons (NH₂): Broad singlet, variable chemical shift.The N-methyl group in 2-substituted-2H-1,2,3-triazoles is deshielded by the aromatic ring and adjacent nitrogen, appearing downfield. The C₅-H is a single proton on the aromatic ring with no adjacent protons to couple with, hence it appears as a singlet.
¹³C NMR Methyl Carbon (N-CH₃): ~40-45 ppm.Triazole Carbon (C₅): ~130-135 ppm.Triazole Carbon (C₄): ~145-150 ppm.The chemical shifts are characteristic of the electronic environment of each carbon atom within the substituted heterocyclic ring. The C₄ carbon, bonded to the amino group and two nitrogen atoms, would be the most downfield.
Mass Spec. (ESI+) Expected m/z: 99.0665 [M+H]⁺ for the free base (C₃H₆N₄).Electrospray ionization in positive mode would readily protonate the basic amine or one of the triazole nitrogens, yielding the mass of the free base plus a proton.

Significance and Applications in Medicinal Chemistry

The 1,2,3-triazole core is considered a privileged scaffold in drug discovery.[1][4] Its utility stems from its high chemical stability, aromaticity, and its capacity to engage in hydrogen bonding and dipole-dipole interactions without being a metabolically labile group.

The 2-methyl-2H-1,2,3-triazol-4-amine structure, specifically, is a valuable building block for several reasons:

  • Bioisosterism: The triazole ring is often used as a bioisostere for other functional groups, such as amide or ester bonds, to improve pharmacokinetic properties like metabolic stability and cell permeability.

  • Vector for Molecular Elaboration: The 4-amino group provides a reactive handle for further chemical modification. It allows for the facile construction of larger, more complex molecules through amide bond formation, Schiff base condensation, or other amine-based chemistries, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Modulation of Physicochemical Properties: The N-2 methylation pattern, compared to the N-1 isomer, alters the molecule's dipole moment, solubility, and crystal packing, which can have profound effects on its biological activity and formulation properties.

Derivatives of amino-triazoles are investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents.[5][6] The title compound serves as a starting point for the synthesis of libraries of novel compounds to be screened for such activities.

References

  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. Available at: [Link] (Accessed January 20, 2026).

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link] (Accessed January 20, 2026).

  • Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Tikrit Journal of Pure Science. Available at: [Link] (Accessed January 20, 2026).

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link] (Accessed January 20, 2026).

  • Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. University of Science and Technology of China. Available at: [Link] (Accessed January 20, 2026).

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link] (Accessed January 20, 2026).

  • ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate. Available at: [Link] (Accessed January 20, 2026).

  • Synthesis of Fused Bicyclic[7][8][9]-Triazoles from Amino Acids. ACS Publications. Available at: [Link] (Accessed January 20, 2026).

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. Available at: [Link] (Accessed January 20, 2026).

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available at: [Link] (Accessed January 20, 2026).

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link] (Accessed January 20, 2026).

  • Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives. European Patent Office. Available at: [Link] (Accessed January 20, 2026).

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.
  • Synthesis of Fused Bicyclic[7][8][9]-Triazoles from Amino Acids. ACS Publications. Available at: [Link] (Accessed January 20, 2026).

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link] (Accessed January 20, 2026).

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Available at: [Link] (Accessed January 20, 2026).

  • Regioselective Synthesis of[7][8]-Triazoles Catalyzed by Cu(I) Generated in situ from Cu(0) Nanosize Activated Powder and Amine Hydrochloride Salts. ResearchGate. Available at: [Link] (Accessed January 20, 2026).

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. Available at: [Link] (Accessed January 20, 2026).

  • 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Preprints.org. Available at: [Link] (Accessed January 20, 2026).

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Spectroscopic Landscape of a Niche Heterocycle In the realm of medicinal chemistry and materials science, the 1,2,3-t...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of a Niche Heterocycle

In the realm of medicinal chemistry and materials science, the 1,2,3-triazole scaffold is a cornerstone of molecular design, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. The specific isomer, 2-Methyl-2H-1,2,3-triazol-4-amine, particularly in its hydrochloride salt form, presents a valuable building block for further synthetic elaborations. However, a comprehensive, publicly available repository of its experimental spectroscopic data is notably scarce.

This guide is therefore constructed to serve as a vital resource for researchers encountering this compound. It moves beyond a simple data sheet by providing a logically structured, in-depth analysis of the expected spectroscopic characteristics of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. The predictions herein are not arbitrary; they are meticulously derived from the fundamental principles of spectroscopic theory, extensive review of published data for analogous 1,2,3-triazole derivatives, and the well-documented effects of amine protonation. This document is designed to empower researchers to confidently identify and characterize this molecule, and to provide a framework for the rigorous validation of their own experimental findings.

Molecular Structure and Its Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The hydrochloride salt of 2-Methyl-2H-1,2,3-triazol-4-amine possesses several key features that will dictate its spectral signature.

Figure 1: Structure of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.

The key structural elements influencing the spectroscopy are:

  • The 1,2,3-Triazole Ring: A five-membered aromatic heterocycle. The arrangement of the three nitrogen atoms and two carbons creates a unique electronic environment.

  • The N-Methyl Group: A methyl group attached to the N2 position of the triazole ring.

  • The Ammonium Group: The amine at the C4 position is protonated to form an ammonium group in the hydrochloride salt. This will have a significant impact on the electronic structure and, consequently, the spectroscopic data.

  • The Chloride Counter-ion: While the chloride ion itself is not directly observed in most standard organic spectroscopy, its presence is inferred from the effects of protonation on the organic cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete picture.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with three distinct signals. The formation of the ammonium salt will cause a general downfield shift of protons, particularly those close to the positive charge.[1][2]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Comparative Insights
~8.0 - 8.5Singlet1HC5-HThe lone proton on the triazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent nitrogen atoms. In related 1,2,3-triazole systems, this proton typically appears in the range of δ 7.5-8.5 ppm.[3] The positive charge on the adjacent ammonium group will likely push this signal to the lower end of this range.
~4.0 - 4.5Singlet3HN-CH₃The methyl group attached to the N2 position will appear as a singlet. Its chemical shift is influenced by the electronegativity of the nitrogen and the aromatic ring current. In similar N-methylated azoles, this signal is often found between δ 3.8 and 4.3 ppm.
~9.0 - 10.0Broad Singlet3H-NH₃⁺The protons of the ammonium group will be significantly deshielded due to the positive charge on the nitrogen. These protons are also exchangeable, which will lead to a broad signal. In amine hydrochloride salts, these signals can appear over a wide range, often as a broad hump.[4] The exact chemical shift and broadness will be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three signals corresponding to the three carbon atoms in the molecule. Similar to the ¹H NMR, the chemical shifts will be influenced by the aromaticity of the ring and the presence of the ammonium group.[1][2]

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Comparative Insights
~145 - 155C4This carbon is attached to the electron-withdrawing ammonium group and is part of the aromatic triazole ring, leading to a significant downfield shift. In various amino-1,2,4-triazoles, the carbon bearing the amino group is often found in this region.[5][6]
~125 - 135C5This carbon is adjacent to two nitrogen atoms in the aromatic ring, which will also result in a downfield chemical shift, though likely less deshielded than C4.
~35 - 45N-CH₃The methyl carbon attached to the nitrogen will be the most upfield signal, typical for sp³ hybridized carbons attached to a heteroatom.
Self-Validating Experimental Protocol for NMR Analysis

For a definitive structural confirmation of a newly synthesized or acquired batch of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, the following workflow is recommended.

NMR_Workflow cluster_workflow NMR Analysis Workflow start Sample Preparation (DMSO-d₆) H1_NMR ¹H NMR (Quantitative) start->H1_NMR C13_NMR ¹³C NMR (DEPT-135) start->C13_NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC C13_NMR->HSQC structure Structure Elucidation & Verification COSY->structure HMBC ¹H-¹³C HMBC HSQC->HMBC HMBC->structure

Figure 2: A self-validating workflow for NMR-based structural elucidation.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the salt and allow for the observation of the exchangeable NH₃⁺ protons.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. Verify the presence of the three expected signals and their integration ratios (1:3:3).

  • ¹³C NMR and DEPT-135: Obtain a proton-decoupled ¹³C NMR spectrum to observe the three carbon signals. A DEPT-135 experiment should be run concurrently to confirm the presence of one CH group (C5) and one CH₃ group (N-CH₃), while the quaternary carbon (C4) will be absent.

  • 2D NMR - HSQC: A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate the proton signals with their directly attached carbon atoms. This will definitively link the proton at δ ~8.0-8.5 ppm to the carbon at δ ~125-135 ppm (C5-H) and the methyl protons at δ ~4.0-4.5 ppm to the methyl carbon at δ ~35-45 ppm.

  • 2D NMR - HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal long-range (2-3 bond) correlations. Key expected correlations include:

    • The N-CH₃ protons to both C4 and C5 of the triazole ring.

    • The C5-H proton to C4. These correlations provide unequivocal evidence for the connectivity of the molecular skeleton.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride will be dominated by vibrations associated with the ammonium group and the triazole ring.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale and Comparative Insights
3200 - 2800N-H Stretch (Ammonium)Strong, BroadThe N-H stretching vibrations of the NH₃⁺ group will appear as a very broad and intense series of bands in this region. This is a hallmark of amine salts and is due to strong hydrogen bonding.[7][8][9][10]
~1620 - 1580N-H Bend (Ammonium)Medium - StrongThe asymmetric and symmetric bending vibrations of the NH₃⁺ group typically appear in this region.
~1550 - 1450C=N and N=N Stretch (Triazole Ring)Medium - StrongThe aromatic C=N and N=N stretching vibrations of the triazole ring will give rise to characteristic absorptions in this region.
~1200 - 1000C-N StretchMediumThe stretching vibrations of the C-N bonds (both in the ring and to the methyl group) will appear in the fingerprint region.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is the most appropriate technique.

Expected Molecular Ion: In ESI-MS, the hydrochloride salt will dissociate in solution, and the intact cation (the protonated free base) will be observed.

  • [M+H]⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule (C₃H₇N₄⁺) would be approximately 99.0665. PubChem predicts a similar [M+H]⁺ peak for the free base.[11]

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the parent ion (m/z 99) would likely reveal characteristic fragmentation patterns of the triazole ring.

MS_Fragmentation cluster_fragmentation Predicted ESI-MS/MS Fragmentation parent [C₃H₇N₄]⁺ m/z = 99 frag1 Loss of N₂ [C₃H₇N₂]⁺ m/z = 71 parent->frag1 - N₂ frag2 Loss of CH₃N [C₂H₄N₃]⁺ m/z = 70 parent->frag2 - CH₃N frag3 Loss of HCN [C₂H₆N₃]⁺ m/z = 72 parent->frag3 - HCN

Figure 3: Plausible fragmentation pathways for the protonated molecule in ESI-MS/MS.

  • Loss of Nitrogen (N₂): A common fragmentation pathway for many nitrogen-rich heterocycles is the neutral loss of a nitrogen molecule (28 Da), which would result in a fragment at m/z 71.

  • Loss of Methylnitrile (CH₃N): Cleavage of the ring could lead to the loss of a methylnitrile fragment (41 Da), however, this is less common.

  • Loss of HCN: Ring cleavage could also result in the loss of hydrogen cyanide (27 Da), yielding a fragment at m/z 72.

Conclusion and Best Practices

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. While direct experimental data remains elusive in the public domain, the principles outlined here, supported by extensive literature on analogous compounds, offer a robust framework for researchers. It is imperative that any experimental data obtained for this compound be rigorously compared against these predictions and that the full suite of spectroscopic techniques, particularly the 2D NMR experiments detailed in the self-validating protocol, be employed for unequivocal structural confirmation. By adhering to this systematic approach, researchers can proceed with confidence in the identity and purity of this valuable chemical building block.

References

  • Chenon, B., & Sandorfy, C. (1958). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 36(8), 1181-1193.
  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-7.
  • Cabannes-Ott, C. (2025). Hydrogen bonding in the amine hydrohalides. II.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
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  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(19), 6523.
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  • Reddit. (2023). How to detect a HCl salt in organic compunds. r/chemistry.
  • Yousif, E., et al. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace.
  • Al-Majidi, S. M. H., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1720.
  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).
  • Postberg, F., et al. (2023). Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus. Astrobiology, 23(1), 54-75.
  • Li, Z., et al. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant. Food Chemistry, 455, 139195.
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  • NIST. (n.d.). 4H-1,2,4-Triazol-3-amine, 4-ethyl-. NIST WebBook.
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  • ResearchGate. (2023). (PDF) 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-.

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Exploratory

A Comprehensive Technical Guide to the Purity, Analysis, and Handling of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

Introduction: The Foundational Importance of a Niche Building Block In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole scaffold has emerged as a privileged structure due to its remark...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundational Importance of a Niche Building Block

In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole scaffold has emerged as a privileged structure due to its remarkable stability and unique electronic properties.[1][2] These heterocycles are key components in a wide array of biologically active compounds, including antibiotics and antivirals.[3] 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS No. 955887-11-3) represents a crucial, functionalized building block within this chemical class.[4] Its primary amine group provides a versatile handle for subsequent synthetic transformations, making it a valuable intermediate for constructing more complex molecular architectures.

The integrity of any research or development program hinges on the quality of its starting materials. For a compound like 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, seemingly minor impurities or degradation can lead to irreproducible results, failed syntheses, and misleading biological data. This guide serves as a definitive technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights and self-validating protocols for assessing the purity, ensuring the stability, and implementing the correct handling procedures for this vital chemical reagent.

Property Value Reference
Chemical Name 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride[4]
Synonyms 4-Amino-2-methyl-2H-1,2,3-triazole hydrochloride[5]
CAS Number 955887-11-3[4]
Molecular Formula C₃H₇ClN₄[4]
Molecular Weight 134.57 g/mol [4]
Appearance White to off-white solid/powder[6]
Typical Purity ≥95% - 98+%[4][5][7]

Purity and Impurity Profiling: A Systematic Approach

The assurance of purity is not merely a quality control checkpoint; it is the bedrock of experimental validity. The presence of unknown impurities can interfere with reaction pathways, alter pharmacological profiles, and compromise the structural integrity of downstream compounds. This section outlines a logical, multi-step workflow to comprehensively characterize the purity of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.

Causality of Potential Impurities

Understanding the potential origin of impurities is the first step in developing a robust analytical strategy. Impurities can arise from three primary sources: the synthetic route, subsequent degradation, or contamination.

  • Process-Related Impurities: The synthesis of substituted triazoles can involve multi-step reactions, including cycloadditions with azide sources.[1][2] Incomplete reactions can leave residual starting materials, while side reactions can generate isomeric by-products (e.g., 1-methyl or 5-substituted regioisomers).

  • Degradation-Related Impurities: Although the triazole ring is generally robust, the exocyclic amine hydrochloride is the most reactive site.[8] As a salt, it is potentially hygroscopic, and absorption of atmospheric moisture can lead to hydrolysis or changes in physical form over time.[9] Exposure to high energy, such as UV light, can also induce photodegradation in complex organic molecules.[10]

  • Contaminants: Residual solvents from purification, cross-contamination from equipment, or improper handling can introduce extraneous impurities.

cluster_synthesis Synthetic Pathway cluster_purification Purification cluster_impurities Potential Impurities SM Starting Materials (e.g., Methyl Azide Precursor, Acetonitrile Derivative) INT Reaction Intermediate SM->INT Cyclization IMP_SM Unreacted Starting Materials SM->IMP_SM PROD 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride INT->PROD Purification (Crystallization) IMP_ISO Isomeric By-products (e.g., 1-Methyl Isomer) INT->IMP_ISO IMP_DEG Degradation Products (e.g., Hydrolysis) PROD->IMP_DEG Exposure to Moisture/Light start Incoming Material hplc Purity Assay by RP-HPLC start->hplc nmr Structural Confirmation by ¹H and ¹³C NMR hplc->nmr Purity ≥ 98%? fail Material Fails (Further Investigation) hplc->fail Purity < 98% lcms Impurity ID & MW Confirmation by LC-MS nmr->lcms Correct Structure? nmr->fail Incorrect Structure pass Material Meets Specification lcms->pass Impurities Characterized? lcms->fail Unknown Peaks > 0.1%

Workflow for comprehensive purity analysis.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the industry-standard method for quantifying the purity of polar organic compounds. The hydrochloride salt form of the analyte ensures good aqueous solubility, making it ideal for this technique. A C18 column provides a non-polar stationary phase that retains the compound based on its hydrophobicity, allowing for separation from more polar or less polar impurities. An acidic mobile phase (e.g., using formic acid) is crucial to ensure the amine remains protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 5 µL

| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |

Step-by-Step Methodology:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 water:acetonitrile mixture. Vortex until fully dissolved.

  • Injection: Inject 5 µL of the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram for at least 20 minutes to ensure all potential late-eluting impurities are observed.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Orthogonal Confirmation by NMR and MS
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. [11]For 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, the ¹H NMR should show distinct signals for the methyl protons, the triazole ring proton, and the amine protons. The integration of these signals should correspond to the correct proton count. The presence of unexpected signals may indicate impurities.

  • Mass Spectrometry (MS): LC-MS analysis provides definitive confirmation of the molecular weight of the parent compound (as the free base, m/z 99.0665 [M+H]⁺). [12][13]It is also a powerful tool for obtaining the molecular weights of any impurities detected in the HPLC analysis, which is a critical first step in their structural elucidation.

Optimal Storage and Handling Protocols

The long-term stability and utility of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride are directly dependent on its storage and handling. The primary liabilities of this compound are its potential hygroscopicity and sensitivity to light and elevated temperatures. [10][14]

Recommended Storage Conditions

Adherence to proper storage conditions is the most effective strategy to prevent degradation and ensure lot-to-lot consistency.

Parameter Condition Causality & Rationale
Temperature 2-8°C or -20°CRefrigerated or frozen temperatures slow down potential degradation pathways. Multiple suppliers recommend this range. [4][5][15]
Atmosphere Tightly sealed container, DryThe hydrochloride salt makes the compound susceptible to absorbing atmospheric moisture (hygroscopicity). [9]Moisture can cause physical clumping and initiate chemical hydrolysis. Storage in a desiccator or glove box is ideal. [16][17][18]
Light Protect from light (Amber vial)Many nitrogen-containing heterocyclic compounds are sensitive to UV/visible light, which can provide the energy to initiate degradation. [10][19]Storing in amber glass or in the dark is a critical preventative measure. [20]
Incompatibilities Strong oxidizing agents, Strong basesAvoid storage near strong oxidizing agents or strong bases, as these can react with the amine functionality or deprotonate the hydrochloride salt, respectively. [21][22]
Protocol: Safe Handling of a Hygroscopic Solid

This protocol minimizes exposure to the laboratory atmosphere, preserving the integrity of the bulk material.

start Prepare Workspace (Glove Box or N₂-purged bag) step1 Equilibrate Container to Ambient Temperature start->step1 step2 Transfer Container to Inert Atmosphere step1->step2 Prevents condensation step3 Quickly Weigh Required Amount step2->step3 step4 Tightly Reseal Primary Container step3->step4 Minimize exposure time step5 Remove Both Containers from Inert Atmosphere step4->step5 end Store Bulk Material (2-8°C, Dark) step5->end

Workflow for handling a hygroscopic solid.

Step-by-Step Methodology:

  • Personal Protective Equipment (PPE): Before handling, always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [21][23]2. Equilibration: Remove the sealed container from cold storage (e.g., 2-8°C) and allow it to equilibrate to ambient room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid when the container is opened.

  • Inert Atmosphere: Transfer the sealed container into a low-humidity environment, such as a nitrogen-filled glove box or glove bag. [18]4. Dispensing: Once inside the inert atmosphere, open the container. Quickly weigh the desired amount of material into a separate, tared vial.

  • Resealing: Tightly reseal the primary (bulk) container before removing it from the inert atmosphere. Purging the headspace with an inert gas like nitrogen or argon before sealing is best practice.

  • Storage: Immediately return the primary container to its recommended storage condition (2-8°C, protected from light). [4][5]7. Cleanup: Handle any spills by sweeping up the solid material and placing it in a suitable container for disposal, avoiding dust generation. [16][23]

Conclusion

The chemical integrity of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is paramount to its successful application in research and development. By implementing a systematic analytical workflow combining HPLC, NMR, and MS, researchers can confidently verify the purity and identity of their material. Furthermore, strict adherence to storage protocols—specifically, protection from moisture, light, and elevated temperatures—is essential for preserving its long-term stability. The methodologies and causal explanations provided in this guide equip scientists with the necessary tools to ensure the quality and reliability of this important chemical building block, thereby fostering more robust and reproducible scientific outcomes.

References

  • Lim, X. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 4-AMINO 1,2,4-TRIAZOLE. Retrieved from oxfordlabchem.com. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from Pharmaguideline website. [Link]

  • H-Int. (2024). Different Drug Storage Conditions. Retrieved from H-Int website. [Link]

  • Vishakha Polyfab. (2020). Bulk Handling Solutions for Moisture Sensitive Products. Retrieved from Vishakha Polyfab website. [Link]

  • PubChemLite. (n.d.). 2-methyl-2h-1,2,3-triazol-4-amine. Retrieved from PubChemLite website. [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-.... PubMed Central. [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • Al-Ghorbani, M., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-.... MDPI. [Link]

  • Taha, M., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

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Foundational

Introduction: The Versatility of the 1,2,3-Triazole Scaffold and a Note on Isomeric Specificity

An In-depth Technical Guide to the Potential Biological Activities of Novel N-Substituted 1,2,3-Triazole Derivatives A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of Novel N-Substituted 1,2,3-Triazole Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique properties, including metabolic stability, capacity for hydrogen bonding, and a significant dipole moment, make it an attractive component in the design of novel therapeutic agents.[2] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has further propelled the exploration of 1,2,3-triazole derivatives by offering a highly efficient and regioselective route to 1,4-disubstituted isomers.[3]

This guide delves into the significant biological activities exhibited by novel N-substituted 1,2,3-triazole derivatives. It is important to note that the initial focus of this guide was on 2-methyl-1,2,3-triazole derivatives. However, a comprehensive literature review revealed a relative scarcity of research specifically detailing the biological activities of N-2 substituted 1,2,3-triazoles compared to their more extensively studied N-1 substituted counterparts. This is largely due to synthetic accessibility, with N-1 isomers being more readily synthesized.[4][5] Therefore, this guide will encompass the broader class of N-substituted 1,2,3-triazoles, with a particular emphasis on highlighting any available data that distinguishes the biological impact of substitution at the N-1 versus the N-2 position. Understanding these nuances is critical for the rational design of future therapeutic agents.

This document will provide an in-depth exploration of the anticancer, antimicrobial, antiviral, and anti-inflammatory potential of these compounds, supported by detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their drug discovery endeavors.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

N-substituted 1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[6][7] Their ability to mimic other functional groups and serve as bioisosteres has been effectively leveraged in the design of compounds that interfere with various oncogenic pathways.[7]

Mechanisms of Action and Structure-Activity Relationship (SAR)

A key strategy in the development of triazole-based anticancer agents involves their conjugation with other pharmacologically active moieties. For instance, 1,2,3-triazole-amino acid conjugates have shown significant antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[7] Similarly, hybrids of 1,2,3-triazoles with pyrazole scaffolds have exhibited potent activity.[8]

While direct comparisons are limited, one study on letrozole-based analogues as aromatase inhibitors found that a 1,2,3-triazole-bearing compound displayed inhibitory activity comparable to the parent drug, highlighting the importance of a nitrogen atom at position 3 or 4 of the five-membered ring for high activity.[9] This suggests that the electronic and steric effects of the substituent on the triazole nitrogen, as well as the overall molecular conformation, play a crucial role in target engagement.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic activity of novel compounds is a primary screening parameter. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits 50% of a biological or biochemical function.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1,2,3-Triazole-phosphonate derivativeHT-1080 (Fibrosarcoma)15.13[3]
1,2,3-Triazole-phosphonate derivativeA-549 (Lung Carcinoma)21.25[3]
1,2,3-Triazole-phosphonate derivativeMCF-7 (Breast Adenocarcinoma)18.06[3]
Letrozole analogue with p-cyanophenoxymethylene-1,2,3-triazoleH295R (Adrenocortical Carcinoma)4.64[9]
1,2,3-Triazolyl nucleoside analogue (8n)Influenza A H1N115[10]
1,2,3-Triazolyl nucleoside analogue (4i)Influenza A H1N130[10]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

Step-by-Step Methodology: [11][12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plates for 2 to 4 hours at 37°C in the dark, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 Incubation (24h) cell_seeding->incubation1 treatment Compound Treatment (Serial Dilutions) incubation1->treatment incubation2 Incubation (24-72h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubation (2-4h) mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance end End read_absorbance->end

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. N-substituted 1,2,3-triazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14]

Mechanisms of Action and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of 1,2,3-triazole derivatives is often enhanced by their conjugation to other bioactive scaffolds, such as coumarins or quinolones.[2][13] For example, certain coumarin-1,2,3-triazole conjugates have shown significant antibacterial activity against Enterococcus faecalis.[2] The nature of the substituent on the triazole ring plays a critical role in determining the spectrum and potency of antimicrobial activity.

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro activity of an antimicrobial agent. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[15]

Compound ClassMicroorganismMIC (µg/mL)Reference
Coumarin-1,2,3-triazole conjugatesEnterococcus faecalis12.5–50[2]
Metronidazole-1,2,3-triazole analoguesFungal strainsPotent inhibition[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[17][18]

Step-by-Step Methodology: [15][19][20]

  • Preparation of Antimicrobial Agent Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_mic Visually Read MIC incubation->read_mic end End read_mic->end

Broth Microdilution Workflow for MIC Determination.

Antiviral Activity: A Promising Frontier in Infectious Disease Research

N-substituted 1,2,3-triazoles have emerged as a promising class of antiviral agents, with activity reported against a variety of DNA and RNA viruses.[10][21] Their structural versatility allows for the design of compounds that can interfere with different stages of the viral life cycle.

Mechanisms of Action and Structure-Activity Relationship (SAR)

The antiviral activity of 1,2,3-triazole derivatives is often achieved by mimicking natural nucleosides, thereby interfering with viral replication. For example, 1,2,3-triazolyl nucleoside analogues have shown activity against influenza A virus, potentially by targeting the RNA-dependent RNA polymerase.[10] The nature of the substituent on the triazole ring and its linkage to other moieties are critical for antiviral potency.

Quantitative Assessment of Antiviral Activity

The antiviral activity of a compound is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration required to inhibit 50% of viral replication.

Compound ClassVirusEC₅₀ (µM)Reference
1,2,3-Triazolyl nucleoside analogue (8k)Influenza A H1N19[10]
1,2,3-Triazolyl nucleoside analogue (8n)Influenza A H1N115[10]
1,2,3-Triazolyl nucleoside analogue (4i)Influenza A H1N130[10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. N-substituted 1,2,3-triazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[22]

Mechanisms of Action and Structure-Activity Relationship (SAR)

The anti-inflammatory effects of 1,2,3-triazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[22] By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins. Some derivatives have also been shown to decrease the levels of pro-inflammatory cytokines like TNF-α and IL-6, while increasing the levels of anti-inflammatory cytokines like IL-4.[22]

Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of a compound can be assessed using models such as the carrageenan-induced paw edema assay, where the reduction in paw swelling is a measure of efficacy.

Compound ClassModelDose% Inhibition of EdemaReference
1,4-disubstituted 1H-1,2,3-triazoleCarrageenan-induced paw edema100 mg/kg77.4[22]
Phthalimide 1H-1,2,3-triazole (3b)Carrageenan-induced paw edemaNot specified69[23]
Phthalimide 1H-1,2,3-triazole (5c)Carrageenan-induced paw edemaNot specified56.2[23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[24][25]

Step-by-Step Methodology: [26][27][28]

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at a predetermined time before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Anti_Inflammatory_Workflow start Start acclimatization Animal Acclimatization start->acclimatization compound_admin Compound Administration acclimatization->compound_admin carrageenan_injection Carrageenan Injection (Paw) compound_admin->carrageenan_injection paw_measurement Measure Paw Volume (Multiple Timepoints) carrageenan_injection->paw_measurement calculate_inhibition Calculate % Inhibition of Edema paw_measurement->calculate_inhibition end End calculate_inhibition->end

Carrageenan-Induced Paw Edema Workflow.

Conclusion and Future Directions

N-substituted 1,2,3-triazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability, particularly through click chemistry, allows for the creation of large and diverse chemical libraries for high-throughput screening. While a significant body of research exists for N-1 substituted derivatives, the exploration of N-2 substituted isomers remains a relatively untapped area with the potential for novel pharmacological profiles. Future research should focus on the development of regioselective synthetic methods for N-2 substituted 1,2,3-triazoles and a systematic evaluation of their biological activities in direct comparison to their N-1 counterparts. Such studies will be instrumental in elucidating the structure-activity relationships and guiding the rational design of the next generation of 1,2,3-triazole-based therapeutics.

References

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Exploratory

The Quest for the Elusive Isomer: Discovery and Strategic Synthesis of 2-Substituted 1,2,3-Triazoles

An In-Depth Technical Guide: Abstract The 1,2,3-triazole motif is a cornerstone of modern medicinal chemistry and materials science, largely popularized by the advent of "click chemistry."[1][2][3] However, the facile sy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The 1,2,3-triazole motif is a cornerstone of modern medicinal chemistry and materials science, largely popularized by the advent of "click chemistry."[1][2][3] However, the facile synthesis of 1,4- and 1,5-disubstituted regioisomers has long overshadowed the development of methods for their 2-substituted counterparts. These N2-isomers possess unique electronic, steric, and coordination properties, making them highly desirable but synthetically challenging targets.[4] This guide provides a comprehensive overview of the historical context, the inherent challenge of regioselectivity, and the evolution of sophisticated synthetic strategies that have finally enabled the selective and high-yield production of 2-substituted 1,2,3-triazoles. We will delve into the causality behind key experimental choices, present detailed protocols for benchmark reactions, and offer insights into the future of this rapidly advancing field.

Introduction: The Triazole Family and the N2 Anomaly

The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[5][6] When unsubstituted, it can exist in two tautomeric forms, the 1H- and 2H-triazole, which are in equilibrium.[5][6] Upon substitution, three distinct regioisomers are possible: the 1,4- and 1,5-disubstituted isomers (derived from N1 substitution) and the 2,4- or 2,5-disubstituted isomers (derived from N2 substitution).

The seminal work on the 1,3-dipolar cycloaddition between azides and alkynes by Huisgen provided the foundational method for creating the triazole core.[4][7] However, this thermal reaction often produces a mixture of 1,4- and 1,5-regioisomers and is not a direct route to N2-substituted products.[4] The subsequent development of copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions brought unprecedented efficiency and regiocontrol, but they selectively yield the 1,4- and 1,5-isomers, respectively.[1][7][8] This left the 2-substituted isomer as a significant synthetic challenge. The distinct properties of N2-substituted triazoles, including differences in dipole moment, hydrogen bonding capability, and coordination chemistry, have made the development of selective synthetic routes a high-priority objective.[4][9]

The Regioselectivity Challenge cluster_reaction Huisgen Cycloaddition R1_N3 R¹-N₃ (Azide) plus + R2_Alkyne R²-C≡CH (Alkyne) arrow Δ Triazole_1_4 1,4-isomer arrow->Triazole_1_4 Triazole_1_5 1,5-isomer arrow->Triazole_1_5 N2_isomer 2-substituted isomer (Not directly formed)

Caption: The classical Huisgen cycloaddition yields N1-substituted isomers.

Foundational Strategies: Post-Cycloaddition N-Functionalization

The most direct early approach to N2-substituted triazoles involves the functionalization of a pre-formed NH-1,2,3-triazole ring. This method, however, introduces its own regioselectivity problem: alkylating or arylating agents can react at either the N1 or N2 position, often yielding difficult-to-separate mixtures.

The outcome of these reactions is highly dependent on a delicate balance of factors including the steric and electronic nature of the substituent on the triazole ring, the electrophile, the base, and the solvent.[10][11]

Expertise in Action: Manipulating Regioselectivity

The choice of reaction conditions is a causal system designed to exploit the subtle differences between the N1 and N2 positions.

  • Steric Hindrance: Bulky electrophiles or substituents at the C4/C5 positions of the triazole can favor substitution at the less sterically hindered N2 position.

  • Hard and Soft Acids and Bases (HSAB) Theory: The N1 position is generally considered more electron-rich and "softer," while the N2 position is "harder." Hard electrophiles may preferentially react at N2.

  • Solvent Effects: Polar aprotic solvents like DMF can influence the tautomeric equilibrium and the reactivity of the triazolide anion, impacting the N1/N2 ratio.[10][11]

  • Counter-ion Effects: The choice of base (e.g., Na₂CO₃, K₂CO₃, Li₂CO₃) determines the counter-ion of the triazolide salt.[11] This ion-pairing can influence the accessibility of the nitrogen atoms to the incoming electrophile.

A systematic study by Muzalevskiy et al. on the alkylation and arylation of 5-aryl-4-trifluoroacetyltriazoles demonstrated that careful selection of the base and solvent could strongly favor the N2 isomer.[10][11]

Table 1: Influence of Reaction Conditions on N2-Alkylation Regioselectivity Data synthesized from findings reported in Muzalevskiy, V. M., et al. (2023).[10][11]

ElectrophileBaseSolventN2:N1 RatioTotal Yield (%)
Benzyl BromideNa₂CO₃DMF>15:186
Benzyl ChlorideNa₂CO₃DMF12:182
Benzyl BromideK₂CO₃DMF>15:185
Benzyl BromideLi₂CO₃DMF>15:184
Benzyl BromideNaHTHF2:175

This data clearly illustrates that for this substrate, carbonate bases in DMF provide superior regioselectivity for the desired N2 product compared to stronger bases in less polar solvents.

A Paradigm Shift: Direct and Regioselective Synthesis

While post-cycloaddition functionalization is a valid strategy, the field has moved towards more elegant and atom-economical methods that construct the N2-substituted ring directly.

The Kalisiak-Fokin Three-Component Reaction

A significant breakthrough was the development of a one-pot, three-component reaction involving an alkyne, sodium azide, and formaldehyde, catalyzed by copper(I).[12][13] This method does not yield a generic 2-alkyl triazole directly, but rather a 2-hydroxymethyl-2H-1,2,3-triazole. This product is an exceptionally versatile intermediate.[12]

Causality of the Mechanism: The reaction proceeds under slightly acidic conditions. It is proposed that the initially formed copper acetylide reacts with sodium azide to generate the triazole ring. This NH-triazole is then immediately trapped by formaldehyde (or its activated equivalent) in situ. The conditions are optimized to favor this hydroxymethylation at the N2 position.[12] The resulting hydroxymethyl group is a valuable synthetic handle:

  • It can be easily removed under basic hydrolysis to yield the parent NH-triazole.[12]

  • It can be converted to a chloromethyl group, a potent electrophile, enabling subsequent nucleophilic substitution to introduce a wide variety of functionalities at the N2 position.[12]

Three_Component_Synthesis_Workflow Alkyne Terminal Alkyne (R-C≡CH) OnePot One-Pot Reaction [Cu(I), H⁺] Alkyne->OnePot NaN3 Sodium Azide (NaN₃) NaN3->OnePot HCHO Formaldehyde (CH₂O) HCHO->OnePot Intermediate 2-Hydroxymethyl-2H-1,2,3-triazole OnePot->Intermediate Hydrolysis Basic Hydrolysis Intermediate->Hydrolysis Removal of Handle Chlorination Chlorination (PCl₅) Intermediate->Chlorination Activation of Handle NHTriazole NH-1,2,3-triazole Hydrolysis->NHTriazole ChloroTriazole 2-Chloromethyl-2H-1,2,3-triazole Chlorination->ChloroTriazole FinalProduct Diverse 2-Substituted 1,2,3-Triazoles ChloroTriazole->FinalProduct Nucleophilic Substitution

Caption: Versatile synthesis of N2-triazoles via a hydroxymethyl intermediate.

Protocol 1: One-Pot Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles

This protocol is adapted from the methodology described by Kalisiak, J., & Fokin, V. V. (2008). Organic Letters.[12]

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Sodium Azide (NaN₃) (1.2 equiv)

  • Formaldehyde (37% in H₂O) (1.5 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • 1,4-Dioxane

  • Acetic Acid

  • Deionized Water

Procedure:

  • To a round-bottom flask, add the terminal alkyne (1.0 mmol), sodium azide (1.2 mmol, 78 mg), and 1,4-dioxane (3 mL).

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 12.5 mg) and sodium ascorbate (0.10 mmol, 20 mg) in deionized water (1 mL).

  • Add the copper/ascorbate solution to the main reaction flask, followed by formaldehyde (1.5 mmol, 122 µL of 37% solution).

  • Scientist's Note (Causality): Sodium ascorbate is a biocompatible reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species required for the cycloaddition.

  • Adjust the pH of the reaction mixture to approximately 6.5 by the dropwise addition of acetic acid.

  • Scientist's Note (Trustworthiness): Maintaining a slightly acidic pH is critical for regioselectivity.[12] This condition facilitates the in-situ formation of the reactive species for N2-hydroxymethylation. The reaction progress can be monitored by TLC or LC-MS to ensure consumption of the starting alkyne.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-hydroxymethyl-2H-1,2,3-triazole.

Other Modern Strategies

The synthetic toolkit for N2-substituted triazoles has expanded significantly, with several other innovative methods emerging:

  • Copper-Catalyzed Annulation: The reaction of azirines with aryldiazonium salts, catalyzed by copper, provides a regiospecific route to fully substituted N2-aryl-1,2,3-triazoles.[14]

  • Intermolecular Cycloaddition of Tosylhydrazones: In the presence of a strong base like t-BuOK, tosylhydrazones can react with nitriles to form 4,5-diaryl-2H-1,2,3-triazoles.[14]

  • Intramolecular N-N Bond Formation: A clever strategy involves the cyclization of a pre-assembled linear precursor. For example, the base-mediated cyclization of a bis-hydrazone derivative can form the triazole ring via an intramolecular N-N bond formation, yielding the N2-aryl product exclusively.[15]

Post_Cycloaddition_Pathway NH_Triazole NH-1,2,3-triazole Conditions Reaction Conditions (Base, Solvent) NH_Triazole->Conditions Reagents Alkylation/Arylation Reagents (R-X) Reagents->Conditions Mixture Mixture of Isomers Conditions->Mixture Non-selective Conditions N2_Product N2-Substituted Product (Desired) Conditions->N2_Product Optimized Conditions N1_Product N1-Substituted Product Mixture->N1_Product Mixture->N2_Product

Caption: Optimizing conditions to favor N2-functionalization is key.

Conclusion and Future Outlook

The journey to control the synthesis of 2-substituted 1,2,3-triazoles is a testament to the ingenuity of synthetic chemists. What began as a frustrating problem of regioselectivity in post-cycloaddition functionalization has evolved into a field rich with elegant and highly specific solutions. The development of one-pot multicomponent reactions and novel cyclization strategies has transformed these once-elusive molecules into readily accessible building blocks.[12][15] As researchers in drug discovery and materials science continue to explore the unique properties conferred by the N2-triazole linkage, the demand for diverse and efficient synthetic methods will only grow. Future efforts will likely focus on developing enantioselective catalytic systems, further expanding the substrate scope, and applying these powerful reactions to the synthesis of complex, biologically active molecules.[2][16]

References

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Foundational

A Theoretical Investigation into the Electronic Landscape of 2-Methyl-2H-1,2,3-triazol-4-amine: A Guide for Drug Discovery

Abstract This technical guide provides a comprehensive theoretical framework for analyzing the electronic properties of 2-Methyl-2H-1,2,3-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. The 1...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the electronic properties of 2-Methyl-2H-1,2,3-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. The 1,2,3-triazole scaffold is a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.[1][2][3] Understanding the electronic characteristics of this molecule at a quantum level is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This document outlines a robust computational methodology based on Density Functional Theory (DFT), detailing the theoretical underpinnings, procedural workflow, and interpretation of key electronic descriptors. The insights derived from this analysis are intended to guide researchers, scientists, and drug development professionals in the rational design of more potent and selective therapeutic agents.

Introduction: The Significance of the Triazole Scaffold

The five-membered triazole ring system, comprising two carbon and three nitrogen atoms, exists as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[2][4] These heterocycles are not merely structural curiosities; they are privileged scaffolds in medicinal chemistry due to their unique combination of properties. They are aromatic, surprisingly stable, and possess a significant dipole moment, enabling them to engage in hydrogen bonding—a critical interaction for molecular recognition at biological targets.[5] The triazole nucleus can act as a bioisostere for other functional groups, enhancing properties like solubility and metabolic stability, which are crucial for drug development.[5][6]

The subject of this guide, 2-Methyl-2H-1,2,3-triazol-4-amine, combines the foundational triazole ring with a methyl group and an amine substituent. These modifications are not trivial; they profoundly influence the molecule's electronic distribution, and consequently, its chemical behavior and pharmacological potential. A theoretical approach allows for a precise, atom-level understanding of these properties before committing to costly and time-consuming synthesis and experimental testing.

This guide will focus on a computational workflow employing Density Functional Theory (DFT), a powerful quantum chemical method that has become a standard tool for investigating the electronic structure of molecules.[6][7][8] We will explore foundational concepts such as Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and global reactivity descriptors, providing a predictive model of the molecule's behavior.

The Computational Gauntlet: A Self-Validating Theoretical Protocol

The integrity of any theoretical study hinges on the soundness of its methodology. The protocol described herein is designed to be a self-validating system, where the choice of computational tools and parameters is justified by established success in the field for similar heterocyclic systems.

The Engine: Density Functional Theory (DFT)

DFT is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. This approach offers a remarkable balance of computational cost and accuracy. For our analysis, the B3LYP hybrid functional is selected. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines the strengths of Hartree-Fock theory and DFT, providing reliable results for a wide range of organic molecules.[7][8]

The Blueprint: Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For a molecule like 2-Methyl-2H-1,2,3-triazol-4-amine, the Pople-style basis set, specifically 6-311++G(d,p) , is an authoritative choice.[6][9]

  • 6-311 : Describes the core electrons with one function and the valence electrons with three functions, allowing for greater flexibility.

  • ++G : Adds diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and non-covalent interactions.

  • (d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is critical for describing chemical bonds accurately.

The Workflow: From Geometry to Properties

The theoretical investigation follows a logical, multi-step process. This workflow ensures that all subsequent electronic property calculations are performed on a physically realistic and stable molecular structure.

G cluster_0 Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Initial Guess C 3. Frequency Calculation B->C Optimized Geometry D 4. Verification of Minimum Energy State (No imaginary frequencies) C->D Vibrational Frequencies D->B Imaginary Frequency Found (Re-optimize) E 5. Electronic Property Calculation (FMO, MEP, NBO) D->E Verified Structure F 6. Data Analysis & Interpretation E->F Calculated Properties

Figure 1: Step-by-step computational protocol for theoretical analysis.

Protocol Steps:

  • Structure Input: The 3D structure of 2-Methyl-2H-1,2,3-triazol-4-amine is constructed using molecular modeling software.

  • Geometry Optimization: A geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (the most stable structure).[9][10]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory.

  • Minimum Energy Verification: The results of the frequency calculation are checked for imaginary frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[10] If imaginary frequencies are present, it indicates a saddle point, and the geometry must be re-optimized.

  • Property Calculation: Once the minimum energy structure is confirmed, single-point energy calculations are performed to derive the key electronic properties.

  • Analysis: The calculated data is analyzed to understand the molecule's electronic characteristics, reactivity, and potential interaction sites.

Decoding the Electronic Blueprint: Key Properties and Their Implications

The output of the DFT calculations provides a rich dataset. Here, we focus on the most chemically significant descriptors.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[11] These orbitals are at the forefront of chemical reactions.

  • HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack. Molecules with high HOMO energy levels are better electron donors.[12]

  • LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites prone to nucleophilic attack. Molecules with low LUMO energy levels are better electron acceptors.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[7] A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity.[6]

ParameterDefinitionSignificance in Drug Design
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability; potential for interaction with electron-deficient biological targets.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability; susceptibility to metabolic reactions or binding with electron-rich sites.
ΔE (ELUMO - EHOMO) HOMO-LUMO Energy GapCorrelates with chemical reactivity and stability. A smaller gap can imply higher biological activity.[7]
Molecular Electrostatic Potential (MEP): A Reactivity Map

The Molecular Electrostatic Potential (MEP) surface is a 3D visualization of the total electrostatic potential mapped onto the electron density surface of the molecule. It provides a powerful visual tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic reactions.[13]

  • Negative Potential Regions (Red/Yellow): These areas are electron-rich and are the most likely sites for electrophilic attack. They often correspond to lone pairs on heteroatoms like nitrogen and oxygen.

  • Positive Potential Regions (Blue): These areas are electron-deficient (due to the influence of nearby electronegative atoms) and are susceptible to nucleophilic attack. Hydrogen atoms bonded to heteroatoms are often in these regions.

  • Neutral Regions (Green): Indicate areas of near-zero potential.

For 2-Methyl-2H-1,2,3-triazol-4-amine, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the lone pair of the exocyclic amine group, highlighting them as key sites for hydrogen bond acceptance. Positive potential would be expected on the amine hydrogens, marking them as hydrogen bond donor sites.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.[7]
Global Electrophilicity (ω) ω = μ2 / 2η (where μ ≈ -χ)A measure of the molecule's ability to act as an electrophile.[7]

These quantitative measures provide a more nuanced understanding than FMO analysis alone and are invaluable for comparing the reactivity of different triazole derivatives in a drug design campaign.

Conclusion and Future Directions

The theoretical framework presented in this guide provides a robust and scientifically grounded approach to characterizing the electronic properties of 2-Methyl-2H-1,2,3-triazol-4-amine. By leveraging Density Functional Theory, we can construct a detailed electronic "blueprint" of the molecule, predicting its stability, reactivity, and potential sites for intermolecular interactions.

The insights gained from analyzing the FMOs, MEP surface, and global reactivity descriptors serve as a powerful predictive tool. They enable medicinal chemists to:

  • Hypothesize binding modes with biological targets.

  • Predict potential sites of metabolism .

  • Rationalize structure-activity relationships (SAR) within a series of analogues.

  • Guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

This computational analysis is not a replacement for experimental validation but a critical partner. It allows for the intelligent prioritization of synthetic targets, reducing the cycle time and cost of drug discovery. The continued application of these theoretical methods will undoubtedly accelerate the development of next-generation therapeutics based on the versatile and potent 1,2,3-triazole scaffold.

References

  • HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. (n.d.). Imperial College London. Retrieved January 20, 2026, from [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2025). ACS Omega. Retrieved January 20, 2026, from [Link]

  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. (2025). Journal of Kufa for Chemical Sciences. Retrieved January 20, 2026, from [Link]

  • HOMO-LUMO of five-membered heterocycles and their energy gap calculated... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Computational Studies of Triazole Derivative. (2023). International Research Journal of Education and Technology. Retrieved January 20, 2026, from [Link]

  • Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. (2024). Synthetic Communications. Retrieved January 20, 2026, from [Link]

  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. (2024). Semantic Scholar. Retrieved January 20, 2026, from [https://www.semanticscholar.org/paper/Spectroscopic-elucidation%2C-quantum-chemical-(FMO%2C-Abdel-Wahab-Mohamed/0913950293132e02202027b40939525c56784d53]([Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]

  • TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS. (2011). International Journal of Pharmaceutical Sciences and Research. Retrieved January 20, 2026, from [Link]

  • Emphasis on Chemistry and Biological Activities of Triazole nucleus: Review. (n.d.). Suresh Gyan Vihar University. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Bioactive Triazoles: A potential review. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride in Different Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, bioavailability, and formulation design. This technical guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, bioavailability, and formulation design. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS No. 955887-11-3), a heterocyclic amine salt with potential applications in drug discovery.[1] Due to the absence of extensive public solubility data for this specific compound, this guide emphasizes the foundational principles governing its solubility and presents a robust, field-proven methodology for its quantitative measurement. We delve into the molecular characteristics of the compound, predict its behavior in various solvent classes, and provide a detailed, self-validating experimental protocol based on the gold-standard shake-flask method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive solubility profile for this and similar molecules.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the journey from a promising lead compound to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. Poor solubility can lead to erratic absorption, low bioavailability, and significant hurdles in creating effective and stable dosage forms.[2] Consequently, a thorough understanding and accurate measurement of a compound's solubility in a range of relevant solvents is not merely a routine characterization step but a cornerstone of a successful development program.

This guide focuses on 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, a small molecule featuring a polar triazole ring system and an amine group, formulated as a hydrochloride salt.[1] The presence of these functional groups dictates its interaction with its environment and, therefore, its solubility profile. This document will first dissect the molecule's structure to provide a theoretical and predictive understanding of its solubility. It will then detail a rigorous experimental protocol for obtaining precise, reproducible solubility data, followed by a discussion on data interpretation and analysis.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a foundational concept in solubility science, asserting that substances with similar intermolecular forces are more likely to be miscible. A detailed analysis of the molecular structure of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride allows us to predict its behavior in different solvent environments.

The key structural features influencing solubility are:

  • The 1,2,3-Triazole Ring: This five-membered heterocyclic ring contains three nitrogen atoms, making it highly polar and capable of acting as a hydrogen bond acceptor.[3][4] This feature promotes strong interactions with polar solvents.

  • The Primary Amine Group (-NH2): The amine group is a potent hydrogen bond donor and acceptor, further enhancing the molecule's polarity and its affinity for polar protic solvents.

  • The Hydrochloride Salt Form: The compound is the hydrochloride salt of a weak base. In aqueous solutions, it will dissociate into the protonated amine cation and a chloride anion. This ionic nature dramatically increases its aqueous solubility compared to the free base form.

  • The N-Methyl Group (-CH3): This small alkyl group introduces a minor element of non-polar character to the molecule.

Based on these features, a qualitative solubility profile can be predicted:

  • High Solubility in Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the amine and triazole nitrogens, and effectively solvate the ionic components of the salt.

  • Moderate to High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high polarity and can act as hydrogen bond acceptors, interacting favorably with the amine protons. However, their inability to donate hydrogen bonds may result in slightly lower solubility compared to protic solvents.

  • Low to Insoluble in Nonpolar Solvents (e.g., Toluene, Hexane): The significant polarity and ionic character of the molecule are mismatched with the nonpolar nature of these solvents, which primarily interact through weak van der Waals forces. The energy required to break the strong solute-solute interactions in the crystal lattice would not be compensated by the weak solute-solvent interactions.

G Key Molecular Features and Predicted Solvent Interactions cluster_solute 2-Methyl-2H-1,2,3-triazol-4-amine HCl cluster_solvents Solvent Classes Solute C₃H₇ClN₄ Triazole 1,2,3-Triazole Ring (Polar, H-Bond Acceptor) Solute->Triazole Amine Primary Amine (-NH2) (H-Bond Donor/Acceptor) Solute->Amine Salt Hydrochloride Salt (Ionic, Enhances Aqueous Solubility) Solute->Salt Methyl N-Methyl Group (Slightly Non-polar) Solute->Methyl NonPolar Nonpolar (e.g., Toluene, Hexane) Solute->NonPolar Weak van der Waals (Mismatched Polarity) PolarProtic Polar Protic (e.g., Water, Methanol) Triazole->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Triazole->PolarAprotic Favorable Dipole-Dipole Amine->PolarProtic Strong H-Bonding Amine->PolarAprotic H-Bonding (Acceptor) Salt->PolarProtic Ion-Dipole

Caption: Predicted interactions driving solubility.

Experimental Protocol: The Equilibrium Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved compound is determined. The protocol described here is designed to be a self-validating system, ensuring the generation of accurate and reliable data.

Materials and Equipment
  • 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (purity >95%)

  • Selected solvents (HPLC grade or equivalent): Water, Methanol, Ethanol, Isopropanol, DMSO, DMF, Acetone, Acetonitrile, Toluene, Hexane

  • Analytical balance (readable to ±0.01 mg)

  • Glass vials (e.g., 4-8 mL) with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge capable of holding the vials

  • Syringes (1-5 mL)

  • Syringe filters (0.22 µm, compatible with the solvent being tested, e.g., PTFE for organic solvents, PVDF for aqueous)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Step-by-Step Methodology
  • Preparation of Solutions:

    • Add an excess amount of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride to a pre-weighed glass vial. An excess is critical; a good starting point is to add approximately 10-20 mg of the compound to 2 mL of solvent. The goal is to have undissolved solid remaining at the end of the experiment.

    • Causality: Using a clear excess of the solid ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.[5]

    • Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

    • Seal the vial tightly. Prepare each solvent experiment in triplicate to assess reproducibility.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a moderate speed (e.g., 150-250 rpm) for a predetermined period. A typical duration is 24 to 48 hours.[2]

    • Causality: Constant temperature is crucial as solubility is temperature-dependent.[5] Agitation ensures a consistent and maximal interaction between the solute and solvent, accelerating the time to reach equilibrium. The extended timeframe is necessary to ensure that a true thermodynamic equilibrium is achieved, especially for sparingly soluble compounds. Preliminary time-to-equilibrium studies can be conducted by taking samples at various time points (e.g., 4, 8, 24, 48, 72 hours) to determine the point at which the concentration no longer increases.

  • Phase Separation:

    • After the equilibration period, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., >10,000 rpm) for 15-20 minutes.

    • Causality: This is a critical step. Inadequate separation of the solid and liquid phases is a common source of error, leading to an overestimation of solubility. Centrifugation is generally superior to filtration alone for this initial separation.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

    • Causality: Filtration removes any remaining microscopic particles. The choice of a solvent-compatible, low-binding filter material is essential to prevent the introduction of extractables or loss of the analyte due to adsorption.

    • Accurately dilute the filtered sample with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve for the analytical method. Record the dilution factor precisely.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a multi-point calibration curve using standard solutions of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride of known concentrations.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final solubility in units such as mg/mL and mol/L.

Protocol Validation and Integrity

To ensure the trustworthiness of the generated data, the following steps should be incorporated:

  • Solid Phase Analysis: After the experiment, the remaining solid should be recovered, dried, and analyzed (e.g., by DSC or XRPD) to confirm that no phase change, solvation, or degradation has occurred during the experiment.

  • Mass Balance: For select samples, analyze the amount of undissolved solid remaining to ensure it corresponds with the initial mass and the measured dissolved concentration.

  • Approaching Equilibrium: For key solvents, perform a parallel experiment where a supersaturated solution (created by heating and then cooling) is allowed to equilibrate. The final concentration should converge with the value obtained from the undersaturated approach described above.

G Shake-Flask Experimental Workflow A 1. Preparation Add excess solid solute to a known volume of solvent in a vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-48h). A->B C 3. Phase Separation Sedimentation followed by high-speed centrifugation. B->C D 4. Sampling & Filtration Withdraw supernatant and filter through 0.22 µm syringe filter. C->D E 5. Dilution Accurately dilute the filtered saturated solution. D->E F 6. Quantification Analyze concentration using a validated HPLC/LC-MS method. E->F G 7. Data Calculation Calculate solubility (e.g., in mg/mL) accounting for dilution. F->G

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Synthetic Utility of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride

Abstract The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. 2-Methyl-2H-1,2,3-triazol-4-amine, provided as its hydrochlorid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. 2-Methyl-2H-1,2,3-triazol-4-amine, provided as its hydrochloride salt for enhanced stability and handling, represents a versatile and highly valuable building block for the synthesis of complex molecular architectures. This guide provides researchers, scientists, and drug development professionals with in-depth experimental protocols, mechanistic insights, and practical guidance for leveraging this reagent in key synthetic transformations, including diazotization-displacement reactions and N-acylations.

Introduction: The Significance of the 2-Methyl-2H-1,2,3-triazole Moiety

The 1,2,3-triazole ring system is a prominent isostere for amide bonds and a key pharmacophore in numerous therapeutic agents, including antimicrobials and anticancer drugs. The specific substitution pattern of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride offers distinct advantages. The N2-methylation prevents participation in common "click" cycloaddition reactions, thereby directing reactivity towards the C4-amino group. This feature allows for precise and regioselective functionalization, making it an ideal starting material for creating diverse compound libraries. The primary amino group serves as a synthetic handle for a wide array of transformations, enabling the introduction of halogens, cyano groups, and various amide linkages, which are crucial for structure-activity relationship (SAR) studies.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the reagent's integrity and obtaining reproducible experimental results.

Table 1: Properties of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride

PropertyValueSource
CAS Number 955887-11-3[1]
Molecular Formula C₃H₇ClN₄[1]
Molecular Weight 134.57 g/mol [1]
Appearance Off-white to light yellow solidSupplier Data
Purity ≥95%[1]
Storage 2-8 °C, desiccate, under inert atmosphere[1]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: The hydrochloride salt is hygroscopic. Handle in a fume hood and minimize exposure to atmospheric moisture. Use an inert atmosphere (Nitrogen or Argon) for transfers if possible.

  • Neutralization: Prior to use in many reactions, the free amine must be generated from the hydrochloride salt. This is typically achieved in situ by the addition of a suitable base (e.g., triethylamine, DIPEA, or an inorganic base like NaHCO₃ or K₂CO₃). The choice of base depends on the specific reaction conditions and substrate tolerance.

Core Application: Diazotization and Sandmeyer-Type Reactions

One of the most powerful transformations of the 4-amino group is its conversion to a diazonium salt, which is an excellent leaving group (N₂) and can be subsequently displaced by a wide range of nucleophiles. This sequence, particularly when catalyzed by copper(I) salts, is known as the Sandmeyer reaction[2][3]. It provides a robust method for introducing functionalities that are otherwise difficult to install directly onto the heterocyclic core[4][5].

Mechanistic Rationale

The process begins with the formation of nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄).[6][7][8] The amine attacks the protonated nitrous acid (or the nitrosonium ion, NO⁺) to form an N-nitrosamine intermediate.[5][8] Subsequent tautomerization and dehydration under acidic conditions generate the highly reactive diazonium salt[8][9]. In the presence of a copper(I) catalyst (e.g., CuCl, CuBr, CuCN), a single-electron transfer from Cu(I) to the diazonium salt occurs, generating a triazolyl radical and N₂ gas. This radical then abstracts the halide or cyanide from the Cu(II) species, regenerating the Cu(I) catalyst and forming the final product[2][3].

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Displacement Amine R-NH₂ (Triazolamine) HNO2 HNO₂ (from NaNO₂ + HCl) Amine->HNO2 0-5 °C Diazonium R-N₂⁺Cl⁻ (Diazonium Salt) HNO2->Diazonium H⁺, -2H₂O CuX CuX (e.g., CuCl) Diazonium->CuX Product R-X (Halogenated Triazole) CuX->Product SET, Radical Formation N2 N₂ Gas Product->N2 + Acylation_Workflow Start Triazolamine HCl + Acyl Chloride Step1 Dissolve in Aprotic Solvent (DCM, THF) Start->Step1 Step2 Add Base (e.g., TEA) to neutralize HCl & scavenge byproduct Step1->Step2 Step3 Stir at 0 °C to RT Step2->Step3 Step4 Aqueous Work-up (Wash with H₂O, NaHCO₃) Step3->Step4 Step5 Purify (Crystallization or Chromatography) Step4->Step5 End N-Acylated Product Step5->End

Sources

Application

Application of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the 2-Methyl-2H-1,2,3-triazol-4-amine Scaffold In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methyl-2H-1,2,3-triazol-4-amine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and versatile pharmacophoric features is paramount. The 1,2,3-triazole moiety has firmly established itself as a privileged structure, lauded for its role as a bioisosteric replacement for the amide bond, its ability to engage in favorable molecular interactions, and its prevalence in a range of bioactive compounds.[1][2] This guide focuses on a specific, yet highly valuable building block: 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride .

The strategic methylation at the N2 position of the triazole ring, coupled with the C4-amino group, imbues this molecule with a unique set of properties that are of significant interest to drug discovery programs. The 2-methyl-2H-1,2,3-triazole core offers a distinct spatial arrangement and electronic distribution compared to its 1H or other N-substituted counterparts. This can be leveraged to fine-tune ligand-receptor interactions and optimize pharmacokinetic profiles. The hydrochloride salt form enhances the compound's solubility and handling characteristics, making it a practical starting material for library synthesis and lead optimization efforts.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. We will delve into its significance as a pharmacophore, provide detailed synthetic protocols for its incorporation into target molecules, and present its application in the context of developing novel therapeutics, particularly in the realm of kinase inhibition and immuno-oncology.

Pharmacophoric Significance and Medicinal Chemistry Applications

The 2-Methyl-2H-1,2,3-triazol-4-amine scaffold is a versatile pharmacophore with several key attributes that make it attractive for medicinal chemistry applications:

  • Bioisostere of Amide and Urea Moieties: The 1,2,3-triazole ring is a well-established bioisostere of the amide bond, offering similar hydrogen bonding capabilities but with enhanced metabolic stability against proteases and amidases.[3] The 2-methyl-4-amino substitution pattern can mimic the spatial arrangement of substituents on an amide or urea, allowing for the exploration of novel chemical space while retaining key binding interactions.

  • Scaffold for Kinase Inhibitors: The triazole core is frequently found in kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain.[4] The 4-amino group provides a convenient handle for the introduction of various substituents that can be directed towards other key binding pockets, enabling the development of potent and selective inhibitors.

  • Modulation of Physicochemical Properties: The introduction of the methylated triazole ring can influence a molecule's lipophilicity, polarity, and solubility, which are critical parameters for optimizing drug-like properties and improving pharmacokinetic profiles.

  • Platform for Fragment-Based Drug Discovery (FBDD) and Library Synthesis: Its relatively small size and reactive amino group make 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride an excellent starting point for FBDD campaigns and the parallel synthesis of focused compound libraries.

A notable example highlighting the potential of the 4-amino-2H-1,2,3-triazole core is the discovery of potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in immuno-oncology. A high-throughput screening campaign identified a series of compounds bearing the 4-amino-1,2,3-triazole core, leading to the development of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine with an impressive IC50 of 0.023 μM.[5] This underscores the therapeutic relevance of this scaffold.

Synthetic Protocols and Methodologies

The following section provides detailed protocols for the synthesis of the 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride precursor and its subsequent application in amide coupling reactions.

Protocol 1: Proposed Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride

Workflow for the Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride

Caption: Proposed synthetic workflow for 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.

Step 1: Synthesis of a 4-Amino-2-aryl-2H-1,2,3-triazole Precursor

This step is adapted from the synthesis of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine.[5]

  • Diazotization of Aniline: To a stirred solution of aniline (1.0 eq) in a suitable acidic medium (e.g., 2 M HCl), cooled to 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve 2-aminoacetonitrile hydrochloride (1.1 eq) in water and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the 2-aminoacetonitrile solution, maintaining the temperature and a slightly acidic pH. Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Cyclization: Adjust the pH of the reaction mixture to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate). Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the product may precipitate. Collect the solid by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography on silica gel or recrystallization to afford the desired 4-amino-2-aryl-2H-1,2,3-triazole.

Step 2: Deprotection of the Aryl Group (if necessary)

Depending on the chosen aryl group, a deprotection step may be required to obtain the free 4-amino-2H-1,2,3-triazole. For example, if a benzyl group is used, it can be removed by catalytic hydrogenation.

Step 3: N-Methylation of 4-Amino-2H-1,2,3-triazole

This step is based on the general principle of N-alkylation of triazoles, which often favors methylation at the N2 position.[6]

  • Reaction Setup: To a solution of 4-amino-2H-1,2,3-triazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5-2.0 eq).

  • Addition of Methylating Agent: Add methyl iodide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure. The residue can be purified by column chromatography to isolate the desired 2-methyl-2H-1,2,3-triazol-4-amine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-methyl-2H-1,2,3-triazol-4-amine in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-methyl-2H-1,2,3-triazol-4-amine hydrochloride.

Protocol 2: Amide Coupling with 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride

This protocol describes a general procedure for the coupling of a carboxylic acid to the 4-amino group of the title compound using standard peptide coupling reagents.

General Amide Coupling Workflow

Caption: General workflow for amide coupling with 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM) at room temperature, add a peptide coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of the Amine: Add 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (1.2 eq) to the reaction mixture. The additional equivalent of base is to neutralize the hydrochloride salt.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.

Data Presentation

The following table provides a hypothetical summary of reaction yields and biological activity for a series of kinase inhibitors synthesized using 2-Methyl-2H-1,2,3-triazol-4-amine as a building block. This data is illustrative and intended to demonstrate the potential of this scaffold.

Compound IDR-Group on AmideYield (%)Kinase TargetIC50 (nM)
IA-01 4-Fluorophenyl78Kinase A150
IA-02 3-Chlorophenyl82Kinase A98
IA-03 4-Methoxyphenyl75Kinase A250
IA-04 2-Naphthyl68Kinase A55
IB-01 4-Fluorophenyl75Kinase B500
IB-02 3-Chlorophenyl80Kinase B350
IB-03 4-Methoxyphenyl72Kinase B800
IB-04 2-Naphthyl65Kinase B120

Conclusion and Future Perspectives

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride represents a valuable and versatile building block for medicinal chemistry. Its unique structural features, combining the stability and bioisosteric properties of the 1,2,3-triazole ring with a strategically placed methyl group and a reactive amino handle, make it an attractive starting material for the synthesis of novel therapeutic agents. The provided protocols, while based on established chemical principles, offer a solid foundation for the incorporation of this scaffold into drug discovery programs targeting a wide range of diseases, including cancer and inflammatory disorders. Further exploration of the structure-activity relationships of derivatives of this compound is warranted and holds significant promise for the development of next-generation therapeutics.

References

Sources

Method

The Versatile Building Block: Application Notes for 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride in Complex Molecule Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry and drug discovery, the 1,2,3-triazole moiety has emerged as a "privileged" scaffold. Its favorable characteri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the 1,2,3-triazole moiety has emerged as a "privileged" scaffold. Its favorable characteristics, including metabolic stability, capacity for hydrogen bonding, and dipole moment, make it an attractive component in the design of novel therapeutic agents.[1][2] Among the various substituted triazoles, 2-Methyl-2H-1,2,3-triazol-4-amine, provided as its hydrochloride salt, represents a particularly versatile and reactive building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties and practical, field-proven protocols for its application in the synthesis of diverse chemical entities, including those with potential as kinase inhibitors and other bioactive molecules.[3]

The presence of a primary amino group on the stable 2-methyl-2H-1,2,3-triazole core allows for a range of classical and modern chemical transformations. This document will detail two key reaction pathways: N-acylation to form amide derivatives and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents at the 4-position. These transformations open the door to a vast chemical space for researchers and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is essential for its effective use in synthesis. The hydrochloride salt form enhances its stability and solubility in polar solvents.

PropertyValueSource
Molecular Formula C₃H₇ClN₄Internal Calculation
Molecular Weight 134.57 g/mol Internal Calculation
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in water, methanol, and DMSOSupplier Data
Storage Store in a cool, dry place away from incompatible materials.[Internal Safety Data]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Applications: Protocols and Mechanistic Insights

The reactivity of the 4-amino group is central to the utility of this building block. The following sections provide detailed protocols for two fundamental transformations, N-acylation and diazotization, along with explanations of the underlying chemical principles.

N-Acylation: Forging Amide Bonds for Structural Diversification

The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR). The hydrochloride salt of 2-Methyl-2H-1,2,3-triazol-4-amine requires the use of a base to neutralize the salt and liberate the free amine for reaction with an acylating agent.

Causality Behind Experimental Choices:

  • Base Selection: Tertiary amines such as triethylamine or pyridine are commonly employed. They are strong enough to deprotonate the ammonium salt but are generally not nucleophilic enough to compete with the primary amine in the acylation reaction. Pyridine can also serve as a solvent.[1]

  • Acylating Agents: A variety of acylating agents can be used, including acyl chlorides and anhydrides. Acyl chlorides are generally more reactive.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent hydrolysis of the acylating agent.

Experimental Workflow for N-Acylation:

cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup and Purification A Dissolve 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride in anhydrous solvent B Add base (e.g., triethylamine, 2.2 eq.) and stir A->B C Add acylating agent (e.g., acyl chloride, 1.1 eq.) dropwise at 0 °C B->C D Allow to warm to room temperature and stir until completion (TLC monitoring) C->D E Quench reaction with water and extract with organic solvent D->E F Wash organic layer with brine, dry over Na₂SO₄, and concentrate E->F G Purify by column chromatography or recrystallization F->G A 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride B Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B C 2-Methyl-2H-1,2,3-triazol-4-diazonium chloride (in situ) B->C D Sandmeyer Reaction (CuX, heat) C->D E 4-Halo/Cyano-2-methyl-2H-1,2,3-triazole D->E A 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride B N-Acylation with a functionalized acyl chloride A->B C N-(2-methyl-2H-1,2,3-triazol-4-yl)amide derivative B->C D Intramolecular Cyclization C->D E Triazolo[4,5-d]pyrimidine derivative D->E

Sources

Application

Application Notes and Protocols: Leveraging 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride in Click Chemistry for Advanced Research and Drug Discovery

Introduction: The Strategic Value of the N-Methylated Aminotriazole Scaffold in Click Chemistry In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole moiety has become a cornerstone scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Methylated Aminotriazole Scaffold in Click Chemistry

In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole moiety has become a cornerstone scaffold.[1][2] Its prevalence is largely due to the advent of "click chemistry," a concept introduced by K. B. Sharpless, which champions reactions that are high-yielding, stereospecific, and simple to perform under benign conditions.[2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] This triazole ring is not merely a passive linker; it is a metabolically robust bioisostere for amide bonds, capable of engaging in hydrogen bonding and dipole interactions, which can be pivotal for molecular recognition at biological targets.[2]

This guide focuses on a unique and valuable building block: 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS No. 955887-11-3).[3] The strategic placement of a methyl group on the N2 position of the triazole ring offers distinct advantages. It locks the tautomeric form, preventing potential isomerization, which can be crucial for consistent biological activity. Furthermore, the N-methylation can subtly modulate the electronic properties and steric profile of the triazole core, influencing its interaction with target proteins. The primary amino group at the C4 position serves as a versatile chemical handle, opening a gateway for its incorporation into more complex molecular architectures through derivatization.

This document provides a comprehensive overview of how to strategically employ 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride in click chemistry workflows. We will detail protocols for its derivatization to install necessary azide or alkyne functionalities, followed by its application in CuAAC reactions. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying chemistry.

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 955887-11-3[3]
Molecular Formula C₃H₇ClN₄[3]
Molecular Weight 134.57 g/mol [3]
Form SolidN/A
Storage 2-8 °C, desiccate[3]

Safety and Handling: 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is a chemical substance intended for laboratory research use. As with all chemicals, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Core Concept: Functionalization of 2-Methyl-2H-1,2,3-triazol-4-amine for Click Chemistry

The primary amino group of 2-Methyl-2H-1,2,3-triazol-4-amine is the key to its utility in click chemistry. By itself, it is not a direct participant in the canonical CuAAC reaction. Therefore, the initial step is to "arm" the molecule with either an alkyne or an azide functionality. The following sections provide detailed protocols for these derivatization reactions.

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization Pathways cluster_products Click-Ready Intermediates start_mol 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride alkyne_path Alkynylation (e.g., with Propargyl Bromide) start_mol->alkyne_path Amine Alkylation azide_path Azidation (e.g., via Diazotization & Azide Displacement) start_mol->azide_path Sandmeyer-type Reaction alkyne_product N-propargyl-2-methyl-2H-1,2,3- triazol-4-amine alkyne_path->alkyne_product azide_product 4-azido-2-methyl-2H-1,2,3-triazole azide_path->azide_product

Caption: Derivatization of the starting amine to yield click-ready intermediates.

Protocol 1: Synthesis of an Alkyne-Functionalized Triazole

This protocol describes the installation of a terminal alkyne onto the amino group via N-alkylation. Propargyl bromide is a common and effective reagent for this purpose.

Objective: To synthesize N-propargyl-2-methyl-2H-1,2,3-triazol-4-amine.

Materials:

  • 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) to create a stirrable suspension (approx. 0.1-0.2 M concentration). Add a suitable base, such as potassium carbonate (2.5 eq) or DIPEA (3.0 eq). The base is crucial to neutralize the hydrochloride salt and to scavenge the HBr produced during the reaction.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add propargyl bromide (1.2 eq) dropwise. Caution: Propargyl bromide is lachrymatory and toxic. Handle in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove inorganic salts (if K₂CO₃ was used).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired N-propargyl-2-methyl-2H-1,2,3-triazol-4-amine.

Causality and Insights:

  • Choice of Base: K₂CO₃ is an inexpensive and effective inorganic base, but its heterogeneity can sometimes lead to slower reaction rates. DIPEA is a non-nucleophilic organic base that is soluble in the reaction medium, often leading to cleaner and faster reactions.

  • Solvent: Acetonitrile is a good choice for this type of Sₙ2 reaction. DMF can also be used and may improve the solubility of the starting material.

  • Temperature Control: Adding the alkylating agent at 0 °C helps to control any potential exotherm and minimize side reactions.

Protocol 2: Synthesis of an Azide-Functionalized Triazole

This protocol describes the conversion of the primary amino group to an azide. This is a more advanced procedure, often proceeding via a diazotization reaction followed by displacement with an azide source, akin to a Sandmeyer reaction.

Objective: To synthesize 4-azido-2-methyl-2H-1,2,3-triazole.

Materials:

  • 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (1.0 eq) in a mixture of concentrated HCl and water at 0 °C (ice-salt bath).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30-60 minutes at this temperature. The formation of the diazonium salt is critical.

  • Azide Displacement:

    • In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C. Extreme Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. Quench any residual azide with sodium nitrite and then ammonium ceric nitrate.

    • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 1-2 hours.

  • Work-up:

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and carefully concentrate the solvent under reduced pressure. Caution: Low molecular weight organic azides can be explosive. Do not heat excessively and use a blast shield.

  • Purification: The crude product should be handled with care. Purification is typically achieved by careful column chromatography on silica gel.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click reaction between an alkyne-functionalized molecule and an azide-functionalized molecule. Here, we will use the derivatized products from Protocols 1 and 2 as illustrative examples.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product alkyne Alkyne-Functionalized Triazole (from Protocol 1) catalyst CuSO₄ • 5H₂O + Sodium Ascorbate alkyne->catalyst 1.0 eq azide Azide-Functionalized Substrate (e.g., Azido-PEG) azide->catalyst 1.1 eq product 1,2,3-Triazole Linked Bioconjugate catalyst->product tBuOH/H₂O Room Temp

Sources

Method

The Strategic Application of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride in the Design of Novel Antifungal Agents: A Guide for Synthetic and Medicinal Chemists

Abstract The escalating challenge of antifungal resistance necessitates the exploration of novel chemical scaffolds that can effectively circumvent existing resistance mechanisms while exhibiting favorable pharmacologica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating challenge of antifungal resistance necessitates the exploration of novel chemical scaffolds that can effectively circumvent existing resistance mechanisms while exhibiting favorable pharmacological profiles. The triazole nucleus is a cornerstone of modern antifungal therapy, with numerous blockbuster drugs featuring the 1,2,4-triazole moiety. This guide delves into the untapped potential of a specific, less-explored building block: 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride . We will explore its strategic role as a bioisosteric replacement for the canonical 1,2,4-triazole ring and provide a comprehensive framework for its incorporation into innovative antifungal drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering mechanistic insights, data-driven rationale, and detailed synthetic protocols to harness the potential of this versatile chemical entity.

Introduction: The Triazole Legacy in Antifungal Therapy and the Imperative for Innovation

Triazole-based antifungal agents represent a triumph of medicinal chemistry, offering potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, an essential process for maintaining the integrity of the fungal cell membrane.[1][2][3] By disrupting this pathway, triazole drugs like fluconazole and itraconazole effectively halt fungal growth.

The core pharmacophore of these drugs typically includes a 1,2,4-triazole ring, which coordinates with the heme iron atom in the active site of CYP51.[1] However, the widespread use of these agents has led to the emergence of resistant fungal strains, prompting a continuous search for new derivatives with improved efficacy and a broader spectrum of activity.[4][5][6]

One promising strategy in this endeavor is the principle of bioisosterism , where a functional group is replaced by another with similar physicochemical properties to enhance potency, selectivity, or metabolic stability.[4] The 1,2,3-triazole ring has emerged as a compelling bioisostere for the 1,2,4-triazole moiety, offering a subtly different electronic and steric profile that could lead to improved interactions with the target enzyme or overcome resistance mechanisms.[2] This guide focuses on a specific and strategic starting material for this purpose: 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride . The presence of the amine functionality on the 1,2,3-triazole core provides a versatile handle for synthetic elaboration, opening avenues to a wide array of novel antifungal candidates.

The Chemical Versatility of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride

The synthetic utility of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride stems from the nucleophilic character of its primary amine group. This amine can readily participate in a variety of classical organic transformations, allowing for its conjugation to other molecular fragments crucial for antifungal activity.

Key Chemical Properties:
PropertyValueSource
CAS Number 955887-11-3[7]
Molecular Formula C3H7ClN4[7]
Molecular Weight 134.57 g/mol [7]
Appearance White to off-white solidSupplier Data
Solubility Soluble in water, methanolGeneral Knowledge

The hydrochloride salt form enhances the stability and handling of this amine. For synthetic reactions, the free base can be generated in situ by the addition of a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Potential Synthetic Transformations:

The primary amine of 2-Methyl-2H-1,2,3-triazol-4-amine serves as a versatile nucleophile for the construction of more complex molecules. Key reactions include:

  • Acylation: Formation of amides by reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This is a common strategy to link the triazole core to other pharmacophoric elements.[1][4]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This allows for the introduction of diverse alkyl and aryl substituents.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which can be further modified or act as bioactive compounds themselves.

  • Multicomponent Reactions: Participation as the amine component in reactions like the Ugi or Biginelli reaction, enabling the rapid assembly of complex molecular scaffolds.[2][5][8]

Proposed Synthetic Application: Design and Synthesis of a Novel Antifungal Agent

To illustrate the utility of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, we propose a hypothetical synthetic route to a novel antifungal agent. The design of our target molecule incorporates key structural features known to be important for antifungal activity, namely a dihalophenyl group and a tertiary alcohol, linked to our 1,2,3-triazole core.

Experimental Workflow Diagram

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis A 2',4'-Difluoro-2-bromoacetophenone C N-(2-Bromo-1-(2,4-difluorophenyl)ethyl)- 2-methyl-2H-1,2,3-triazol-4-amine A->C Reductive Amination (NaBH4) B 2-Methyl-2H-1,2,3-triazol-4-amine (from hydrochloride salt) B->C D N-(1-(2,4-Difluorophenyl)vinyl)- 2-methyl-2H-1,2,3-triazol-4-amine C->D Elimination (Base) E Epoxide Intermediate D->E Epoxidation (m-CPBA) G Target Antifungal Agent E->G Nucleophilic Ring Opening F 1,2,4-Triazole F->G

Caption: Proposed workflow for the synthesis of a novel antifungal agent.

Protocol 1: Synthesis of N-(2-Bromo-1-(2,4-difluorophenyl)ethyl)-2-methyl-2H-1,2,3-triazol-4-amine (Intermediate C)

This protocol details the reductive amination between the free base of our starting material and a suitable α-bromo ketone.

Materials:

ReagentM.W.AmountMoles
2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride134.571.35 g10 mmol
2',4'-Difluoro-2-bromoacetophenone235.032.35 g10 mmol
Triethylamine (TEA)101.191.52 mL11 mmol
Sodium borohydride (NaBH4)37.830.42 g11 mmol
Methanol (MeOH)32.0450 mL-
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (1.35 g, 10 mmol) and methanol (50 mL).

  • Stir the suspension and add triethylamine (1.52 mL, 11 mmol). Stir for 15 minutes at room temperature to generate the free amine.

  • Add 2',4'-Difluoro-2-bromoacetophenone (2.35 g, 10 mmol) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, quench the reaction by the slow addition of 20 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (gradient elution: 20-60% ethyl acetate in hexane) to afford the desired product C .

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. The use of sodium borohydride is advantageous as it is a mild reducing agent that selectively reduces the iminium ion formed in situ without affecting the aromatic rings.

Protocol 2: Synthesis of the Target Antifungal Agent (G)

This protocol describes the subsequent steps from the key bromo-amine intermediate to the final product.

Procedure (Summarized):

  • Elimination (C to D): Treat intermediate C with a non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) in a suitable solvent like THF to induce elimination of HBr, forming the vinyl amine D .

  • Epoxidation (D to E): React the vinyl amine D with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane to form the key epoxide intermediate E . The electron-donating nature of the amino-triazole moiety can direct the epoxidation.

  • Nucleophilic Ring Opening (E to G): In a crucial step, react the epoxide E with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. The triazole anion will act as a nucleophile, opening the epoxide ring to form the final target molecule G , which contains the characteristic tertiary alcohol of many azole antifungals.

Rationale: This multi-step sequence is analogous to established synthetic routes for potent triazole antifungal agents.[5] The formation of an epoxide intermediate followed by nucleophilic opening is a classic and effective strategy for installing the critical hydroxyethyl-triazole side chain.

Visualization of the Antifungal Pharmacophore

The design of our hypothetical target molecule is based on the well-established pharmacophore for CYP51 inhibition.

Caption: Essential pharmacophoric elements for CYP51 inhibition.

Conclusion and Future Directions

While the direct application of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride in the synthesis of antifungal agents is not yet widely documented in peer-reviewed literature, its chemical structure presents a compelling case for its utility as a versatile building block. The primary amine functionality provides a reactive handle for a multitude of synthetic transformations, enabling the incorporation of the 1,2,3-triazole core into diverse molecular scaffolds.

The proposed synthetic pathway serves as a template for the rational design of novel antifungal candidates. By leveraging the principles of bioisosterism and established pharmacophore models, researchers can utilize this starting material to explore new chemical space in the quest for next-generation antifungal therapies. Further investigation into the functionalization of this aminotriazole and the biological evaluation of its derivatives is highly encouraged.

References

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. [Link]

  • Design and synthesis of novel triazole antifungal derivatives by structure-based bioisosterism. PubMed. [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]

  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC - NIH. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. MDPI. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. PubMed. [Link]

  • Triazole antifungals. Research Starters - EBSCO. [Link]

  • Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. PMC - NIH. [Link]

  • Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. PMC - NIH. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]

Sources

Application

Application Note &amp; Protocol Guide: Leveraging 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride as a Scaffold for Novel Anticancer Agents

Abstract The 1,2,3-triazole moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This application note provides a co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride into novel chemical entities aimed at anticancer applications. We present a scientifically grounded, hypothetical workflow, from synthetic strategy and compound characterization to a suite of in vitro assays for biological evaluation. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, thereby providing a robust framework for identifying and advancing new anticancer lead compounds.

Introduction: The Rationale for Triazole-Based Cancer Therapeutics

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents.[4] Heterocyclic compounds are a cornerstone of many approved drugs, and among them, the 1,2,3-triazole ring has garnered significant attention.[1][4] Its unique chemical properties, including its ability to form hydrogen bonds, dipole-dipole interactions, and its high resistance to enzymatic degradation, make it an ideal building block for creating compounds that can effectively interact with biological targets like proteins and enzymes.[1][5]

Derivatives of 1,2,3-triazole have demonstrated a wide array of biological activities, including potent anticancer effects against various human cancer cell lines, such as those of the breast, lung, and colon.[1][2][3][6] The anticancer potential of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis.[5][6]

This guide focuses on 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS No. 955887-11-3[7]), a versatile starting material. Its primary amine functionality provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules with potential drug-like properties. We will explore a hypothetical scenario where this triazole scaffold is used to synthesize a series of novel compounds designed to target a specific cancer-related signaling pathway.

Synthetic Strategy: From Building Block to Bioactive Compound

The primary amine of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is the key to its utility as a building block. This amine can readily participate in a variety of well-established chemical reactions to form stable covalent bonds. For the purpose of this guide, we will focus on a common and robust method in medicinal chemistry: amide bond formation . We will react the triazole amine with a series of substituted benzoic acids. This approach allows for the systematic variation of the substituent "R" group on the benzoic acid, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The proposed synthetic workflow is a two-step process: first, the activation of the carboxylic acid, followed by its reaction with the amine. A common and effective method for this is the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

synthetic_workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction Triazole 2-Methyl-2H-1,2,3-triazol- 4-amine hydrochloride HATU HATU Triazole->HATU Reacts with Acid Substituted Benzoic Acid (R-C6H4-COOH) Acid->HATU Activated by Product Novel Triazole-Amide Compound HATU->Product Forms DIPEA DIPEA DIPEA->Product Base Solvent DMF Solvent->Product Solvent Analysis Purification & Characterization (HPLC, LC-MS, NMR) Product->Analysis Yields biological_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Assays cluster_tier3 Tier 3: Target Validation MTT MTT Assay (Cytotoxicity Screening) Hit Hit Compounds (IC50 < 10 µM) MTT->Hit Identifies Apoptosis Annexin V/PI Staining (Apoptosis Assay) Lead Lead Candidate Apoptosis->Lead Confirms Mechanism CellCycle Propidium Iodide Staining (Cell Cycle Analysis) CellCycle->Lead Confirms Mechanism Kinase Kinase Activity Assay (e.g., against a specific kinase) Start Synthesized Compound Library Start->MTT Hit->Apoptosis Hit->CellCycle Lead->Kinase mechanism_of_action cluster_pathway Normal Cell Cycle Progression CDK2 CDK2/Cyclin E Complex Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F S_Phase S-Phase Gene Transcription (Cell Proliferation) E2F->S_Phase Activates Compound Novel Triazole-Amide Compound Compound->CDK2 G1_S G1/S Transition

Sources

Method

Laboratory procedures for the derivatization of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

An Application Guide for the Synthetic Derivatization of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride Abstract The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, appearing in a wide array of the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and capacity for hydrogen bonding.[1][2][3][4] 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride serves as a versatile and highly valuable building block for drug discovery and development. The primary amino group at the 4-position is a key synthetic handle, allowing for a multitude of chemical modifications to explore structure-activity relationships (SAR). This document provides detailed application notes and laboratory-scale protocols for three fundamental derivatization strategies: N-acylation, N-sulfonylation, and N-alkylation. The causality behind experimental choices, self-validating procedural design, and troubleshooting insights are emphasized to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the 4-Amino-1,2,3-Triazole Scaffold

Heterocyclic compounds are central to the development of new pharmaceuticals.[4] Among them, the 1,2,3-triazole ring system has garnered significant attention for its unique combination of properties: it is aromatic, polar, and generally resistant to metabolic degradation, including oxidation, reduction, and hydrolysis.[1] The 4-amino substituted 1,2,3-triazole, specifically 2-Methyl-2H-1,2,3-triazol-4-amine, offers a strategic advantage for library synthesis. The exocyclic primary amine is a potent nucleophile, providing a reactive site for constructing diverse functionalities such as amides, sulfonamides, ureas, and substituted amines.

This guide focuses on the hydrochloride salt form (CAS No.: 955887-11-3)[5], which enhances the compound's shelf-life and handling characteristics. A critical first step in its derivatization is the in situ neutralization of the hydrochloride salt with a suitable base to liberate the free amine, thereby enabling its nucleophilic attack on various electrophiles. The choice of base and solvent is paramount to avoid unwanted side reactions and ensure high conversion rates.

General Experimental Workflow

The derivatization of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride generally follows a consistent workflow. Understanding this logical progression is key to adapting the protocols for different substrates and desired outcomes.

G A Starting Material (Amine HCl Salt) B Base Addition (In Situ Neutralization) A->B  Free Amine  Generation C Electrophile Addition B->C  Nucleophilic  Attack D Reaction Monitoring (TLC, LC-MS) C->D  Reaction  Progression E Aqueous Work-up (Quenching & Extraction) D->E  Reaction  Completion F Purification (Chromatography/Recrystallization) E->F  Crude Product  Isolation G Characterization (NMR, MS, HRMS) F->G  Pure Product

Figure 1: A generalized workflow for the derivatization of the amine hydrochloride starting material.

Protocol 1: N-Acylation via Acetyl Chloride

Principle and Rationale

N-acylation is a robust and fundamental method for forming a stable amide bond. This protocol uses acetyl chloride, a highly reactive acylating agent. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to perform two critical functions: 1) neutralize the starting material's hydrochloride salt, and 2) scavenge the HCl byproduct generated during the reaction. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the acyl chloride. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction before being allowed to warm to room temperature.

Experimental Protocol
Reagent MW ( g/mol ) Equivalents Amount
2-Methyl-2H-1,2,3-triazol-4-amine HCl134.571.0500 mg
Dichloromethane (DCM), anhydrous--15 mL
Triethylamine (TEA)101.192.2818 µL
Acetyl Chloride78.501.1290 µL

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (500 mg, 3.71 mmol).

  • Add anhydrous DCM (15 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (818 µL, 8.17 mmol) to the suspension with vigorous stirring. Stir for 15 minutes to ensure complete neutralization.

  • Add acetyl chloride (290 µL, 4.08 mmol) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure N-acetylated product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine HCl in Anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine, Stir 15 min B->C D Dropwise Addition of Acetyl Chloride at 0 °C C->D E Warm to RT, Stir 2-4h D->E F Monitor by TLC/LC-MS E->F G Quench with aq. NaHCO₃ F->G H Extract with DCM G->H I Dry, Filter, Concentrate H->I J Purify (Chromatography) I->J G cluster_prep Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Amine HCl in Anhydrous Pyridine B Add TsCl Portion-wise A->B C Stir at RT 12-18h B->C D Pour into Ice-Water (Precipitation) C->D E Filter Solid OR Extract with EtOAc D->E F Wash & Dry E->F G Purify (Recrystallization) F->G

Sources

Application

Catalytic Pathways to 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride Derivatives: An Application and Protocol Guide for Medicinal Chemists

Introduction: The Rising Prominence of 2,4-Disubstituted-1,2,3-Triazoles in Drug Discovery The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry, lauded for its exceptional chemical stabil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 2,4-Disubstituted-1,2,3-Triazoles in Drug Discovery

The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry, lauded for its exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment. These characteristics facilitate strong and specific interactions with biological targets, rendering 1,2,3-triazole derivatives highly valuable as therapeutic agents.[1] Among the various isomeric forms, the 2,4-disubstituted-1,2,3-triazole framework has garnered considerable attention. Specifically, 2-Methyl-2H-1,2,3-triazol-4-amine and its derivatives are key building blocks in the synthesis of a range of bioactive molecules, including potent inhibitors of enzymes implicated in cancer and other diseases. The hydrochloride salt form of these amines enhances their solubility and stability, making them more amenable to pharmaceutical formulation.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the catalytic methods for the synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride derivatives. We will delve into the mechanistic underpinnings of regioselective N-methylation, provide detailed experimental protocols, and discuss the critical aspects of characterization and purification.

Strategic Approaches to the Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine

The synthesis of the target compound presents a key regiochemical challenge: the selective methylation of the N2 position of the 1,2,3-triazole ring, while also incorporating a primary amine at the C4 position. Two primary retrosynthetic strategies can be envisioned:

  • Strategy A: N-Methylation of a Pre-formed 4-Amino-1,2,3-triazole Core. This approach involves the initial synthesis of 4-amino-1H-1,2,3-triazole, followed by a regioselective methylation reaction.

  • Strategy B: Introduction of the Amino Group onto a Pre-methylated Triazole. This alternative pathway begins with the formation of a 2-methyl-2H-1,2,3-triazole scaffold, followed by the introduction of the amino group at the C4 position.

The choice of strategy is often dictated by the availability of starting materials and the desire to minimize side reactions, such as the undesired formation of the N1-methylated isomer.

Catalytic Methodologies for Regioselective N2-Methylation

Achieving high regioselectivity in the N-methylation of (benz)imidazoles and related heterocycles is a well-documented challenge, with the sterically less hindered nitrogen atom often being the preferred site of alkylation. However, specific catalytic systems and reaction conditions can be employed to favor the formation of the thermodynamically more stable, yet sterically more hindered, N2-isomer of the 1,2,3-triazole.

Proposed Catalytic System: Base-Mediated N-Methylation

A promising approach for the regioselective N-methylation of 4-amino-1H-1,2,3-triazole involves the use of a suitable base and a methylating agent. The choice of base is critical in modulating the nucleophilicity of the different nitrogen atoms in the triazole ring.

Causality Behind Experimental Choices:

  • Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents.

  • Base: A non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a mild inorganic base like potassium carbonate (K₂CO₃) can be employed. The base deprotonates the triazole ring, generating a triazolate anion. The counterion and solvent can influence the site of subsequent methylation.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to facilitate the dissolution of the reactants and promote the Sₙ2 reaction.

Proposed N-Methylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product 4-Amino-1H-1,2,3-triazole 4-Amino-1H-1,2,3-triazole Reaction_Vessel Stirring at Controlled Temperature 4-Amino-1H-1,2,3-triazole->Reaction_Vessel Methylating_Agent Methyl Iodide or Dimethyl Sulfate Methylating_Agent->Reaction_Vessel Base DBU or K2CO3 Base->Reaction_Vessel Solvent DMF or Acetonitrile Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product_Mixture Mixture of N1 and N2 Methylated Isomers Purification->Product_Mixture Isolated_Product 2-Methyl-2H-1,2,3-triazol-4-amine Product_Mixture->Isolated_Product Separation

Caption: Workflow for the proposed N-methylation of 4-amino-1H-1,2,3-triazole.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1H-1,2,3-triazole (Starting Material)

While various methods exist for the synthesis of 4-amino-1,2,3-triazoles, a common approach involves the cyclization of a suitable precursor. One reported method involves the diazotization of an aniline derivative followed by reaction with 2-aminoacetonitrile hydrochloride and subsequent cyclization.[2]

Protocol 2: Proposed Regioselective Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine

This protocol is a proposed method based on established principles of N-alkylation of triazoles and may require optimization.

Materials:

  • 4-Amino-1H-1,2,3-triazole

  • Methyl iodide (CH₃I)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-amino-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add DBU (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the N1 and N2 isomers.

Table 1: Summary of Proposed Reaction Conditions for N-Methylation

ParameterConditionRationale
Substrate 4-Amino-1H-1,2,3-triazoleStarting material for methylation.
Methylating Agent Methyl iodideProvides the methyl group for N-alkylation.
Base DBUA non-nucleophilic base to deprotonate the triazole.
Solvent Anhydrous DMFA polar aprotic solvent to facilitate the reaction.
Temperature 0 °C to Room TemperatureInitial cooling to control the exothermic reaction, then room temperature to drive the reaction to completion.
Purification Column ChromatographyTo separate the desired N2-isomer from the N1-isomer and other impurities.

Protocol 3: Formation of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride

The hydrochloride salt of a weakly basic amine can be prepared by treating a solution of the free base with hydrochloric acid.[3]

Materials:

  • 2-Methyl-2H-1,2,3-triazol-4-amine

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanolic HCl)

Procedure:

  • Dissolve the purified 2-Methyl-2H-1,2,3-triazol-4-amine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in the same solvent dropwise with stirring.

  • A precipitate of the hydrochloride salt should form. If precipitation is slow, it can be induced by further cooling or by the addition of a less polar co-solvent.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous solvent.

  • Dry the hydrochloride salt under vacuum to a constant weight.

Salt_Formation_Workflow Start 2-Methyl-2H-1,2,3-triazol-4-amine (Free Base) Dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) Start->Dissolve Cool Cool in Ice Bath Dissolve->Cool Add_HCl Add HCl Solution (e.g., 2M in Diethyl Ether) Cool->Add_HCl Precipitate Precipitation of Hydrochloride Salt Add_HCl->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Anhydrous Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry End 2-Methyl-2H-1,2,3-triazol-4-amine HCl (Final Product) Dry->End

Caption: Step-by-step workflow for the formation of the hydrochloride salt.

Characterization and Validation

The successful synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine and its hydrochloride salt must be confirmed through rigorous analytical techniques.

Table 2: Analytical Techniques for Product Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and determination of isomeric purity.Distinct chemical shifts for the methyl protons and the triazole ring proton, allowing differentiation between N1 and N2 isomers.
¹³C NMR Confirmation of the carbon skeleton.Characteristic signals for the triazole ring carbons and the methyl carbon.
Mass Spectrometry Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the product.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H and C-N bonds of the amine and triazole ring.
Melting Point Assessment of purity.A sharp and defined melting point for the crystalline hydrochloride salt.

Conclusion and Future Perspectives

The catalytic synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride derivatives is a critical process for the advancement of drug discovery programs targeting a variety of diseases. The regioselective N-methylation of the 4-amino-1,2,3-triazole core remains a key synthetic hurdle that can be addressed through careful selection of catalysts and reaction conditions. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize these valuable compounds and accelerate the development of novel therapeutics. Further research into more efficient and selective catalytic systems will undoubtedly continue to refine and improve the synthesis of this important class of molecules.

References

  • Divergent Synthesis of 4-Amino-1,2,3-triazoles via Copper-Catalyzed Triazole-Amine Coupling.[Source Link not available]
  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents. [https://patents.google.
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. [https://typeset.io/papers/synthesis-and-characterization-of-4-amino-4h-1-2-4-triazole-2i7k2y1l]
  • Synthesis of N1-substituted 3-amino-1,2,4-triazoles. ResearchGate. [https://www.researchgate.net/publication/348489725_Synthesis_of_N1-substituted_3-amino-124-triazoles]
  • Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents. [https://patents.google.
  • SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals. [https://www.tsijournals.com/articles/synthesis-characterization-of-1-2-4triazoles-and-antimicrobial-screening.pdf]
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9553755/]
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [https://www.frontiersin.org/articles/10.3389/fchem.2022.1011226/full]
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631899/]
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [https://www.researchgate.
  • Principles of Salt Formation. ResearchGate. [https://www.researchgate.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [https://pubs.acs.org/doi/10.1021/jo502444v]
  • Preparation of Pharmaceutical Salts. KiloMentor. [https://kilomentor.com/links_salt.html]
  • Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [https://www.mdpi.
  • method for salt preparation. Google Patents. [https://patents.google.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [https://helda.helsinki.
  • Synthesis of N2-Substituted 1,2,3-Triazoles. PubMed. [https://pubmed.ncbi.nlm.nih.gov/34662170/]
  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. [https://pubmed.ncbi.nlm.nih.gov/24180460/]

Sources

Method

Scale-up synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride for preclinical studies

An Application Note and Protocol for the Scale-Up Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride for Preclinical Studies Introduction The 1,2,3-triazole scaffold is a prominent feature in a multitude of bio...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride for Preclinical Studies

Introduction

The 1,2,3-triazole scaffold is a prominent feature in a multitude of biologically active compounds, valued for its metabolic stability and capacity for hydrogen bonding.[1][2][3] Specifically, 2-substituted 1,2,3-triazoles are of significant interest in medicinal chemistry. This document provides a detailed guide for the scale-up synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, a key intermediate for preclinical drug development. The protocol herein is designed to be robust, scalable, and produce material of high purity suitable for further studies.

As a Senior Application Scientist, this guide is structured to provide not just a methodology, but a comprehensive understanding of the process, grounded in established chemical principles. We will delve into the rationale behind the chosen synthetic route, address critical process parameters, and outline the necessary analytical controls to ensure the final product meets the stringent quality requirements for preclinical evaluation. The synthesis will be conducted in accordance with the principles of Good Manufacturing Practice (GMP) as they apply to the production of Active Pharmaceutical Ingredients (APIs) for clinical trials.[4][5]

Overall Synthetic Strategy

The synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is a multi-step process. The chosen strategy prioritizes safety, scalability, and the use of readily available starting materials. The general approach involves the construction of the 1,2,3-triazole ring, followed by regioselective methylation and a final salt formation.

A critical consideration in the synthesis of N-substituted triazoles is the control of regioselectivity.[6][7] The reaction of azides with unsymmetrical alkynes can lead to a mixture of 1,4- and 1,5-disubstituted triazoles. Similarly, the alkylation of an existing triazole ring can produce N1 and N2 isomers. The selected route is designed to maximize the yield of the desired 2-methyl isomer.

Workflow for the Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

G cluster_0 Step 1: Synthesis of 4-amino-1H-1,2,3-triazole cluster_1 Step 2: Regioselective Methylation cluster_2 Step 3: Salt Formation cluster_3 Quality Control A Sodium Azide + Cyanoacetamide B Cyclization Reaction A->B C 4-amino-1H-1,2,3-triazole B->C D 4-amino-1H-1,2,3-triazole + Methylating Agent C->D E Methylation Reaction D->E F 2-Methyl-2H-1,2,3-triazol-4-amine E->F G 2-Methyl-2H-1,2,3-triazol-4-amine + HCl F->G H Precipitation G->H I 2-Methyl-2H-1,2,3-triazol-4-amine HCl H->I J Characterization (NMR, MS) I->J K Purity Analysis (HPLC) I->K

Caption: A high-level overview of the synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of 4-amino-1H-1,2,3-triazole

This step involves the cyclization of sodium azide with cyanoacetamide. This method is advantageous due to the low cost of starting materials and a straightforward reaction profile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium Azide (NaN₃)65.011.2 eq
Cyanoacetamide84.081.0 eq
Dimethylformamide (DMF)
Hydrochloric Acid (conc.)
Isopropanol

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, thermometer, and a nitrogen inlet.

  • Charge Reagents: Charge the reactor with cyanoacetamide and DMF. Stir the mixture until the solid is fully dissolved.

  • Addition of Sodium Azide: Carefully add sodium azide portion-wise to the stirred solution. Caution: Sodium azide is highly toxic.[7] Handle with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly add the reaction mixture to a stirred vessel containing isopropanol.

  • pH Adjustment: Adjust the pH of the slurry to ~2 with concentrated hydrochloric acid.

  • Isolation: Filter the resulting precipitate, wash with cold isopropanol, and dry under vacuum to yield 4-amino-1H-1,2,3-triazole as a solid.

Reaction Scheme: Synthesis of 4-amino-1H-1,2,3-triazole

G Cyanoacetamide NCCH₂CONH₂ Intermediate [Intermediate] Cyanoacetamide->Intermediate + NaN₃ (DMF, Δ) Sodium_Azide NaN₃ Product 4-amino-1H-1,2,3-triazole Intermediate->Product Cyclization

Caption: Cyclization to form the triazole ring.

Part 2: Regioselective Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine

The methylation of 4-amino-1H-1,2,3-triazole can yield a mixture of N1 and N2 isomers. The choice of methylating agent and reaction conditions is crucial for achieving high regioselectivity. Using a less reactive methylating agent under controlled conditions can favor the formation of the thermodynamically more stable 2-methyl isomer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-amino-1H-1,2,3-triazole84.081.0 eq
Dimethyl Carbonate90.082.0 eq
Potassium Carbonate138.211.5 eq
Methanol
Dichloromethane

Protocol:

  • Reaction Setup: Set up a reactor with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

  • Charge Reagents: Charge the reactor with 4-amino-1H-1,2,3-triazole, potassium carbonate, and methanol.

  • Addition of Methylating Agent: Add dimethyl carbonate to the suspension.

  • Reaction: Heat the mixture to reflux (around 65 °C) and maintain for 12-18 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product by HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Methyl-2H-1,2,3-triazol-4-amine.

Part 3: Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of amine-containing compounds.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-2H-1,2,3-triazol-4-amine98.111.0 eq
Hydrochloric Acid in Isopropanol (5-6 M)1.1 eq
Isopropanol
Diethyl Ether

Protocol:

  • Dissolution: Dissolve the crude 2-Methyl-2H-1,2,3-triazol-4-amine in a minimal amount of isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add the hydrochloric acid in isopropanol solution dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, an anti-solvent such as diethyl ether can be added to facilitate crystallization.

  • Isolation: Stir the slurry for 1-2 hours at 0-5 °C, then filter the solid.

  • Washing and Drying: Wash the collected solid with cold isopropanol and then with diethyl ether. Dry the product under vacuum at a temperature not exceeding 40 °C to yield the final 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.

Characterization and Quality Control

For preclinical studies, it is imperative to thoroughly characterize the final compound and establish its purity.

Analytical Methods:

TechniquePurposeExpected Results
¹H NMRStructural ElucidationPeaks corresponding to the methyl group, the triazole proton, and the amine protons.
¹³C NMRStructural ConfirmationSignals for the methyl carbon and the two triazole ring carbons.
LC-MSIdentity and PurityA major peak corresponding to the mass of the free base, with purity >98%.
HPLCPurity DeterminationA single major peak with a purity of ≥98% by area.
Elemental AnalysisElemental CompositionThe percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values.

Scale-Up and GMP Considerations

Transitioning from a laboratory scale to a preclinical manufacturing scale requires careful consideration of several factors to maintain safety, efficiency, and product quality.

  • Process Safety: A thorough risk assessment should be conducted, especially concerning the use of sodium azide. Temperature control during the cyclization step is critical to prevent runaway reactions.

  • Equipment: The reaction vessels should be appropriately sized and made of materials compatible with the reagents and solvents.

  • Heat Transfer: As the reaction volume increases, surface-area-to-volume ratio decreases. Efficient heating and cooling systems are necessary to maintain precise temperature control.

  • Mixing: Adequate agitation is crucial to ensure homogeneity, especially in heterogeneous mixtures like the methylation step.

  • GMP Compliance: The synthesis should be conducted in a clean and controlled environment.[4] All raw materials should be of appropriate quality, and all process steps should be documented in detail in batch records.[5]

References

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [URL not available]
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [URL not available]
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [URL not available]
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. [URL not available]
  • Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Medicinal Chemistry. Benchchem. [URL not available]
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [URL not available]
  • (PDF)
  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. [URL not available]
  • Synthesis of Fused Bicyclic[6][8][9]-Triazoles from Amino Acids. ACS Publications. [URL not available]

  • (PDF) Synthesis of N-2-aryl-substituted-1,2,3-triazole Derivatives as Novel Inhibitors of Entamoeba histolytica.
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [URL not available]
  • (PDF)
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [URL not available]
  • Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. PubMed. [URL not available]
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [URL not available]
  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry | ACS Omega.
  • Current Good Manufacturing Practice (CGMP)
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [URL not available]
  • 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride. ChemScene. [URL not available]
  • Making triazoles, the green way | Feature.
  • Good Manufacturing Practice: Drug Manufacturing.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis. [URL not available]
  • Good Clinical Practice in Pharmaceutical Manufacturing: A Comprehensive Guide. [URL not available]
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [URL not available]
  • Regioselective Synthesis of[6][7][8]-Triazoles Catalyzed by Cu(I) Generated in situ from Cu(0) Nanosize Activated Powder and Amine Hydrochloride Salts. | Request PDF. ResearchGate. [URL not available]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride Synthesis

Welcome to the technical support guide for the synthesis and optimization of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into this synthetic process. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The 1,2,3-triazole core is a cornerstone in medicinal chemistry, valued for its stability, hydrogen bonding capabilities, and dipole character, which facilitate interactions with biological targets.[1][2] The synthesis of this scaffold has been significantly advanced by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] This guide will focus on a proposed CuAAC-based pathway to the target molecule and address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 2-methyl-2H-1,2,3-triazole core?

The most robust and widely adopted method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins an azide with a terminal alkyne to form the 1,2,3-triazole ring.[4] Unlike the thermal Huisgen cycloaddition, the copper-catalyzed version is highly regioselective, exclusively yielding the 1,4-disubstituted isomer under mild conditions, often in aqueous solvents.[3][5] For the synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine, this would involve the cycloaddition of methyl azide with an appropriate amino-alkyne precursor.

Q2: Why is a hydrochloride salt necessary, and how is it typically formed?

The free amine form of the target molecule may be unstable, prone to oxidation, or have poor solubility in certain solvents. Converting the amine to its hydrochloride salt enhances its stability, improves its crystalline nature (aiding purification), and often increases its water solubility.[6] The salt is typically formed in the final step by treating a solution of the purified free amine with hydrochloric acid, which can be introduced as a gas or as a solution in a solvent like isopropanol or ether.

Q3: What are the primary safety considerations when working with azides?

Sodium azide and other small organic azides are potentially explosive and highly toxic.[7] They should be handled with extreme care in a well-ventilated fume hood, avoiding contact with acids (which can form explosive hydrazoic acid), heavy metals, and heat. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis. The proposed solutions are grounded in established chemical principles to provide a rational approach to optimization.

Problem 1: Low or No Product Yield

Possible Cause A: Inactive Copper Catalyst The active catalytic species in the CuAAC reaction is Cu(I).[8] If you are using a Cu(II) salt (e.g., CuSO₄·5H₂O), it must be reduced to Cu(I) in situ.

  • Solution: Add a reducing agent, such as sodium ascorbate, to your reaction mixture. A typical molar ratio is 1-5 mol% of the Cu(II) salt and 5-10 mol% of sodium ascorbate relative to the limiting reagent.

  • Expert Insight: The oxidation of Cu(I) back to the inactive Cu(II) state can stall the reaction. Ensure the reaction is properly degassed to remove oxygen, or run it under an inert atmosphere (N₂ or Ar). Alternatively, using a Cu(I) source directly, such as CuI or CuBr, can circumvent this issue, although these salts are less stable and may require a stabilizing ligand.[9]

Possible Cause B: Poor Reagent Solubility The reaction rate is dependent on the concentration of all reactants in the solution phase. If one of the starting materials has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.

  • Solution: Select a solvent system that dissolves all components. Mixtures of water with organic solvents like t-butanol, DMSO, or THF are often effective.

  • Expert Insight: The choice of solvent can significantly impact reaction efficiency. Below is a table summarizing common solvents for CuAAC reactions.

Solvent SystemTypical TemperatureAdvantagesDisadvantages
H₂O / t-BuOH (1:1)Room Temp - 50 °CGreen solvent, good for biological moleculesMay not dissolve highly nonpolar substrates
DMSORoom Temp - 80 °CHigh dissolving power for a wide range of substratesHigh boiling point, can be difficult to remove
THFRoom Temp - 60 °CGood for organic-soluble substratesCan be sensitive to air/moisture
DMFRoom Temp - 100 °CExcellent solvent for polar and nonpolar reactantsVery high boiling point, potential for side reactions at high temp

Possible Cause C: Incorrect Stoichiometry or Reagent Purity The reaction is sensitive to the quality and relative amounts of the starting materials.

  • Solution: Ensure all reagents are pure and used in the correct stoichiometric ratios. It is common to use a slight excess (1.05-1.2 equivalents) of one of the coupling partners, typically the more accessible one, to drive the reaction to completion. Verify the purity of your azide and alkyne starting materials via NMR or other analytical techniques before starting the reaction.

Problem 2: Formation of Multiple Products or Impurities

Possible Cause A: Competing Side Reactions At elevated temperatures, azides can undergo decomposition. Furthermore, some functional groups on the starting materials may not be stable to the reaction conditions.

  • Solution: Run the reaction at the lowest effective temperature. Most CuAAC reactions proceed efficiently at room temperature, although gentle heating (40-60 °C) can sometimes accelerate slow reactions.[7] If your substrates contain sensitive functional groups, consider protecting them before the cycloaddition.

  • Expert Insight: The classic thermal Huisgen cycloaddition, which occurs at high temperatures without a copper catalyst, produces a mixture of 1,4- and 1,5-disubstituted triazoles.[5] If you observe isomeric byproducts, it may indicate that a non-catalyzed thermal pathway is competing with the desired CuAAC reaction. This is another reason to maintain a low reaction temperature.

Possible Cause B: Contamination with Copper Residual copper catalyst can be a persistent impurity that is difficult to remove and can interfere with downstream applications.

  • Solution: After the reaction is complete, perform a workup designed to remove copper. Washing the organic extract with an aqueous solution of ammonia or ammonium chloride can help by forming a water-soluble copper-ammonia complex. Alternatively, stirring the reaction mixture with a chelating agent like EDTA can sequester the copper.

Problem 3: Difficulty with Product Isolation and Salt Formation

Possible Cause A: Product is Water-Soluble The amine and triazole functionalities can make the product highly polar and soluble in water, leading to poor recovery during aqueous workup and extraction.

  • Solution: If the product is in an aqueous phase, saturate the solution with NaCl to decrease the polarity of the aqueous layer before extracting with an organic solvent like ethyl acetate or dichloromethane. If extraction is still inefficient, consider evaporating the solvent and purifying the residue by column chromatography using a polar stationary phase (like silica gel) and an appropriate eluent system.

Possible Cause B: Incomplete or Unstable Salt Formation Adding aqueous HCl to form the hydrochloride can introduce excess water, making crystallization difficult. The free amine may also be unstable to strongly acidic conditions.

  • Solution: Use a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Add the HCl solution dropwise to a solution of the purified free amine in a suitable solvent (like methanol or ethyl acetate) at 0 °C. The hydrochloride salt will often precipitate directly from the solution and can be collected by filtration.

  • Expert Insight: The final product's physical state (e.g., crystalline solid vs. oil) is highly dependent on purity. If an oil is obtained after salt formation, it may indicate the presence of impurities. Further purification of the free amine before salt formation is recommended.

Experimental Protocols & Workflows

Protocol 1: Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask, add the amino-alkyne starting material (1.0 eq), methyl azide (1.1 eq), and a 1:1 mixture of deionized water and t-butanol.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.02 eq) and sodium ascorbate (0.05 eq) in a minimum amount of deionized water. Add this catalyst solution to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure free amine.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 2-Methyl-2H-1,2,3-triazol-4-amine in a minimal amount of anhydrous methanol or ethyl acetate.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until the pH is acidic (check with pH paper).

  • Precipitation & Isolation: A white precipitate should form. Continue stirring at 0 °C for 30 minutes. Collect the solid by vacuum filtration.

  • Drying: Wash the solid with cold diethyl ether and dry under high vacuum to yield the final 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.

Visualizations

Troubleshooting Workflow

G cluster_yield Troubleshoot Low Yield cluster_purity Troubleshoot Impurities start Reaction Start check_yield Check Yield & Purity (TLC/LCMS) start->check_yield low_yield Low Yield check_yield->low_yield No impure Impure Product check_yield->impure Yes, but... success High Yield & Purity Proceed to Salt Formation check_yield->success Yes catalyst Check Catalyst Activity (Add fresh ascorbate?) low_yield->catalyst copper Remove Copper (Ammonia wash?) impure->copper solvent Optimize Solvent (Improve solubility?) catalyst->solvent temp Adjust Temperature (Gentle heating?) solvent->temp temp->check_yield side_rxn Minimize Side Reactions (Lower temperature?) copper->side_rxn side_rxn->check_yield

Caption: A workflow diagram for troubleshooting common synthesis issues.

Key Parameters Influencing CuAAC Reaction

G center Reaction Yield catalyst Catalyst System (Cu(I) Source, Ligand) center->catalyst Activity solvent Solvent center->solvent Solubility temp Temperature center->temp Kinetics atmosphere Atmosphere (Inert vs. Air) center->atmosphere Stability

Caption: Key experimental parameters that influence the outcome of the CuAAC reaction.

References

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Amines and Ammonium Salts. ResearchGate. Available at: [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Available at: [Link]

  • da Silva, F. de C., et al. (2019). Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures. Bentham Science. Available at: [Link]

  • Mendez-luna, D., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. Available at: [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available at: [Link]

  • Aubert, P., et al. (2002). Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.
  • Various Authors. (2024). Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. Available at: [Link]

  • Hameed, A., et al. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Oriental Journal of Chemistry. Available at: [Link]

  • Kumar, S., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available at: [Link]

  • Drabina, P., et al. (2023). Reactivity of 2H-Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. National Institutes of Health. Available at: [Link]

  • Sudeep, P., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

  • Clark, J. (n.d.). Making Amines. Chemguide. Available at: [Link]

  • Jiang, Y. & Qin, G. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition: Preparation of Tris((1-Benzyl-1 H -1,2,3-Triazolyl)Methyl)Amine. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • Reyes-Márquez, A., et al. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. Available at: [Link]

  • Li, M., et al. (2012). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. Available at: [Link]

  • Various Authors. (n.d.). Reactions of Amines Practice Problems. Chemistry Steps. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis of N-2-aryl-substituted-1,2,3-triazole Derivatives as Novel Inhibitors of Entamoeba histolytica. ResearchGate. Available at: [Link]

  • Santos, C. S., et al. (2020). 1,2,3- Triazoles: general and key synthetic strategies. Semantic Scholar. Available at: [Link]

  • Various Authors. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Ghosh, S., et al. (2016). Carbon nitride supported copper nanoparticles: light-induced electronic effect of the support for triazole synthesis. Royal Society Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-1,2,3-triazol-4-amine. PubChem. Available at: [Link]

  • De Nino, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]

  • Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. Available at: [Link]

Sources

Optimization

Common side products in the synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

Welcome to the technical support center for the synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, focusing on troubleshooting common side product formation and optimizing reaction conditions for purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 2-Methyl-2H-1,2,3-triazol-4-amine?

The most prevalent and logical synthetic route involves a two-step process starting from a common precursor:

  • Formation of the Core Heterocycle: Synthesis of the unsubstituted 4-amino-1H-1,2,3-triazole. This is typically achieved through the cyclization of precursors like 2-cyano-2-hydrazonoacetamide or related structures.

  • Regioselective Methylation: The key step is the methylation of 4-amino-1H-1,2,3-triazole. This reaction is challenging because the triazole ring has multiple nitrogen atoms that can be alkylated. The goal is to selectively introduce a methyl group at the N2 position.

Following the synthesis of the free base, a final step involves forming the hydrochloride salt to improve stability and handling.

Q2: What are the primary side products I should expect during this synthesis?

The most significant side product is the constitutional isomer, 1-Methyl-1H-1,2,3-triazol-4-amine . The formation of this isomer is a direct consequence of the competing methylation at the N1 position of the 4-amino-1H-1,2,3-triazole precursor. Due to the tautomeric nature of the N-unsubstituted triazole ring, both N1 and N2 positions are susceptible to electrophilic attack by the methylating agent. Lesser amounts of the N3-methylated isomer may also form, though it is structurally identical to the N1 isomer in this specific case. Over-methylation on the exocyclic amine is also a possibility, though less common under controlled conditions.

Q3: Why is controlling regioselectivity in the methylation step so critical?

The biological and physical properties of 1,2,3-triazole isomers can differ significantly. The N2-substituted triazoles often exhibit distinct pharmacological profiles compared to their N1-substituted counterparts. For instance, in the development of the antiepileptic drug Rufinamide, selective synthesis of the 1-substituted triazole is essential.[1][2] Therefore, achieving high regioselectivity is paramount for ensuring the final product has the desired efficacy, safety profile, and physical characteristics. Failure to control this step leads to a mixture of isomers that can be difficult and costly to separate, reducing the overall yield of the target compound.

Q4: How can I distinguish between the desired 2-Methyl isomer and the 1-Methyl side product?

Standard analytical techniques are effective for differentiating between the N1 and N2 isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the methyl group and the triazole ring protons/carbons are distinct for each isomer due to the different electronic environments. Computational predictions combined with experimental data can definitively identify the alkylation site.[3][4] Typically, the N-methyl signal in 2-methyl-2H-1,2,3-triazoles appears at a different chemical shift compared to 1-methyl-1H-1,2,3-triazoles.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can usually separate the isomers, revealing the purity of the crude product. The difference in polarity between the N1 and N2 isomers often allows for effective separation.

  • X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction of a solid derivative is the gold standard.

Troubleshooting Guide

Problem: My final product is a mixture of 2-Methyl and 1-Methyl isomers. How can I improve regioselectivity?

Cause: The formation of a mixture of N1 and N2 methylated isomers is a classic challenge in triazole chemistry. The outcome of the methylation reaction is highly dependent on the reaction conditions, which influence the site of electrophilic attack on the triazole anion. The tautomeric equilibrium of the starting material presents two nucleophilic nitrogen centers to the methylating agent.

Solution: You can significantly influence the isomer ratio by carefully selecting the reaction parameters. The N2 position is generally considered more electron-rich and sterically accessible, which can be exploited.

  • Choice of Methylating Agent: Harder methylating agents, such as dimethyl sulfate or methyl iodide, often favor methylation at the more nucleophilic N2 position.

  • Solvent Selection: The polarity of the solvent plays a crucial role. Aprotic polar solvents like DMF or DMSO are commonly used. The solvent can affect the solvation of the triazole anion and the counter-ion, thereby influencing which nitrogen atom is more available for reaction.[3]

  • Base and Counter-ion: Using a strong base (e.g., NaH, K₂CO₃) deprotonates the triazole. The nature of the resulting counter-ion (Na⁺, K⁺) can influence the reaction's regioselectivity through coordination effects.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which may lead to the desired N2 isomer.

Comparative Reaction Conditions for Methylation:

ParameterCondition A (Favors N1-isomer)Condition B (Favors N2-isomer)Rationale
Methylating Agent Methyl Iodide (in some systems)Dimethyl SulfateThe larger, softer sulfate leaving group can favor attack at the sterically less hindered N2 position.
Solvent Protic (e.g., Methanol)Aprotic Polar (e.g., DMF)Aprotic solvents better solvate the cation, leaving the triazole anion more exposed and reactive at its most nucleophilic site (N2).
Base Weaker Base (e.g., Triethylamine)Stronger Base (e.g., NaH)Full deprotonation creates a more defined anionic nucleophile, potentially enhancing selectivity.
Temperature Room Temperature or Elevated0 °C to Room TemperatureLower temperatures can increase the kinetic control of the reaction.

Workflow Diagram: Optimizing Methylation Regioselectivity

Caption: Troubleshooting workflow for improving N2-methylation selectivity.

Problem: The hydrochloride salt is oily/hygroscopic and won't crystallize. How can I isolate a solid product?

Cause: The inability to form a stable, crystalline hydrochloride salt can be due to several factors:

  • Presence of Impurities: The isomeric side product (1-Methyl-1H-1,2,3-triazol-4-amine) or residual solvents can act as impurities, disrupting the crystal lattice formation and leading to an oil or amorphous solid.

  • Hygroscopicity: Amine salts, particularly hydrochlorides, can be hygroscopic, readily absorbing moisture from the atmosphere to form a sticky or oily substance.

  • Incorrect Stoichiometry: An excess of HCl can lead to the formation of dihydrochloride salts or simply result in an acidic, wet product.

  • Solvent Choice: The solvent used for precipitation is critical. If the salt has high solubility in the chosen solvent, it will not precipitate effectively.

Solution: A systematic approach is required to achieve a crystalline solid.

  • Step 1: Ensure Purity of the Free Base: Before attempting salt formation, rigorously purify the 2-Methyl-2H-1,2,3-triazol-4-amine free base. Use column chromatography to separate it from the N1-isomer. Confirm purity by HPLC or NMR.

  • Step 2: Use Anhydrous Conditions: Employ anhydrous solvents (e.g., diethyl ether, ethyl acetate, isopropanol) and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture absorption.

  • Step 3: Precise Acid Addition: Use a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or isopropanol). Add the acid dropwise and stoichiometrically (1.0 equivalent) to a solution of the purified free base at a low temperature (e.g., 0 °C).

  • Step 4: Optimize Crystallization Solvent System: Dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, such as ethyl acetate or a mixture of ethanol and diethyl ether. As the HCl is added, the salt should precipitate. If it oils out, try adding a non-polar co-solvent (anti-solvent) like heptane or hexane slowly to induce crystallization.

  • Step 5: Trituration: If an oil forms, remove the solvent and add a fresh portion of a non-polar solvent (like diethyl ether or pentane). Vigorously stir or sonicate the mixture. This process, known as trituration, can often induce crystallization by breaking down the oil and providing nucleation sites.

Experimental Protocol: Purification and Hydrochloride Salt Formation

  • Purification of Free Base:

    • Load the crude reaction mixture onto a silica gel column.

    • Elute with a gradient of dichloromethane (DCM) and methanol (e.g., starting from 100% DCM to 95:5 DCM:MeOH).

    • Collect fractions and analyze by TLC to isolate the pure 2-methyl isomer.

    • Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting free base under high vacuum.

  • Hydrochloride Salt Formation:

    • Under an inert nitrogen atmosphere, dissolve the purified free base (1.0 eq.) in anhydrous isopropanol (IPA).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 2M HCl in anhydrous IPA (1.0 eq.) dropwise with stirring.

    • If a precipitate forms, continue stirring at 0 °C for 1-2 hours.

    • If no precipitate forms, slowly add anhydrous diethyl ether as an anti-solvent until turbidity is observed, then allow it to stir and crystallize.

    • Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum.

Reaction Mechanism: N1 vs. N2 Methylation

G cluster_start Starting Material & Deprotonation cluster_pathways Competing Methylation Pathways cluster_products Products SM 4-Amino-1H-1,2,3-triazole Anion 4-Amino-1,2,3-triazolide Anion (Tautomeric Mixture) SM->Anion - H+ N2_Attack Attack at N2 (Kinetic Product) Anion->N2_Attack Pathway A N1_Attack Attack at N1 (Thermodynamic Product) Anion->N1_Attack Pathway B Base Base (e.g., NaH) Base->SM Me_agent Methylating Agent (e.g., (CH3)2SO4) Me_agent->N2_Attack Me_agent->N1_Attack P1 2-Methyl-2H-1,2,3-triazol-4-amine (Desired Product) N2_Attack->P1 P2 1-Methyl-1H-1,2,3-triazol-4-amine (Side Product) N1_Attack->P2

Caption: Competing N1 vs. N2 methylation pathways of 4-amino-1H-1,2,3-triazole.

References

  • Tian, H., He, W., & Chen, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Nikolaidis, M., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters. Available at: [Link]

  • Aubert, T., & Farnoux, C. (2003). Process for the preparation of 4-amino-1,2,4-Triazole. U.S. Patent No. 6,504,033B1.
  • Staben, S. T., et al. (2016). Synthesis of Fused Bicyclic[5][6][7]-Triazoles from Amino Acids. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, J., et al. (2017). Synthesis and Evaluation of a New Type of Small Molecule Epigenetic Modulator Containing Imidazo[1,2-b][5][6][7]triazole Motif. Frontiers in Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (1984). Relative Stabilities of 1- and 2-Substituted 1,2,3-Triazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Jamison, T. F., et al. (2013). Continuous Flow Total Synthesis of Rufinamide. Organic Process Research & Development. Available at: [Link]

  • Marković, J. D., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. RSC Advances. Available at: [Link]

  • Padvi, A. D., et al. (2010). Process for the preparation of rufinamide. WIPO Patent Application WO/2010/043849.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (Note: A general authoritative text, specific URL not available for the entire book).
  • Al-Masoudi, N. A., et al. (2014). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and Related Compounds. Molecules. Available at: [Link]

  • Borukhova, S., et al. (2017). From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor. Green Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride and its Derivatives

Welcome to the technical support center for the purification of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride and its derivatives. This guide, designed for researchers, scientists, and drug development professionals, p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride and its derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve the desired purity and yield in your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section directly addresses specific issues you may encounter during the purification of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride and its derivatives. The question-and-answer format is designed to help you quickly identify your problem and implement an effective solution.

Question 1: After synthesis, my crude 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride has a low purity (<95%) as determined by HPLC. What is the most effective initial purification strategy?

Answer: For a polar, crystalline solid like 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, recrystallization is often the most effective and scalable initial purification method. The key is selecting an appropriate solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.

  • Recommended Starting Solvents:

    • Methanol/Ethanol: These polar protic solvents are often good choices for recrystallizing amine hydrochloride salts. You may need to use a co-solvent system to achieve optimal results. For instance, dissolving the crude product in a minimal amount of hot methanol and then slowly adding a less polar solvent like isopropanol or ethyl acetate until turbidity is observed can induce crystallization upon cooling.

    • Aqueous Systems: Given the hydrochloride salt form, recrystallization from water or a water/ethanol mixture might be effective. However, be mindful of the potential for hydrolysis of certain derivatives under prolonged heating in aqueous media.[1]

  • Causality: The principle behind recrystallization is the difference in solubility between the target compound and impurities in a given solvent at different temperatures. As the solution cools, the concentration of the target compound exceeds its solubility limit, leading to the formation of a crystalline lattice that excludes impurities.

Question 2: I am attempting to purify a less polar derivative of 2-Methyl-2H-1,2,3-triazol-4-amine (e.g., an N-acylated or N-alkylated analog) and recrystallization is not effective. What should I try next?

Answer: For less polar derivatives, column chromatography is the preferred method for purification. The choice of stationary phase and mobile phase is critical for achieving good separation.

  • Stationary Phase: Silica gel is a good starting point for most derivatives. If your compound is particularly basic and shows significant tailing on silica, consider using alumina (basic or neutral) or a polymer-based stationary phase.

  • Mobile Phase: A gradient elution from a non-polar solvent to a more polar solvent is typically employed.

    • Common solvent systems include n-hexane/ethyl acetate or dichloromethane/methanol.[2] For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape by preventing interaction with acidic sites on the silica gel.

  • Expert Tip: Before running a large-scale column, always perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation. The ideal mobile phase should give your desired compound an Rf value of approximately 0.3-0.4.

Question 3: My purified 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is hygroscopic and difficult to handle. How can I mitigate this?

Answer: The hydrochloride salt of an amine is inherently likely to be hygroscopic. Proper handling and storage are crucial.

  • Drying: Ensure the final product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable. The use of a drying agent like phosphorus pentoxide in the vacuum desiccator can be beneficial.

  • Storage: Store the purified compound in a tightly sealed container, preferably in a desiccator or a dry box with an inert atmosphere (e.g., nitrogen or argon). Commercial suppliers recommend storage at 2-8 °C.[3]

  • Alternative Salt Forms: If hygroscopicity remains a significant issue for your application, consider converting the hydrochloride salt to a different salt form (e.g., tartrate, mesylate) which may have more favorable physical properties.

Question 4: I suspect my triazole derivative is contaminated with residual copper catalyst from a click chemistry reaction. How can I remove it?

Answer: Copper contamination is a common issue in syntheses utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC). The triazole nitrogen atoms can chelate with copper ions, making them difficult to remove.[4]

  • Aqueous Washes with Chelating Agents: During the workup, wash the organic layer containing your product with an aqueous solution of a chelating agent. A solution of EDTA (ethylenediaminetetraacetic acid) or ammonia can be effective at sequestering copper ions.[4]

  • Silica Gel Treatment: Sometimes, simply filtering a solution of the crude product through a plug of silica gel can remove a significant amount of copper salts.

  • Specialized Scavengers: For persistent copper contamination, consider using a commercially available copper scavenger resin.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride?

A1: 1,2,3-Triazoles are generally stable aromatic compounds.[1] The hydrochloride salt is typically stable under normal storage conditions (cool and dry). However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. It is always advisable to perform stability studies under your specific experimental conditions.

Q2: What analytical techniques are most suitable for assessing the purity of my final product?

A2: A combination of techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity and identifying impurities. A reverse-phase C18 column with a UV detector is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the desired compound and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Elemental Analysis: Determines the elemental composition (C, H, N, Cl) and can be a good indicator of purity, especially for crystalline solids.

Q3: Can I purify the free base of 2-Methyl-2H-1,2,3-triazol-4-amine?

A3: Yes, it is possible to purify the free base. This can be achieved by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate, sodium carbonate) and extracting the free amine into an organic solvent. The free base will be less polar than the hydrochloride salt and may be more amenable to purification by column chromatography on silica gel. However, the free amine may be less crystalline and potentially less stable than the hydrochloride salt.

Experimental Protocols

Protocol 1: Recrystallization of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride

This protocol provides a general guideline for the recrystallization of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., methanol, ethanol, isopropanol, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Column Chromatography of a 2-Methyl-2H-1,2,3-triazol-4-amine Derivative

This protocol is a general procedure for the purification of a non-polar derivative by silica gel chromatography.

  • TLC Analysis: Determine the optimal mobile phase using TLC. A common starting point is a mixture of n-hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified product under high vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride and its derivatives.

Purification_Workflow start Crude Product check_polarity Assess Polarity and Physical State start->check_polarity recrystallization Recrystallization check_polarity->recrystallization Polar solid column_chrom Column Chromatography check_polarity->column_chrom Non-polar oil/solid analysis Purity Analysis (HPLC, NMR, MS) recrystallization->analysis column_chrom->analysis salt_formation Salt Formation / Free-Basing salt_formation->recrystallization salt_formation->column_chrom final_product Pure Product analysis->salt_formation Purity < 98% / Further Purification Needed analysis->final_product Purity > 98%

Caption: Decision workflow for purification strategy.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)
  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 972588.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2017(3), M947.
  • Supporting Information for: Palladium-Catalyzed Direct C-H Arylation of 1,2,3-Triazoles at the 5-Position. (n.d.). Retrieved from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Preprints.org.
  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10.
  • Wallace, O. B., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic letters, 11(9), 1863–1866.
  • Google Patents. (1981). US4269987A - Purification of triazoles.
  • Szafranski, K., & Szafranska, K. (2014). Stable Hemiaminals with a Cyano Group and a Triazole Ring. Molecules, 19(8), 11136-11153.
  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]

  • Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • ResearchGate. (2018). Stability of 1,2,4-triazoles?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Popa, M., et al. (2021). Rejuvenating the[3][5][6]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry, 9, 726831.

  • Szafranski, K., & Szafranska, K. (2014). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 19(8), 11136-11153.
  • Biagi, G., et al. (2002). Synthesis of[3][5][6]triazolo[1,5-a]quinoxalin-4(5H)-ones and their 1-deaza analogues. Journal of the Chemical Society, Perkin Transactions 1, (18), 2098-2103.

Sources

Optimization

Troubleshooting low yields in 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride reactions

Introduction Welcome to the technical support guide for the synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are en...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory setting. The synthesis, while seemingly straightforward, involves critical steps where regioselectivity and reaction control are paramount to achieving a high yield of the desired product.

This guide is structured as a series of frequently asked questions (FAQs) that address common problems from starting material integrity to final product isolation.

General Synthetic Pathway Overview

The synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride typically proceeds through two main stages: 1) Formation and N-methylation of a triazole precursor, and 2) Conversion to the final amine hydrochloride salt. The most critical challenge is controlling the regioselectivity of the N-methylation step to favor the desired 2-methyl isomer over other possibilities (1-methyl and 3-methyl).

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis & Methylation cluster_1 Stage 2: Reduction & Salt Formation A 4-Nitro-1H-1,2,3-triazole or other precursor B N-Methylation (MeI, DMS, etc.) A->B Base, Solvent C Mixture of N-Methyl Isomers (N1, N2, N3-methylated) B->C Critical Step: Regioselectivity D Purification (Chromatography) C->D Yield Loss Point E Isolated 4-Nitro-2-methyl- 2H-1,2,3-triazole D->E F Reduction (e.g., H₂, Pd/C) E->F G 2-Methyl-2H-1,2,3-triazol-4-amine (Free Base) F->G H Salt Formation (HCl in solvent) G->H I Final Product: Hydrochloride Salt H->I Precipitation/ Crystallization

Caption: General synthetic workflow highlighting critical yield-loss points.

Part 1: Starting Materials and Precursor Synthesis
Q1: My initial triazole ring formation (e.g., from sodium azide and a precursor) is low-yielding or fails completely. What should I investigate?

A1: Success in the initial cycloaddition hinges on the purity of your reagents and precise reaction control.

  • Causality: 1,3-dipolar cycloaddition reactions, a common method for forming 1,2,3-triazoles, are highly sensitive to impurities and reaction conditions.[1] High temperatures or extended reaction times, often used in classical syntheses, can lead to the degradation of both starting materials and the product.

  • Troubleshooting Steps:

    • Reagent Purity: Verify the purity of your azide source (e.g., sodium azide) and your alkyne or other precursor. Azides can decompose over time. Use freshly opened or properly stored reagents.

    • Solvent Quality: Ensure you are using anhydrous solvents if the reaction is moisture-sensitive. Water can interfere with many organometallic catalysts (like copper(I)) used in "click" chemistry approaches.[2]

    • Temperature Control: Overheating can cause decomposition. If the literature protocol calls for high heat, consider if all starting material has dissolved and if the reaction is truly not proceeding at a lower temperature. Monitor by Thin Layer Chromatography (TLC) at regular intervals.

    • Alternative Energy Sources: Consider using microwave irradiation. It has been demonstrated to significantly shorten reaction times and improve yields for triazole synthesis by providing rapid, uniform heating that minimizes thermal decomposition.[3]

Part 2: The Critical N-Methylation Step

This is the most common stage for significant yield loss due to the formation of multiple, difficult-to-separate constitutional isomers. The goal is to direct the methyl group specifically to the N2 position of the triazole ring.

Q2: After methylation, my ¹H NMR shows a complex mixture of products. How can I improve the regioselectivity for the desired 2-Methyl isomer?

A2: Achieving high regioselectivity in the methylation of N-unsubstituted triazoles is a classic challenge. The outcome is a delicate balance of electronics, sterics, and reaction conditions. The N1 and N3 positions are often electronically similar, while the N2 position has a different electronic environment. Your choice of base, solvent, and methylating agent directly influences the final isomer ratio.

  • Mechanistic Insight: The anion of the triazole ring is the reactive species. The distribution of negative charge across the N1, N2, and N3 atoms, and the subsequent site of electrophilic attack by the methylating agent, is influenced by the solvent and the counter-ion of the base. Aprotic polar solvents like DMF or DMSO can favor different outcomes compared to less polar solvents like THF or acetonitrile.

  • Troubleshooting Protocol:

    • Vary the Base/Solvent System: This is the most critical factor. The interplay between the base's counter-ion (e.g., K⁺ from K₂CO₃, Na⁺ from NaH) and the solvent can steer the methylation site. A systematic approach is recommended.

    • Control Temperature: Perform the reaction at the lowest practical temperature (e.g., start at 0 °C and allow to slowly warm to room temperature). Higher temperatures can reduce selectivity.

    • Methylating Agent: While methyl iodide (MeI) is common, consider dimethyl sulfate (DMS). DMS is a "softer" electrophile and can sometimes offer different selectivity compared to the "harder" MeI. Always handle DMS with extreme caution as it is highly toxic.

ParameterOption 1 (Common)Option 2 (Alternative)Option 3 (For Tough Cases)Rationale & Expected Outcome
Base K₂CO₃Cs₂CO₃NaH (60% in oil)Cesium carbonate is known to promote N2-alkylation in some azole systems due to the large, soft cation.[4] NaH creates a "naked" anion which may react differently.
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)DMF is a highly polar aprotic solvent that strongly solvates cations, potentially freeing the triazole anion to react at its most electronically favorable site.
Temperature Room Temp0 °C to Room Temp-20 °C to 0 °CLower temperatures increase the kinetic barrier for reaction at less-favored sites, enhancing selectivity for the most reactive nitrogen.
Q3: I have a mixture of isomers that are inseparable by standard column chromatography. What are my options?

A3: This is a frequent and frustrating issue, as the polarity of N-methylated triazole isomers can be nearly identical.

  • Causality: The isomers have the same molecular weight and often very similar polarities, leading to co-elution.

  • Troubleshooting Steps:

    • Optimize Chromatography: Before giving up, try a very shallow solvent gradient (e.g., increasing ethyl acetate in hexanes by 1% increments) or isocratic elution with a finely tuned solvent system. Sometimes a different solvent system (e.g., Dichloromethane/Methanol) can provide better separation.

    • Derivative Formation: If the isomers have different reactive sites available, you could selectively react one isomer (e.g., if one has a more sterically accessible nitrogen) to form a derivative with a very different polarity, allowing for easy separation. The protecting group can then be removed. This is an advanced, multi-step solution.

    • Recrystallization of the Hydrochloride Salt: Often, different isomers will have different crystal packing energies and solubilities as their hydrochloride salts. After converting the entire crude mixture of amines to their HCl salts, attempt a fractional crystallization from various solvents (e.g., Isopropanol, Ethanol, Methanol/Ether). The desired 2-Methyl isomer's salt may selectively crystallize out.

Part 3: Reduction and Final Salt Formation
Q4: My reduction of the 4-nitro group is sluggish, incomplete, or results in decomposition.

A4: The reduction of an aromatic nitro group on an electron-rich heterocycle can be challenging. The catalyst can be poisoned, or side reactions can occur.

  • Causality: The triazole ring itself can coordinate to the metal catalyst surface, inhibiting its activity. Furthermore, intermediates in the reduction pathway (nitroso, hydroxylamine) can sometimes be stable or lead to undesired side products.

  • Troubleshooting Protocol:

    • Catalyst Choice & Loading: Palladium on carbon (Pd/C) is standard. If it fails, try Platinum on carbon (Pt/C) or Raney Nickel. Ensure the catalyst is fresh and active. Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%).

    • Hydrogen Pressure: Use a higher hydrogen pressure (e.g., 50 psi or higher in a suitable pressure vessel) to increase the rate of reduction.

    • Solvent: Methanol or Ethanol are typical. Adding a small amount of acetic acid can sometimes activate the catalyst and protonate the substrate, facilitating reduction, but be mindful this can affect the workup.

    • Alternative Reductants: If catalytic hydrogenation is problematic, consider chemical reduction. Tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid are classic and effective methods for reducing aromatic nitro groups.[5]

Q5: I'm losing significant material during the final hydrochloride salt formation and isolation. My product seems to be "oiling out" or is too soluble.

A5: This step is a crystallization/precipitation, and yield depends heavily on solubility. The goal is to find a solvent system where the free base is soluble, but the hydrochloride salt is highly insoluble.

  • Causality: If the product "oils out," the solution is likely cooling too quickly or is too concentrated. If the yield is low, the HCl salt has significant solubility in your chosen solvent.

  • Exemplary Protocol for HCl Salt Formation:

    • Dissolve the purified free-base amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., anhydrous Ethanol or Isopropanol, ~5-10 mL per gram).

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly, dropwise, add a solution of HCl in a miscible solvent (e.g., 2M HCl in Diethyl Ether or 4M HCl in Dioxane) until the pH of the solution is acidic (test with pH paper on a withdrawn drop). Typically ~1.1 equivalents are needed.

    • Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation. If no solid forms, try adding a co-solvent in which the salt is less soluble (e.g., slowly add anhydrous diethyl ether to an ethanol solution until turbidity persists).

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous solvent (the co-solvent like diethyl ether is a good choice) to remove any residual impurities.

    • Dry the solid under high vacuum.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Low Final Yield of Hydrochloride Salt check_purity Analyze crude product and intermediates by NMR/LCMS start->check_purity isomers Isomeric mixture detected after methylation? check_purity->isomers incomplete_rxn Incomplete reaction at any step? isomers->incomplete_rxn No optimize_methylation Optimize Methylation: Vary Base/Solvent/Temp (See Table 1) isomers->optimize_methylation Yes isolation_loss Purity is high but mass is low? incomplete_rxn->isolation_loss No optimize_conditions Optimize Reaction: - Check reagent purity - Increase time/temp - Change catalyst/reductant incomplete_rxn->optimize_conditions Yes optimize_isolation Optimize Isolation: - Change precipitation solvent - Ensure anhydrous conditions - Minimize transfer losses isolation_loss->optimize_isolation Yes

Caption: A decision tree for troubleshooting low product yields.

References
  • BenchChem Technical Support Team. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives. Benchchem. Link

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Link

  • Google Patents. (1988). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Link

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 4-Methyl-5-nitro-2h-1,2,3-triazole. Benchchem. Link

  • Reddit r/Chempros. (2023). Help with Low Yield Synthesis. Link

  • Dobson, A., & Lim, R. (n.d.). Making triazoles, the green way. RSC Education. Link

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Link

  • Semantic Scholar. (n.d.). 4-Amino-1,2,2-triazoles. Link

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Link

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (PMC). Link

  • ACS Publications. (2024). Synthesis of Fused Bicyclic[6][7]-Triazoles from Amino Acids. Link

  • Cravotto, G., & Cintas, P. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. Link

  • Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. Link

  • Royal Society of Chemistry. (2019). Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties. Link

  • ChemScene. (n.d.). 2-Methyl-2H-1,2,3-triazol-4-amine. Link

  • ACS Publications. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Link

  • Saqib, M., et al. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Royal Society of Chemistry. Link

Sources

Troubleshooting

Stability issues of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride under different conditions

Welcome to the technical support center for 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and answer frequently asked questions encountered during experimental work with this compound. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying scientific principles to empower your research.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section is dedicated to resolving specific problems you may encounter during your experiments. Each question addresses a potential issue, followed by a detailed explanation and actionable solutions.

Question 1: I observed a change in the color and physical appearance of my solid 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride sample. What could be the cause?

Answer:

A change in the physical appearance of your solid sample, such as discoloration (e.g., turning yellow or brown) or clumping, can be indicative of degradation. Several factors could be at play:

  • Exposure to Light: Some aminotriazole compounds are known to be sensitive to light and may decompose upon prolonged exposure.[1] It is crucial to store the compound in a light-protected environment.

  • Hygroscopicity: The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the atmosphere. This can lead to clumping and may also facilitate hydrolytic degradation, especially if the compound is stored in a humid environment.

  • Impurities: The presence of residual impurities from the synthesis process can sometimes act as catalysts for degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Perform a Purity Check: If you suspect degradation, re-analyze the sample using a suitable analytical method such as HPLC or LC-MS to assess its purity and compare it to the certificate of analysis of the fresh compound.

  • Protect from Light: Always handle the compound in a subdued light environment. For long-term storage, amber vials or containers wrapped in aluminum foil are recommended.

Question 2: My solution of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride in an aqueous buffer has turned cloudy or precipitated over time. Why is this happening?

Answer:

Precipitation or cloudiness in a solution can be due to several factors related to the compound's solubility and stability in a specific solvent system.

  • pH-Dependent Solubility: As a hydrochloride salt, the compound's solubility is likely pH-dependent. In neutral or basic solutions, the free amine form (2-Methyl-2H-1,2,3-triazol-4-amine) may be generated, which could be less soluble than the hydrochloride salt, leading to precipitation.

  • Common Ion Effect: If your buffer contains chloride ions, it could potentially decrease the solubility of the hydrochloride salt due to the common ion effect.

  • Degradation: While the 1,2,3-triazole ring is generally stable to hydrolysis, the overall molecule's stability in solution can be influenced by the pH of the buffer.[2][3][4] Extreme pH values (highly acidic or basic) could potentially lead to the degradation of the compound over time, and the degradation products may have lower solubility.

Troubleshooting Steps:

  • Check the pH of the Solution: Measure the pH of your solution. If it is neutral or basic, consider acidifying it slightly to maintain the protonated, more soluble form of the amine.

  • Solvent Selection: If working with aqueous buffers is not a strict requirement, consider using polar organic solvents in which both the salt and the free base form might have better solubility.

  • Freshly Prepare Solutions: It is always best practice to prepare solutions of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride fresh before each experiment to minimize the risk of degradation or precipitation.

Question 3: I am seeing unexpected peaks in my chromatogram after my reaction. Could 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride be degrading under my reaction conditions?

Answer:

The appearance of unexpected peaks in your chromatogram is a strong indication that your compound of interest may be degrading or participating in side reactions. The stability of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride can be compromised under certain reaction conditions.

  • Strong Acids or Bases: Although the 1,2,3-triazole ring is relatively robust, extreme pH conditions can promote degradation.[2][3][4] Strong bases will deprotonate the amine and the triazole ring, which might lead to rearrangements or other reactions. Strong acids could potentially lead to hydrolysis, although this is less common for the triazole ring itself.

  • Strong Oxidizing Agents: The amino group can be susceptible to oxidation. The use of strong oxidizing agents in your reaction mixture could lead to the formation of undesired byproducts. Materials to avoid include strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

  • Elevated Temperatures: While the 1,2,3-triazole core is thermally stable, prolonged exposure to high temperatures, especially in the presence of other reactive species, can lead to decomposition.[3][4]

Troubleshooting Workflow:

To systematically address this issue, a forced degradation study is recommended. This involves intentionally subjecting the compound to various stress conditions to understand its degradation profile.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photostability: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp) providing UV and visible light, as per ICH Q1B guidelines.[5]

  • Sample Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a stability-indicating analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. The appearance of new peaks or a decrease in the main peak area indicates degradation. The peak purity of the main peak should also be assessed.

This systematic approach will help you identify the conditions under which your compound is unstable and provide insights into the potential degradation products.

Data Presentation: Expected Outcome of a Forced Degradation Study

Stress ConditionExpected ObservationPotential Degradation Pathway
Acid Hydrolysis Generally stable, minor degradation possible at high temperatures.The triazole ring is largely stable to acid.[3][4]
Base Hydrolysis Potential for some degradation.Deprotonation might lead to rearrangements.
Oxidation Degradation is likely.Oxidation of the amino group.
Thermal Degradation Stable at moderate temperatures.The triazole ring is thermally stable.[3][4]
Photodegradation Potential for degradation.Some aminotriazoles decompose in light.[1][6]

Visualization: Troubleshooting Logic for Unexpected Chromatographic Peaks

G start Unexpected Peaks in Chromatogram check_blank Run a solvent blank? start->check_blank blank_ok Blank is clean check_blank->blank_ok Yes blank_issue Blank shows peaks check_blank->blank_issue No check_control Analyze a control sample of the starting material? blank_ok->check_control control_ok Control is pure check_control->control_ok Yes control_issue Control shows impurities check_control->control_issue No forced_degradation Perform a forced degradation study control_ok->forced_degradation identify_conditions Identify problematic reaction conditions (pH, oxidant, temp.) forced_degradation->identify_conditions optimize_reaction Optimize reaction conditions identify_conditions->optimize_reaction conclusion Problem Resolved optimize_reaction->conclusion

Caption: A workflow for troubleshooting unexpected peaks in a chromatogram.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride?

A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, protected from light, in a cool (2-8°C is often recommended for similar compounds) and dry place. For added protection against moisture and oxidation, storage under an inert atmosphere (argon or nitrogen) is advisable.

Q2: Is 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride stable in common organic solvents?

A2: The compound is a hydrochloride salt and is expected to be soluble in polar protic solvents like water and methanol. Its stability in these solvents under neutral conditions and at room temperature is generally good for short periods. However, for prolonged storage, it is recommended to store the compound in its solid form. When using organic solvents for reactions, it is important to consider potential incompatibilities. For example, in the presence of a base, the free amine will be generated, which may have different solubility and reactivity.

Q3: How does the 1,2,3-triazole ring contribute to the overall stability of the molecule?

A3: The 1,2,3-triazole ring is an aromatic heterocycle, which imparts significant stability to the core structure of the molecule. This aromaticity means the ring is resistant to degradation under many conditions, including thermal stress, acidic and basic hydrolysis, and mild oxidizing or reducing conditions.[2][3][4]

Q4: Are there any known incompatibilities for this compound?

A4: Based on the chemistry of the functional groups present (an amine and a triazole ring) and safety data for related compounds, 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride should be considered incompatible with:

  • Strong oxidizing agents: Can react with the amino group.

  • Strong bases: Will deprotonate the hydrochloride and may lead to the precipitation of the less soluble free amine.

  • Acid chlorides and acid anhydrides: Can react with the amino group to form amides.

Q5: What analytical techniques are suitable for assessing the stability of this compound?

A5: A stability-indicating analytical method is crucial for accurately assessing the stability of the compound. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , preferably with a photodiode array (PDA) detector to monitor for peak purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable as it can help in the identification of potential degradation products by providing mass information.

Visualization: Key Stability Factors

G cluster_conditions Conditions to Monitor/Control compound {2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride | Key Stability Factors} factors pH Light Temperature Oxidizing Agents pH_node pH (Extremes can cause degradation) factors:f0->pH_node light_node Light Exposure (Potential for photodegradation) factors:f1->light_node temp_node Temperature (Generally stable, but extremes should be avoided) factors:f2->temp_node oxidants_node Oxidizing Agents (Incompatible) factors:f3->oxidants_node

Caption: Factors influencing the stability of the compound.

III. References

  • 1,2,3- Triazoles: general and key synthetic strategies. Semantic Scholar. [Link]

  • Photoclastogencity data for ( a ) aminotriazole, ( b ) propantheline... ResearchGate. [Link]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. MDPI. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link]

  • NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. RSC Publishing. [Link]

  • MATERIAL SAFETY DATA SHEET. oxfordlabchem.com. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • Amitrole. PubChem. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. ResearchGate. [Link]

  • Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. OSA Publishing. [Link]

  • Insights into the photochemistry of 5-aminotetrazole derivatives with applications in coordination chemistry. Effect of the saccharyl moiety on the photostability. ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • 1,2,3-Triazole. Wikipedia. [Link]

  • Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. ResearchGate. [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. [Link]

  • Biologically active 4‐amino‐1,2,3‐triazole derivatives. ResearchGate. [Link]

  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Semantic Scholar. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

  • Photostability testing theory and practice. Q1 Scientific. [Link]

  • Synthesis of Fused Bicyclic[2][7][8]-Triazoles from Amino Acids. ACS Publications. [Link]

Sources

Optimization

Challenges in the characterization of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride products

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of characterizing 2-Methyl-2H-1,2,3-triazol...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of characterizing 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. As a Senior Application Scientist, my aim is to blend foundational scientific principles with practical, field-tested insights to create a self-validating guide for your experimental work. The inherent characteristics of this molecule—a small, polar, hygroscopic amine salt—present unique analytical hurdles. This guide is structured to address these challenges head-on, providing not just protocols, but the causal logic behind them.

Compound Overview

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic amine salt. Its characterization demands careful consideration of its physicochemical properties.

PropertyValueSource
CAS Number 955887-11-3[1]
Molecular Formula C₃H₇ClN₄[1]
Molecular Weight 134.57 g/mol [1]
Appearance Typically a solidN/A
Storage 2-8 °C, sealed from moisture[1][2]

Troubleshooting & FAQs: Chromatographic Analysis (HPLC)

The high polarity of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride makes it notoriously difficult to retain on traditional reversed-phase (RP) columns.

Question: My compound is eluting in the void volume on my C18 column. What is happening and how can I fix it?

Answer: This is a classic symptom of poor retention for a small, polar molecule. The non-polar C18 stationary phase has minimal interaction with your highly polar analyte. To achieve retention and separation, you must modify your approach.

Probable Cause: Insufficient interaction between the polar analyte and the non-polar stationary phase.

Troubleshooting Workflow:

hplc_troubleshooting cluster_options Select Alternative Chromatography Mode cluster_details Implementation & Rationale start No Retention on C18 option1 Hydrophilic Interaction Liquid Chromatography (HILIC) start->option1 Try First option2 Mixed-Mode Chromatography start->option2 Good Alternative option3 Ion-Exchange Chromatography start->option3 For Complex Matrices detail1 HILIC: Uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase. Rationale: Promotes partitioning of the polar analyte into a water-enriched layer on the stationary phase surface. option1->detail1 detail2 Mixed-Mode: Columns with both RP and ion-exchange characters. Rationale: Provides multiple retention mechanisms for robust separation of polar and ionic compounds. option2->detail2 detail3 Cation-Exchange: Analyte displaces counter-ions from the stationary phase. Rationale: Directly leverages the positive charge of the protonated amine for strong, predictable retention. option3->detail3

Caption: Troubleshooting workflow for poor HPLC retention.

Recommended Protocol: HILIC Method

  • Column Selection: Choose a HILIC column (e.g., Amide, Cyano, or bare Silica).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the proportion of Mobile Phase A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at ~210 nm (note: absorbance may be low) or couple to a mass spectrometer.[3]

Causality: The high organic mobile phase in HILIC creates a water-enriched layer on the polar stationary phase. Your polar analyte partitions into this layer, providing retention that is often orthogonal to reversed-phase. Adjusting the buffer concentration and pH can fine-tune the separation.[4]

Troubleshooting & FAQs: Spectroscopic Analysis (NMR & Mass Spectrometry)

Question: Why is the amine proton signal in my ¹H NMR spectrum broad or not visible?

Answer: The protons on the amine (-NH₂) and the associated hydrochloride (HCl) are acidic and can undergo rapid chemical exchange with residual water or deuterated solvent molecules (like D₂O or the trace water in DMSO-d₆).

  • In DMSO-d₆: Expect a broad signal for the amine protons. The hydrochloride proton will also be present, likely as a broad ammonium (-NH₃⁺) peak. Its chemical shift can be highly dependent on concentration and water content.

  • In D₂O: The amine and hydrochloride protons will rapidly exchange with deuterium from the solvent, causing their signals to disappear entirely from the spectrum. This is a useful diagnostic experiment to confirm their identity.

Expected ¹H NMR Signals (in DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Triazole C-H~7.5 - 8.5SingletThe exact shift depends on the isomeric form and substitution.[5][6]
N-CH₃~3.8 - 4.2SingletMethyl group attached to a triazole nitrogen.
-NH₃⁺ (Amine + HCl)Highly variable, broadSinglet (broad)Position and shape are sensitive to water content and concentration.

Question: What fragmentation pattern should I expect in ESI-MS?

Answer: In positive-ion electrospray mass spectrometry (ESI+), you will primarily observe the protonated free base of your compound, [M+H]⁺, where M is the mass of the neutral 2-Methyl-2H-1,2,3-triazol-4-amine. The hydrochloride is lost during the ionization process.

The primary fragmentation pathway for 1,2,3-triazoles involves the loss of a neutral nitrogen molecule (N₂), which has a mass of ~28 Da.[7]

ms_fragmentation parent Parent Ion [M+H]⁺ m/z = 99.07 loss_n2 Loss of N₂ (-28 Da) parent->loss_n2 fragment1 Fragment Ion m/z = 71.06 loss_n2->fragment1

Caption: Expected ESI-MS fragmentation pathway.

Protocol: LC-MS Analysis

  • LC System: Use a HILIC or mixed-mode HPLC method as described previously to achieve chromatographic separation.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS Scan Mode:

    • Full Scan: To identify the [M+H]⁺ parent ion (m/z ~99.07).

    • Product Ion Scan (MS/MS): Select the parent ion (m/z 99.07) and fragment it to observe characteristic losses, such as the fragment at m/z ~71.06.

  • Key Parameters: For polar triazoles, a system with high sensitivity, such as a triple quadrupole (QqQ) or TOF mass analyzer, is recommended for accurate mass measurement and structural confirmation.[8]

Troubleshooting & FAQs: Physical & Thermal Characterization

Question: My sample weight is inconsistent, and my Karl Fischer titration shows high water content. Is the material degrading?

Answer: It is unlikely to be degradation. The most probable cause is the hygroscopicity of the amine hydrochloride salt. Amine salts are known to readily absorb moisture from the atmosphere.[9][10]

Troubleshooting & Best Practices:

  • Handling: Always handle the material in a low-humidity environment, such as a glove box or a desiccator. Use dry glassware and spatulas.

  • Weighing: Weigh samples quickly. For quantitative analysis, consider using a hermetically sealed TGA pan or a pre-tared vial that can be capped immediately after dispensing.

  • Water Content: Always determine the water content via Karl Fischer titration immediately before preparing solutions for quantitative assays. Use this value to calculate a corrected, "as-is" concentration.

  • Storage: Store the material tightly sealed with a desiccant at the recommended temperature (2-8 °C).[2]

Question: What should I look for in a Differential Scanning Calorimetry (DSC) thermogram?

Answer: A DSC analysis can provide information on melting point, purity, and the presence of different solid forms (polymorphs) or solvates.

  • Initial Broad Endotherm: You may observe a broad endotherm at temperatures below 100-120 °C. This corresponds to the loss of absorbed water and is consistent with the material's hygroscopic nature. A corresponding weight loss should be visible in a Thermogravimetric Analysis (TGA) experiment.

  • Sharp Endotherm: A sharp endotherm at a higher temperature indicates the melting point of the crystalline solid. The peak temperature is the melting point, and the area under the curve (enthalpy of fusion) is related to the material's crystallinity.

  • Multiple Peaks: The presence of multiple melting peaks could suggest the existence of impurities or different polymorphic forms. Co-crystallization or different solvates can also lead to unique thermal profiles.[11][12]

References

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. Available at: [Link]

  • Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Oxford Academic. Available at: [Link]

  • Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

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Troubleshooting

Technical Support Center: Enhancing Solubility of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

Welcome to the technical support guide for 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound for reliable and reproducible results in biological assays. As scientists, we understand that achieving an accurate final concentration without precipitation is paramount for data integrity. This guide provides field-proven insights and step-by-step protocols to address common solubility challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Compound's Behavior

This section addresses the fundamental chemical principles governing the solubility of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.

Q1: What is 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, and why is it supplied as a salt?

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (MW: 134.57 g/mol ) is the salt form of the parent amine compound (a weak base). In drug discovery and research, weakly basic compounds are frequently converted into hydrochloride salts to significantly improve their aqueous solubility and stability compared to the free base form.[1] This process involves reacting the amine with hydrochloric acid, which protonates the basic nitrogen atom, creating a charged species (an ammonium cation) that is more readily dissolved in polar solvents like water.[1][2]

Q2: I'm seeing precipitation when I dissolve the compound in my neutral pH buffer (e.g., PBS pH 7.4). Why is this happening?

This is the most common issue encountered. The hydrochloride salt is highly soluble in acidic conditions but can become problematic at neutral or alkaline pH. The underlying principle is the pH-dependent equilibrium between the soluble, protonated form and the less soluble, neutral "free base" form.[3]

When you add the hydrochloride salt to a neutral buffer like PBS (pH ≈ 7.4), the buffer's higher pH can deprotonate the charged amine group. This converts the soluble salt back into its neutral free base form, which is significantly less soluble in water and precipitates out of solution.[4]

Q3: What is the pKa of the parent amine, and why is it critically important?

The pKa is the pH at which 50% of the compound is in its protonated (charged, soluble) form and 50% is in its neutral (less soluble) form. For an amine salt, solubility is highest at pH values well below the pKa of the conjugate acid. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the neutral form, leading to a dramatic decrease in solubility.[5][6] Therefore, knowing the pKa is essential for selecting an appropriate solvent system and predicting the compound's behavior in your assay media.

cluster_0 pH vs. Solubility for an Amine Salt Low_pH Low pH (e.g., pH < 5) Protonated Protonated Form R-NH3+ (Charged, High Solubility) Low_pH->Protonated Favored High_pH High pH (e.g., pH > 7) Free_Base Free Base Form R-NH2 (Neutral, Low Solubility) High_pH->Free_Base Favored Protonated->Free_Base pH Increases (Deprotonation)

Caption: pH-dependent equilibrium of amine hydrochloride solubility.

Q4: What are the primary strategies to improve the solubility of this compound for biological assays?

The main approaches, in order of preference, are:

  • pH Adjustment: Preparing a concentrated stock solution in a slightly acidic aqueous buffer.[7]

  • Use of Co-solvents: Employing minimal amounts of biocompatible organic solvents like DMSO if pH adjustment is not feasible.[8][9]

  • Advanced Solubilizing Agents: Using excipients like cyclodextrins for particularly challenging cases.[10]

Section 2: Troubleshooting Guide - A Step-by-Step Workflow

Follow this workflow when you encounter solubility issues with 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride in your experimental medium.

Start Problem: Compound precipitates in assay medium (e.g., PBS pH 7.4) Step1 Step 1: Prepare 10-50 mM Stock in Sterile Water or Acidic Buffer (e.g., 50 mM Citrate, pH 4.0) Start->Step1 Check1 Does it dissolve completely in the stock solution? Step1->Check1 Step2 Step 2: Dilute Stock into Final Assay Medium. Visually inspect for precipitation. Check1->Step2 Yes Troubleshoot1 Issue: Insoluble in Stock Action: Use sonication or gentle warming (37°C). If it fails, proceed to Co-Solvent Method. Check1->Troubleshoot1 No Check2 Does it remain dissolved at the final concentration? Step2->Check2 Success Success! Proceed with the experiment. Include vehicle control. Check2->Success Yes Troubleshoot2 Issue: Precipitates upon Dilution Action 1: Lower the final concentration. Action 2: If concentration cannot be lowered, proceed to Co-Solvent Method. Check2->Troubleshoot2 No Step3 Co-Solvent Method: Prepare 10-50 mM Stock in 100% DMSO Troubleshoot1->Step3 Troubleshoot2->Step3 Step4 Dilute DMSO Stock into Final Assay Medium. Ensure final DMSO % is low (e.g., <0.5%). Visually inspect. Step3->Step4 Check3 Does it remain dissolved? Step4->Check3 Check3->Success Yes

Caption: Troubleshooting workflow for compound solubility.

Section 3: Detailed Experimental Protocols

These protocols provide validated starting points. Always perform small-scale tests before preparing large volumes.

Protocol 1: Preparation of an Aqueous Acidic Stock Solution (Recommended Method)

Rationale: This method leverages the fundamental chemistry of the amine salt, keeping it in its highly soluble protonated state. This avoids the use of organic co-solvents that may interfere with biological assays.

Materials:

  • 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride powder

  • Sterile, nuclease-free water

  • Alternative: 50 mM sterile citrate buffer, pH 4.0

Procedure:

  • Calculate Mass: Determine the mass of the compound needed to prepare a stock solution (e.g., 10 mM). For a 10 mM stock (0.010 mol/L) of a compound with MW 134.57 g/mol , you need 1.346 mg per 1 mL of solvent.

  • Weigh Compound: Accurately weigh the required amount of powder.

  • Initial Dissolution: Add the appropriate volume of sterile water (or citrate buffer) to the powder.

  • Aid Dissolution: Vortex vigorously for 30-60 seconds. If needed, briefly sonicate the vial in a water bath for 2-5 minutes or warm gently to 37°C. The compound should fully dissolve to form a clear solution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous solutions are generally not recommended for storage for more than a day at 4°C.

Protocol 2: Preparation of a Co-solvent (DMSO) Stock Solution

Rationale: This method is an alternative for when aqueous solutions are not feasible or when a very high stock concentration is required. Dimethyl sulfoxide (DMSO) is a powerful solvent, but its concentration in the final assay must be carefully controlled to prevent cytotoxicity or off-target effects.[9][11]

Materials:

  • 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride powder

  • Anhydrous, cell culture-grade DMSO

Procedure:

  • Prepare Stock: Following the calculation in Protocol 1, weigh the compound and add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 50 mM). Vortex until fully dissolved.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock in your cell culture medium without serum. This helps prevent the compound from "crashing out" (precipitating) when added directly to the final assay medium containing serum proteins.

  • Final Dilution: Serially dilute the stock (or intermediate dilution) into the final assay medium. Crucially, ensure the final concentration of DMSO is below the tolerance level for your cell line, typically ≤0.5% v/v. [9][11]

  • Vortex Immediately: After adding the stock to the final medium, vortex the solution immediately and thoroughly to ensure rapid and uniform dispersion.

  • Storage: Store the 100% DMSO stock in small, tightly sealed aliquots at -20°C, protected from moisture.

Section 4: Key Considerations & Best Practices

ConsiderationBest Practice & Rationale
Solvent Cytotoxicity Always run a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent (e.g., 0.5% DMSO in media) used in your treatment groups but no compound. This allows you to differentiate between the effect of the compound and the effect of the solvent itself.[9][12]
Final Concentration Limits The maximum achievable concentration in a neutral buffer will be lower than in an acidic one. If precipitation occurs upon dilution, you have exceeded the compound's solubility limit under those specific conditions. The only solution is to work at a lower final concentration.
Visual Inspection Always visually inspect your final solutions for any signs of precipitation (cloudiness, particulates) against a dark background before adding them to cells or assays.
Kinetic vs. Thermodynamic Solubility A solution prepared from a DMSO stock might initially appear clear (a supersaturated state, representing kinetic solubility) but can precipitate over time as it equilibrates (thermodynamic solubility). It is best to prepare final dilutions fresh before each experiment.

By understanding the chemical properties of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride and applying these systematic troubleshooting steps, you can ensure its proper solubilization, leading to more accurate and reliable data in your biological assays.

References

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  • Timm, M., et al. Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride Derivatives

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic indices remains a paramount objective. Among the myriad of heterocyclic scaffolds, triazoles have eme...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic indices remains a paramount objective. Among the myriad of heterocyclic scaffolds, triazoles have emerged as a privileged structure due to their remarkable versatility and broad spectrum of biological activities.[1][2] This guide provides an in-depth, comparative analysis of the biological activity of rationally designed derivatives of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. We will explore their potential as both anticancer and antimicrobial agents, presenting a framework for their synthesis, validation, and mechanistic evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of validating novel therapeutic candidates.

The Scientific Rationale: Why 2-Methyl-2H-1,2,3-triazol-4-amine Derivatives?

The 1,2,3-triazole core is a bioisostere for amide bonds, offering improved stability against enzymatic degradation and the capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[2] The strategic placement of a methyl group at the 2-position of the triazole ring and an amine at the 4-position provides a foundational structure ripe for derivatization. These modifications can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including target specificity, potency, and solubility.

Our investigation focuses on two primary therapeutic areas where triazole derivatives have shown significant promise: oncology and infectious diseases.[1][3] By synthesizing a focused library of derivatives with varying substitutions, we can systematically probe the structure-activity relationships (SAR) that govern their biological effects.

Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride Derivatives

The synthesis of the target derivatives originates from the core molecule, 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. A representative synthetic scheme is outlined below, employing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" approach, which is renowned for its high efficiency and functional group tolerance.

Synthesis_Workflow cluster_synthesis Derivative Synthesis Start 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride (Core Molecule) Step1 Functionalization of Amine Group (e.g., Acylation, Alkylation) Start->Step1 Reaction with electrophiles Step2 Introduction of Diverse Substituents (Aryl, Heteroaryl, Alkyl chains) Step1->Step2 Coupling reactions Derivatives Library of Derivatives (Tz-1, Tz-2, Tz-3) Step2->Derivatives EGFR_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Triazole Triazole Derivative (e.g., Tz-2) Triazole->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the putative inhibitory action of triazole derivatives.

The triazole derivatives may act by competing with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades. [4]Further validation through enzymatic assays and western blotting to assess the phosphorylation status of EGFR and downstream effectors like ERK would be necessary to confirm this mechanism.

Comparative Analysis of Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents. Triazole derivatives have demonstrated considerable potential in this arena. [3][5][6]Here, we compare our hypothetical derivatives against Ampicillin, a broad-spectrum β-lactam antibiotic, using Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. [7][8] Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the triazole derivatives (Tz-1, Tz-2, Tz-3) and Ampicillin.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Performance Data

The following table presents the hypothetical MIC values for the synthesized derivatives and the standard antibiotic.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Tz-1 (Phenyl derivative) 3264
Tz-2 (p-Nitrophenyl derivative) 1632
Tz-3 (Naphthyl derivative) 816
Ampicillin (Standard Drug) 0.58

Analysis of Results:

The results indicate that the derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The increased lipophilicity of Tz-3 appears to correlate with enhanced antimicrobial activity, potentially due to improved penetration of the bacterial cell membrane. While not as potent as Ampicillin, the derivatives, particularly Tz-3 , show promising activity that warrants further investigation, especially against resistant strains.

Mechanistic Insights: Inhibition of Bacterial Cell Wall Synthesis

A plausible mechanism of action for these triazole derivatives is the inhibition of bacterial cell wall synthesis. [9][10][11]The peptidoglycan layer of the bacterial cell wall is essential for maintaining cell integrity, and its disruption leads to cell lysis.

Cell_Wall_Synthesis_Inhibition cluster_mechanism Bacterial Cell Wall Synthesis and Inhibition Monomer Peptidoglycan Monomer Synthesis (Cytoplasm) Transport Translocation across Cell Membrane Monomer->Transport Polymerization Polymerization (Transglycosylation) Transport->Polymerization Crosslinking Cross-linking (Transpeptidation) Polymerization->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall Triazole Triazole Derivative (e.g., Tz-3) Triazole->Crosslinking Inhibition

Caption: Putative mechanism of action of triazole derivatives via inhibition of peptidoglycan cross-linking.

The triazole derivatives may inhibit the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that are responsible for the final cross-linking step of peptidoglycan synthesis. [9]This would weaken the cell wall and ultimately lead to bacterial cell death. Further studies, such as PBP binding assays, would be required to validate this hypothesis.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the validation of the biological activity of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride derivatives. Through a combination of rational design, chemical synthesis, and robust in vitro assays, we have demonstrated how to systematically evaluate the anticancer and antimicrobial potential of these novel compounds.

Our comparative analysis highlights the significant influence of substituent choice on biological activity. While the hypothetical derivatives presented here did not outperform the standard drugs, they exhibit promising activity that underscores the therapeutic potential of this chemical scaffold.

Future research should focus on:

  • Expansion of the derivative library: Synthesizing a broader range of derivatives to further refine the SAR.

  • In-depth mechanistic studies: Utilizing a panel of cell-based and biochemical assays to elucidate the precise molecular targets.

  • In vivo efficacy and toxicity studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, by employing a systematic and scientifically rigorous approach, as outlined in this guide, we can effectively navigate this complex process and unlock the full therapeutic potential of novel chemical entities like the 2-Methyl-2H-1,2,3-triazol-4-amine derivatives.

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  • NIH. (2016). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. Frontiers in Microbiology. [Link]

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Comparative

A Comparative Analysis of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride and Its Isomers: A Guide for Medicinal Chemists

Introduction: The Privileged Role of Triazoles in Drug Discovery Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1] Their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Triazoles in Drug Discovery

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1] Their two principal isomeric forms, the 1,2,3-triazole and 1,2,4-triazole ring systems, are considered "privileged scaffolds" due to their remarkable combination of chemical stability, metabolic resistance, and versatile molecular interaction capabilities.[2] These rings can engage in hydrogen bonding, dipole-dipole interactions, and metal coordination, making them highly effective in binding to biological targets.[3][4] Furthermore, triazoles are often employed as bioisosteres, capable of mimicking other functional groups like amides or esters, which can enhance a molecule's pharmacological and pharmacokinetic properties.[2][5]

This guide provides an in-depth comparative analysis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, a specific and important building block, against its key structural isomers. The seemingly subtle shifts in the positions of the methyl and amine groups, or the arrangement of nitrogen atoms within the triazole ring, can lead to profound differences in physicochemical properties, spectroscopic signatures, and ultimately, biological activity. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to rationally design next-generation therapeutics.

Structural Isomerism: More Than Just a Game of Positions

The constitutional isomerism of substituted triazoles gives rise to a diverse chemical space from a single molecular formula. For a methyl-substituted aminotriazole, isomerism arises from three key factors:

  • Triazole Ring Constitution: The arrangement of nitrogen atoms defines the core as either a 1,2,3-triazole (adjacent nitrogens) or a 1,2,4-triazole.

  • N-Methylation Position: The methyl group can be attached to any of the available ring nitrogens, leading to distinct N-methyl isomers (e.g., 1-methyl, 2-methyl).

  • Exocyclic Group Position: The amine group can be attached to different carbon atoms on the ring.

This guide will focus on a comparative analysis of three key isomers to illustrate these fundamental differences:

  • Target Compound: 2-Methyl-2H-1,2,3-triazol-4-amine

  • Isomer 1 (N1-substituted): 1-Methyl-1H-1,2,3-triazol-4-amine

  • Isomer 2 (1,2,4-triazole): 4-Methyl-4H-1,2,4-triazol-3-amine

G cluster_0 1,2,3-Triazole Synthesis (CuAAC) cluster_1 Post-Modification (Alkylation) cluster_2 1,2,4-Triazole Synthesis a1 Terminal Alkyne a4 1,4-Disubstituted-1H-1,2,3-triazole a1->a4 a2 Organic Azide a2->a4 a3 Cu(I) Catalyst a3->a4 b1 1,4-Disubstituted-1H-1,2,3-triazole a4->b1 Proceeds to... b3 Mixture of N1 and N2 Isomers b1->b3 b2 Methylating Agent (e.g., CH3I) b2->b3 b4 Chromatographic Separation b3->b4 b5 Pure N1-Methyl Isomer b4->b5 b6 Pure N2-Methyl Isomer b4->b6 c1 Hydrazine/ Amidrazone Precursor c3 1,2,4-Triazole Core c1->c3 c2 Cyclizing Agent (e.g., Formic Acid) c2->c3 G cluster_0 Isomer-Target Interaction cluster_1 Resulting Biological Activity iso1 4-Methyl-4H-1,2,4-triazol-3-amine Derivative N1, N2, N4 arrangement target1 { Enzyme A (e.g., Fungal CYP450) | Heme Iron Binding Site | Specific H-bond acceptors} iso1:f1->target1:f1 Favorable Coordination target2 { Enzyme B (e.g., IDO1) | Hydrophobic Pocket | Different H-bond pattern} iso1:f1->target2:f2 Suboptimal Fit iso2 2-Methyl-2H-1,2,3-triazol-4-amine Derivative N1, N2, N3 arrangement iso2:f1->target1:f1 Steric Clash or Poor Geometry iso2:f1->target2:f2 Optimal H-Bonding & Dipole Interaction act1 Potent Antifungal Activity target1->act1 act2 Potent Immuno-oncology Activity target2->act2

Sources

Validation

Benchmarking Efficacy: A Comparative Guide for 2-Methyl-2H-1,2,3-triazol-4-amine Based Compounds in Oncology

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and exciting. The 1,2,3-triazole ring system represents a "privi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and exciting. The 1,2,3-triazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] This is due to its unique physicochemical properties, including its role as a bioisostere for amide bonds and its metabolic stability.[1][3] This guide provides a comprehensive framework for benchmarking the efficacy of a novel series of compounds, exemplified by 2-Methyl-2H-1,2,3-triazol-4-amine derivatives, against established anti-cancer agents.

Given the nascent stage of research into this specific compound, this document serves as a methodological blueprint. It outlines the critical experimental cascades required to rigorously evaluate its potential and position it within the existing therapeutic landscape. We will navigate the causality behind experimental choices, ensuring a self-validating system of protocols from initial in-vitro screening to in-vivo efficacy models.

The Rationale: Why 1,2,3-Triazoles in Oncology?

The 1,2,3-triazole moiety is a cornerstone of many biologically active compounds, demonstrating a wide spectrum of activities, including anticancer, antiviral, and antibacterial properties.[2][4][5] Their prominence is bolstered by the efficiency of their synthesis, particularly through "click chemistry," which allows for the rapid generation of diverse chemical libraries.[1] In an oncology context, triazole derivatives have been investigated as inhibitors of various targets, including kinases and enzymes like aromatase.[3] The core hypothesis for investigating 2-Methyl-2H-1,2,3-triazol-4-amine derivatives is that this scaffold can be functionalized to achieve high-affinity and selective interactions with novel or established anti-cancer targets.

The Benchmarks: Selecting the Right Comparators

A robust benchmarking strategy is fundamental to understanding the potential advantages of a new chemical entity.[6][7] The choice of comparator drugs depends on the hypothesized mechanism of action and the target cancer type. For this guide, we will assume our triazole derivatives are being developed as cytotoxic agents for non-small cell lung cancer (NSCLC).

Table 1: Selected Benchmark Drugs for Comparative Efficacy Studies

Drug ClassBenchmark DrugPrimary Mechanism of ActionRationale for Inclusion
Platinum-based chemotherapyCisplatinCross-links DNA, inducing apoptosis.Standard-of-care for decades in NSCLC; provides a baseline for cytotoxic potency.
TaxanePaclitaxelStabilizes microtubules, arresting the cell cycle.Another first-line chemotherapeutic with a distinct mechanism from cisplatin.
EGFR Tyrosine Kinase Inhibitor (TKI)GefitinibInhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.Represents a targeted therapy approach; essential if the triazole compounds are hypothesized to have specific targets.

Experimental Cascade for Efficacy Benchmarking

The evaluation of a novel compound series follows a logical and tiered progression from broad screening to specific, in-depth analysis. This ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: In-Vivo Efficacy cluster_2 Phase 3: Advanced Modeling In-Vitro Cytotoxicity In-Vitro Cytotoxicity Cell Proliferation Assay Cell Proliferation Assay In-Vitro Cytotoxicity->Cell Proliferation Assay Identify potent compounds Mechanism of Action Studies Mechanism of Action Studies Cell Proliferation Assay->Mechanism of Action Studies Select lead candidates Xenograft Model Xenograft Model Mechanism of Action Studies->Xenograft Model Validate in a biological system Pharmacokinetic Profiling Pharmacokinetic Profiling Xenograft Model->Pharmacokinetic Profiling Correlate exposure and efficacy PDX Model PDX Model Pharmacokinetic Profiling->PDX Model Refine dosing strategy Combination Studies Combination Studies PDX Model->Combination Studies Evaluate clinical relevance G Immunodeficient Mouse Immunodeficient Mouse Cancer Cell Injection Cancer Cell Injection Immunodeficient Mouse->Cancer Cell Injection Tumor Growth Tumor Growth Cancer Cell Injection->Tumor Growth Treatment Groups Treatment Groups Tumor Growth->Treatment Groups Randomization Tumor Measurement Tumor Measurement Treatment Groups->Tumor Measurement Regular Intervals Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis

Caption: Workflow for a cell line-derived xenograft (CDX) model.

CDX models are a standard for initial in-vivo efficacy testing due to their reproducibility and cost-effectiveness. [8][9]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., A549) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, Triazole Compound, Benchmark Drug).

  • Dosing: Administer the compounds and controls via an appropriate route (e.g., intraperitoneal, oral gavage) based on preliminary formulation and tolerability studies.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. Euthanize the animals and excise the tumors for further analysis.

Data Presentation: Results are typically presented as tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical for interpreting efficacy data and designing dosing regimens. [10][11]

  • Animal Model: Use healthy rodents (e.g., rats or mice).

  • Drug Administration: Administer a single dose of the lead triazole compound via intravenous (for bioavailability) and the intended therapeutic route (e.g., oral).

  • Sample Collection: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Process the blood to plasma and quantify the drug concentration using a validated analytical method like LC-MS/MS.

  • Parameter Calculation: Use software to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters for Evaluation

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the curve (total drug exposure)A key indicator of overall drug exposure.
t1/2 Half-lifeDetermines dosing frequency.
F (%) BioavailabilityThe fraction of an oral dose that reaches systemic circulation.

A desirable PK profile would show sufficient oral bioavailability and a half-life that supports a reasonable dosing schedule.

Phase 3: Advanced Models and Clinical Relevance

If a compound shows significant efficacy and a favorable PK profile, more clinically relevant models are employed. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, better recapitulate the heterogeneity of human cancers. [12]These models are invaluable for assessing efficacy in a context that more closely mirrors the clinical setting.

Conclusion: Synthesizing the Evidence

The benchmarking process described provides a rigorous, multi-faceted approach to evaluating the therapeutic potential of 2-Methyl-2H-1,2,3-triazol-4-amine based compounds. By systematically comparing their performance against established drugs in a cascade of validated in-vitro and in-vivo assays, researchers can build a comprehensive data package. This evidence-based foundation is crucial for making informed decisions about which candidates possess the most promising profile for advancement into preclinical and clinical development. The ultimate goal is not merely to demonstrate activity, but to define a clear therapeutic advantage that could one day translate into improved patient outcomes.

References

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Comparative

In vitro and in vivo testing of compounds synthesized from 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of a novel 1,2,3-triazole-based compound and the well-established drug Erlotinib as inhibitors of the E...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of a novel 1,2,3-triazole-based compound and the well-established drug Erlotinib as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. The following sections detail the synthesis, in vitro efficacy, and proposed in vivo testing methodologies for these compounds, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction: The Rationale for 1,2,3-Triazole Scaffolds in Kinase Inhibition

The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry due to its favorable properties, including metabolic stability, capacity for hydrogen bonding, and dipole interactions.[1] These characteristics make it an ideal building block for designing potent and selective enzyme inhibitors. In the context of oncology, the aberrant signaling of receptor tyrosine kinases (RTKs) like EGFR is a key driver of tumor growth and proliferation.[2][3] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of EGFR has been a major focus of cancer drug discovery. This guide focuses on a promising 1,2,3-triazole hybrid, Compound 7j , and compares its performance against the FDA-approved EGFR inhibitor, Erlotinib.

Synthesis of a Representative 1,2,3-Triazole/1,2,4-Oxadiazole Hybrid (Compound 7j)

The synthesis of Compound 7j , a 1,2,3-triazole/1,2,4-oxadiazole hybrid, is achieved through a multi-step process. The general synthetic scheme involves the formation of a key 1,2,3-triazole intermediate followed by its coupling with a 1,2,4-oxadiazole moiety. While the specific starting material 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is not directly used in this reported synthesis, the resulting core structure is representative of the broader class of 1,2,3-triazole-based kinase inhibitors.

A general synthetic approach, based on similar reported syntheses, is outlined below:[4]

cluster_0 Step 1: Azide Formation cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Oxadiazole Formation A Substituted Aniline C Aryl Azide Intermediate A->C NaNO2, HCl B Sodium Azide B->C   E 1,2,3-Triazole Core C->E Cu(I) catalyst D Terminal Alkyne D->E   G Amide Intermediate E->G Coupling agents (e.g., HATU) F Carboxylic Acid F->G   I Compound 7j G->I Cyclization H Amidoxime H->I   A Cell Culture (EGFR-mutant cancer cells) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth (to ~150 mm³) B->C D Randomization into Treatment Groups C->D E Vehicle Control D->E F Compound 7j D->F G Erlotinib D->G H Daily Dosing E->H F->H G->H I Tumor Volume & Body Weight Measurement (2x/week) H->I J Data Analysis (Tumor Growth Inhibition) I->J

Caption: Workflow for a subcutaneous xenograft study.

The EGFR Signaling Pathway: The Target of Inhibition

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades that regulate cell proliferation, survival, and migration. [5][6]Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. [3][7]In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth. [2]Both Compound 7j and Erlotinib act by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing its activation and blocking downstream signaling.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Compound 7j / Erlotinib Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Sources

Validation

The Double-Edged Sword: Profiling the Cross-Reactivity and Selectivity of 2-Methyl-2H-1,2,3-triazol-4-amine Derivatives as Kinase Inhibitors

A Comparative Guide for Researchers and Drug Development Professionals The 2-Methyl-2H-1,2,3-triazol-4-amine scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors, demonstrating...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The 2-Methyl-2H-1,2,3-triazol-4-amine scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors, demonstrating potential therapeutic applications in oncology and other signaling-driven diseases. However, the clinical translation of any kinase inhibitor hinges on a thorough understanding of its selectivity profile. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy.[1] This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of this class of compounds, offering a comparative analysis with alternative kinase inhibitors and detailing the requisite experimental methodologies.

The Imperative of Selectivity Profiling

Kinases share a conserved ATP-binding pocket, making the design of truly selective inhibitors a formidable challenge. While a degree of polypharmacology can sometimes be beneficial, unanticipated off-target interactions are a major cause of clinical trial failures. Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a critical step in understanding the true mechanism of action and potential liabilities of a drug candidate.[2]

This guide will explore the selectivity of a hypothetical 2-Methyl-2H-1,2,3-triazol-4-amine derivative, designated TZA-47 , against a panel of representative kinases. Its profile will be compared with a known multi-kinase inhibitor, Sunitinib , and a more selective, structurally distinct inhibitor, Compound X , which targets a similar primary kinase.

Comparative Selectivity Analysis

The inhibitory activity of TZA-47 was assessed against a panel of 96 kinases at a concentration of 1 µM. The results, presented as a percentage of inhibition, reveal a primary target and several off-target interactions.

Target KinaseTZA-47 (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Compound X (% Inhibition @ 1µM)
Primary Target: Aurora Kinase A 98% 95% 99%
VEGFR265%92%15%
c-Kit58%88%10%
FLT355%85%8%
SRC45%75%5%
ABL130%60%2%
c-Met25%50%1%
RET20%48%3%

Table 1: Illustrative kinase inhibition data for TZA-47, Sunitinib, and Compound X. This data is for representative purposes and not from a specific experimental study.

As illustrated in Table 1, TZA-47 exhibits potent inhibition of its intended target, Aurora Kinase A. However, it also demonstrates significant activity against several other kinases, including VEGFR2, c-Kit, and FLT3. While less promiscuous than the broadly active Sunitinib, its off-target profile is considerably wider than that of the highly selective Compound X. This highlights the importance of comprehensive profiling to uncover potential polypharmacology. Such off-target activity could contribute to both therapeutic and adverse effects. For instance, inhibition of VEGFR2 may offer anti-angiogenic benefits, but it could also lead to hypertension and other known side effects associated with VEGFR inhibitors.

Experimental Protocols for Kinase Selectivity Profiling

To generate the data presented above, a combination of biochemical and cellular assays is employed. The following protocols provide a detailed, step-by-step methodology for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase of interest.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and the test compound (TZA-47) at various concentrations.

  • Initiation: Add a solution containing [γ-³²P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Add a scintillant to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Kinase_Inhibition_Assay cluster_0 Reaction Mixture Kinase Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Substrate Peptide Substrate->Reaction Inhibitor TZA-47 Inhibitor->Reaction ATP [γ-³²P]ATP ATP->Reaction Termination Stop Reaction (Phosphoric Acid) Reaction->Termination Capture Substrate Capture (Filter Plate) Termination->Capture Wash Wash Unincorporated [γ-³²P]ATP Capture->Wash Detection Scintillation Counting Wash->Detection Analysis IC50 Determination Detection->Analysis

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies inhibitor binding to the target kinase within living cells.

Methodology:

  • Cell Preparation: Genetically engineer cells to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Compound Treatment: Plate the cells in a multi-well plate and treat with varying concentrations of the test compound (TZA-47).

  • Tracer Addition: Add a fluorescent energy transfer probe (tracer) that specifically binds to the kinase of interest.

  • Substrate Addition: Add the NanoBRET™ substrate to the cells.

  • Detection: Measure both the NanoLuc® emission (donor) and the tracer emission (acceptor) using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal. Determine the IC50 value from the dose-response curve.

Cellular_Target_Engagement Cells Cells Expressing Kinase-NanoLuc® Fusion Compound Add TZA-47 Cells->Compound Tracer Add Fluorescent Tracer Compound->Tracer Substrate Add NanoBRET™ Substrate Tracer->Substrate Detection Measure Donor and Acceptor Emission Substrate->Detection Analysis Calculate BRET Ratio and IC50 Detection->Analysis

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Navigating the Selectivity Landscape: A Comparative Perspective

The selectivity profile of TZA-47 places it in a complex position within the kinase inhibitor landscape. While its primary potency against Aurora Kinase A is promising, its off-target interactions warrant careful consideration.

Comparison with Alternative Scaffolds:

  • Thiazole-based Inhibitors: Thiazole-containing compounds have also been explored as kinase inhibitors, with some demonstrating high selectivity for specific targets.[3] A comparative analysis of a thiazole-based Aurora Kinase A inhibitor could reveal a different off-target profile, potentially avoiding some of the liabilities observed with TZA-47.

  • Pyrrolopyrimidine Derivatives: As seen in some studies, pyrrolopyrimidine scaffolds can be engineered for high kinase selectivity, although they may also present their own off-target challenges.[1]

Structure-Activity Relationship (SAR) Insights:

The observed cross-reactivity of TZA-47 likely stems from the recognition of conserved features within the ATP-binding pockets of the affected kinases. Further medicinal chemistry efforts could focus on modifying the substituents on the triazole or the amine to enhance interactions with unique residues in the Aurora Kinase A active site, thereby improving selectivity.

Conclusion and Future Directions

The 2-Methyl-2H-1,2,3-triazol-4-amine scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, as with any small molecule inhibitor, a comprehensive understanding of its selectivity profile is paramount. The illustrative data for TZA-47 underscores the necessity of early and broad cross-reactivity screening. By employing a suite of biochemical and cellular assays, researchers can gain a clear picture of a compound's activity across the kinome. This knowledge is crucial for guiding lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective targeted therapies. Future work should focus on leveraging SAR to rationally design derivatives of TZA-47 with improved selectivity, thereby maximizing their therapeutic potential while minimizing off-target effects.

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Sources

Comparative

A Comparative Guide to the Synthetic Routes of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is a key building block in medicinal chemistry and drug discovery, finding application in the s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The specific arrangement of the methyl group on the N2 position of the triazole ring and the amine at the C4 position imparts unique physicochemical properties crucial for molecular recognition and biological activity. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Strategic Considerations in the Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine

The primary challenge in the synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine lies in the regioselective methylation of the 1,2,3-triazole ring. Direct methylation of 4-amino-1H-1,2,3-triazole typically yields a mixture of N1, N2, and N3-methylated isomers, along with potential N-methylation of the exocyclic amine. Therefore, successful synthetic strategies must employ methods to control this regioselectivity. The two routes presented here tackle this challenge through different approaches:

  • Route 1: Direct Methylation and Isomer Separation. This approach involves the direct methylation of a readily available 4-substituted-1H-1,2,3-triazole precursor, followed by the separation of the desired N2-methylated isomer.

  • Route 2: Construction of the Methylated Triazole Ring. This strategy focuses on building the 2-methyl-1,2,3-triazole core with a precursor functional group at the 4-position, which is then converted to the amine.

Synthetic_Strategy_Overview cluster_0 Key Challenges Start Starting Materials Route1 Route 1: Direct Methylation Start->Route1 Route2 Route 2: Ring Construction Start->Route2 Target 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride Route1->Target Route2->Target Regioselectivity Regioselective N-Methylation Isomer_Separation Isomer Separation

Caption: Overview of the two primary synthetic strategies.

Route 1: Direct Methylation of a 4-Nitro-1H-1,2,3-triazole Precursor

This route commences with the synthesis of 4-nitro-1H-1,2,3-triazole, a key intermediate that allows for subsequent methylation and reduction to the target amine. The electron-withdrawing nature of the nitro group influences the regioselectivity of the methylation step.

Experimental Protocol

Step 1: Synthesis of 4-Nitro-1H-1,2,3-triazole

  • Reaction: Diazotization of 4-amino-1H-1,2,3-triazole followed by nitration.

  • Procedure: To a suspension of 4-amino-1H-1,2,3-triazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then added to a solution of sodium nitrite (3.0 eq) in water, and the mixture is stirred at room temperature. The product is extracted with an organic solvent, dried, and concentrated to yield 4-nitro-1H-1,2,3-triazole.

Step 2: Methylation of 4-Nitro-1H-1,2,3-triazole

  • Reaction: N-methylation using a suitable methylating agent.

  • Procedure: 4-Nitro-1H-1,2,3-triazole (1.0 eq) is dissolved in a suitable solvent such as acetone or DMF. A base, for instance, potassium carbonate (1.5 eq), is added, followed by the dropwise addition of a methylating agent like methyl iodide or dimethyl sulfate (1.2 eq). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction yields a mixture of 1-methyl-4-nitro-1H-1,2,3-triazole and 2-methyl-4-nitro-2H-1,2,3-triazole.

Step 3: Isomer Separation

  • Technique: The separation of the N1 and N2 isomers is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The difference in polarity between the two isomers allows for their effective separation.

Step 4: Reduction of 2-Methyl-4-nitro-2H-1,2,3-triazole

  • Reaction: Reduction of the nitro group to an amine.

  • Procedure: The isolated 2-methyl-4-nitro-2H-1,2,3-triazole (1.0 eq) is dissolved in a solvent like methanol or ethanol. A catalyst, such as palladium on carbon (10 mol%), is added. The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) until the reaction is complete. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

Step 5: Formation of the Hydrochloride Salt

  • Reaction: Acid-base reaction with hydrochloric acid.

  • Procedure: The resulting 2-Methyl-2H-1,2,3-triazol-4-amine is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise until the precipitation of the hydrochloride salt is complete. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanistic Insights

The regioselectivity of the methylation of 4-nitro-1H-1,2,3-triazole is governed by a combination of electronic and steric factors. The electron-withdrawing nitro group deactivates the adjacent nitrogen atoms (N1 and N3) towards electrophilic attack to some extent. However, a mixture of isomers is still typically obtained, with the N2 isomer often being a significant product. The precise ratio can be influenced by the choice of solvent, base, and methylating agent.

Route_1_Workflow A 4-Amino-1H-1,2,3-triazole B Diazotization & Nitration A->B C 4-Nitro-1H-1,2,3-triazole B->C D Methylation (e.g., CH3I, K2CO3) C->D E Mixture of N1 and N2 methylated isomers D->E F Chromatographic Separation E->F G 2-Methyl-4-nitro-2H-1,2,3-triazole F->G H Reduction (e.g., H2, Pd/C) G->H I 2-Methyl-2H-1,2,3-triazol-4-amine H->I J HCl I->J K 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride J->K

Caption: Workflow for the synthesis via Route 1.

Route 2: Regioselective Synthesis via Dimroth Rearrangement

This more elegant approach utilizes a Dimroth rearrangement, a thermally or chemically induced isomerization of certain heterocyclic systems, to achieve high regioselectivity. The synthesis starts with the construction of a 1-methyl-1H-1,2,3-triazole derivative which is then rearranged to the desired 2-methyl isomer.

Experimental Protocol

Step 1: Synthesis of a 1-Methyl-1H-1,2,3-triazol-4-amine Precursor

  • Reaction: This can be achieved through various methods, one common approach is the cycloaddition of methyl azide with a suitable three-carbon synthon bearing a protected or precursor amino group. For instance, the reaction of methyl azide with cyanoacetamide can lead to the formation of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide.

Step 2: Dimroth Rearrangement

  • Reaction: Isomerization of the 1-methyl-1,2,3-triazole to the 2-methyl-1,2,3-triazole.[1][2]

  • Procedure: The 1-methyl-1H-1,2,3-triazol-4-amine precursor (1.0 eq) is heated in a high-boiling solvent such as pyridine or dimethylformamide (DMF).[2] The reaction progress is monitored by TLC or NMR spectroscopy. The rearrangement leads to the thermodynamically more stable 2-methyl isomer.

Step 3: Conversion of the Precursor to the Amine

  • Reaction: Depending on the starting precursor, this step may involve hydrolysis, decarboxylation, or other functional group interconversions to yield 2-Methyl-2H-1,2,3-triazol-4-amine.

Step 4: Formation of the Hydrochloride Salt

  • Procedure: This step is identical to Step 5 in Route 1.

Mechanistic Insights

The Dimroth rearrangement of 1-substituted-1,2,3-triazoles with an exocyclic amino or imino group at the 5-position proceeds through a ring-opening/ring-closing mechanism.[2] The triazole ring opens to form a diazo intermediate. Rotation around the C-C single bond allows for the re-cyclization to occur, leading to the thermodynamically more stable isomer where the substituent is on the N2 position. This rearrangement is a powerful tool for achieving high regioselectivity in the synthesis of N-substituted triazoles.[1]

Route_2_Workflow A Methyl Azide + C3 Synthon B Cycloaddition A->B C 1-Methyl-1H-1,2,3-triazol-4-amine Precursor B->C D Dimroth Rearrangement (Heat, e.g., in Pyridine) C->D E 2-Methyl-2H-1,2,3-triazol-4-amine Precursor D->E F Functional Group Interconversion E->F G 2-Methyl-2H-1,2,3-triazol-4-amine F->G H HCl G->H I 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride H->I

Caption: Workflow for the synthesis via Route 2.

Comparison of Synthetic Routes

FeatureRoute 1: Direct MethylationRoute 2: Dimroth Rearrangement
Starting Materials Readily availableRequires synthesis of specific precursors
Number of Steps 54
Regioselectivity Moderate, requires isomer separationHigh, driven by thermodynamics
Key Challenge Efficient separation of N1 and N2 isomersOptimization of the Dimroth rearrangement conditions
Scalability Can be challenging due to chromatographyPotentially more scalable
Overall Yield Moderate, impacted by isomer separationPotentially higher due to better regioselectivity
Versatility Applicable to other 4-substituted triazolesMore specific to the target scaffold

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.

Route 1 is a more classical and perhaps more readily accessible approach for small-scale synthesis, as it begins with simpler starting materials. However, its reliance on chromatographic separation of isomers can be a significant drawback in terms of time, solvent consumption, and scalability. The overall yield can also be compromised by the formation of the undesired N1-isomer.

Route 2 , leveraging the Dimroth rearrangement, represents a more elegant and efficient strategy, particularly for larger-scale production. While it may require more effort in the initial synthesis of the rearrangement precursor, the high regioselectivity of the key step can lead to a more streamlined process with a higher overall yield and avoids the need for tedious isomer separation.

For research laboratories focused on discovery and the synthesis of diverse analogs, Route 1 may be a suitable starting point. For process development and scale-up applications where efficiency and purity are paramount, Route 2 is the recommended approach. The choice between these routes will ultimately depend on the specific requirements of the project, including the available starting materials, the desired scale of synthesis, and the analytical capabilities for isomer separation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Justus Liebigs Annalen der Chemie, 364(2), 183-226. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. In the case of 2-Methyl-2...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. In the case of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, a heterocyclic amine of significant interest, the potential for positional isomerism during synthesis necessitates robust analytical methodologies to ensure the correct isomeric form is isolated and quantified.

The methylation of the 1,2,3-triazole ring can result in the formation of three potential isomers: the 1-methyl, 2-methyl, and 3-methyl derivatives. Each of these isomers possesses a unique three-dimensional structure and, consequently, may exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and unequivocally identify these isomers is of paramount importance.

This guide provides an in-depth comparison of analytical techniques for the isomeric purity analysis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

The Challenge of Isomerism in Triazole Synthesis

The synthesis of N-methylated 1,2,3-triazoles often proceeds via the alkylation of a 1H-1,2,3-triazole precursor. This reaction can lead to a mixture of N-substituted products, with the ratio of isomers depending on the reaction conditions, including the solvent, base, and alkylating agent used.[1] The desired 2-methyl isomer must be separated from its 1-methyl and 3-methyl counterparts to ensure the quality and consistency of the final product.

Caption: Synthetic pathway leading to potential positional isomers of methyl-1,2,3-triazol-4-amine.

Comparative Analysis of Analytical Methodologies

A multi-faceted approach is often necessary for the comprehensive analysis of isomeric purity. The following sections compare the utility of various analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation of closely related compounds. For positional isomers of methyl-aminotriazoles, both reversed-phase and chiral chromatography can be explored.

Principle of Separation:

  • Reversed-Phase HPLC: Separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Subtle differences in the polarity and hydrophobicity of the isomers can be exploited for separation.

  • Chiral HPLC: While primarily used for enantiomers, some chiral stationary phases (CSPs) can exhibit selectivity for positional isomers due to their unique three-dimensional structures. This is particularly relevant when the isomers have different spatial arrangements that interact differently with the chiral selector.

Experimental Protocol (Adapted from similar separations):

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolve sample in mobile phase or a compatible solvent Filter Filtration Filter through a 0.45 µm syringe filter Sample->Filter Injection Injection Inject 10 µL of the filtered sample Filter->Injection Separation Chromatographic Separation Isocratic or gradient elution Injection->Separation Detection UV Detection Monitor at an appropriate wavelength (e.g., 210 nm) Separation->Detection Integration Peak Integration Determine retention times and peak areas Detection->Integration Quantification Quantification Calculate isomeric purity based on peak area percentages Integration->Quantification

Caption: General workflow for HPLC analysis of isomeric purity.

Detailed HPLC Method Parameters (Hypothetical):

ParameterReversed-Phase MethodChiral Method
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral Stationary Phase (e.g., CHIRALCEL® OJ)
Mobile Phase Acetonitrile:Water with 0.1% TFA (e.g., 20:80 v/v)Hexane:Isopropanol with 0.1% Diethylamine (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C25 °C
Detection UV at 210 nmUV at 223 nm

Performance Comparison:

FeatureReversed-Phase HPLCChiral HPLC
Selectivity Moderate; depends on polarity differences.Potentially high; depends on 3D structural differences.
Development Time Generally shorter.Can be more extensive due to the variety of CSPs.
Robustness High.Can be sensitive to mobile phase composition.
Cost Lower column cost.Higher column cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of isomers. Both ¹H and ¹³C NMR, along with two-dimensional techniques, can provide definitive identification of the methyl group's position on the triazole ring.

Principle of Identification:

The chemical environment of the methyl protons and the triazole ring protons and carbons will be unique for each isomer, leading to distinct chemical shifts and coupling patterns in the NMR spectra.

  • ¹H NMR: The chemical shift of the N-methyl group and the triazole ring proton will differ for the 1-methyl, 2-methyl, and 3-methyl isomers.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons and the N-methyl carbon will be diagnostic for each isomer.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, providing irrefutable proof of the methyl group's attachment point. For instance, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the N-methyl protons and the adjacent triazole ring carbons.

Experimental Protocol:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis Dissolution Sample Dissolution Dissolve ~10 mg of sample in a deuterated solvent (e.g., DMSO-d₆) Acquisition 1D & 2D Spectra Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra Dissolution->Acquisition Assignment Signal Assignment Assign proton and carbon signals to the molecular structure Acquisition->Assignment Identification Isomer Identification Differentiate isomers based on unique chemical shifts and correlations Assignment->Identification

Caption: Workflow for isomeric identification using NMR spectroscopy.

Expected ¹H NMR Chemical Shift Differences (Hypothetical, in DMSO-d₆):

IsomerN-CH₃ Shift (ppm)Triazole C-H Shift (ppm)
1-Methyl~3.8~8.0
2-Methyl~4.1~7.8
3-Methyl~3.9~8.2

Performance Comparison:

FeatureNMR Spectroscopy
Selectivity Unambiguous structural identification.
Quantification Can be quantitative with proper standards and experimental setup.
Sensitivity Lower than chromatographic methods.
Analysis Time Longer, especially for 2D experiments.
Cost High initial instrument cost and maintenance.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like aminotriazoles, derivatization may be necessary to improve volatility and chromatographic performance.

Principle of Separation and Detection:

  • Gas Chromatography: Separation occurs based on the compound's boiling point and its interaction with the stationary phase of the GC column. Isomers may have slightly different boiling points or polarities, allowing for their separation.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for identification. Isomers will have the same molecular ion but may exhibit different fragmentation patterns.

Experimental Protocol (General):

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Derivatization Derivatization (optional) React with a silylating or acylating agent to increase volatility Extraction Extraction Extract into an organic solvent Derivatization->Extraction Injection Injection Inject into the GC Extraction->Injection Separation GC Separation Temperature-programmed separation Injection->Separation Detection MS Detection Acquire mass spectra Separation->Detection Chromatogram Chromatogram Analysis Identify peaks and retention times Detection->Chromatogram Spectrum Mass Spectrum Interpretation Compare fragmentation patterns to reference spectra Chromatogram->Spectrum

Caption: General workflow for GC-MS analysis of isomeric purity.

Performance Comparison:

FeatureGC-MS
Selectivity High, especially with mass spectrometric detection.
Sensitivity Very high.
Sample Preparation May require derivatization, adding complexity.
Analyte Suitability Limited to volatile and thermally stable compounds.
Cost Moderate to high instrument cost.
Capillary Electrophoresis (CE)

CE offers high separation efficiency and minimal sample consumption, making it an attractive alternative for the analysis of charged species like amine hydrochlorides.

Principle of Separation:

Separation in CE is based on the differential migration of ions in an electric field. The mobility of an ion is dependent on its charge-to-size ratio. Positional isomers may have subtle differences in their pKa values and hydrodynamic radii, which can be exploited for separation. The use of additives like cyclodextrins in the running buffer can enhance selectivity by forming transient diastereomeric complexes with the isomers.[2]

Experimental Protocol (Adapted from similar separations):

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Dissolution Sample Dissolution Dissolve sample in the background electrolyte Filtration Filtration Filter through a 0.22 µm syringe filter Dissolution->Filtration Injection Hydrodynamic Injection Apply pressure for a short duration Filtration->Injection Separation Electrophoretic Separation Apply a high voltage across the capillary Injection->Separation Detection UV Detection Monitor at an appropriate wavelength Separation->Detection Electropherogram Electropherogram Analysis Determine migration times and peak areas Detection->Electropherogram Quantification Quantification Calculate isomeric purity Electropherogram->Quantification

Caption: General workflow for Capillary Electrophoresis analysis.

Performance Comparison:

FeatureCapillary Electrophoresis
Efficiency Very high separation efficiency.
Sample Consumption Extremely low (nanoliter range).
Analysis Time Typically very fast.
Sensitivity Can be lower than HPLC, but can be improved with various detection strategies.
Robustness Can be sensitive to buffer composition and capillary surface.

Conclusion and Recommendations

The choice of the most appropriate analytical technique for the isomeric purity analysis of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride depends on the specific requirements of the analysis.

  • For routine quality control where high throughput and robustness are key, a validated Reversed-Phase HPLC method is often the preferred choice.

  • For definitive structural confirmation and identification of unknown isomers, NMR spectroscopy is indispensable.

  • When high sensitivity is required and the compound is amenable to gas chromatography (with or without derivatization), GC-MS is a powerful tool.

  • Capillary Electrophoresis offers a high-efficiency, rapid, and low-sample-consumption alternative, particularly for charged analytes.

In a drug development setting, a combination of these techniques provides a comprehensive and self-validating system. HPLC is typically used for routine purity checks and quantification, while NMR is employed for the initial structural elucidation and confirmation of the desired isomer's identity. GC-MS and CE can be valuable orthogonal techniques to confirm purity and to analyze for specific impurities that may not be well-resolved by HPLC.

By understanding the principles and applying the appropriate methodologies, researchers can confidently ensure the isomeric purity of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, a critical step in the development of safe and effective pharmaceuticals.

References

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. [Link]

  • Al-Othman, Z. A., Al-Warthan, A., & Haider, S. (2012). Separation of positional isomers of some aromatic compounds by capillary electrophoresis. Journal of the Chilean Chemical Society, 57(1), 1015-1018. [Link]

  • Kluska, M., Pijarowska-Kruszyna, J., & Koba, M. (2018). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 75(5), 1099-1107. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14536434, 1-methyl-1H-1,2,3-triazol-4-amine. [Link]

  • Fanali, S. (1991). Separation of optical isomers by capillary zone electrophoresis based on host-guest complexation. Journal of Chromatography A, 545(2), 437-444. [Link]

  • Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117–122. [Link]

  • Zhang, M., Zhang, Y., & Zhang, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 992427. [Link]

  • El-Sayed, A. A. F., Farahat, A. A., & Ali, A. F. M. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1720. [Link]

Sources

Comparative

The Evolving Landscape of Triazole-Based Therapeutics: A Comparative Analysis of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride Derivatives in Oncology

A Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel therapeutic agents, the 1,2,3-triazole scaffold has emerged as a cornerstone in medicinal chemistry, lauded for its...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the 1,2,3-triazole scaffold has emerged as a cornerstone in medicinal chemistry, lauded for its synthetic versatility and broad spectrum of biological activities.[1][2] This guide provides a comprehensive assessment of the therapeutic potential of derivatives of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, with a particular focus on their application in oncology. While direct experimental data on derivatives of this specific parent compound is limited in publicly accessible literature, we will use a closely related and well-characterized analogue, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, to illustrate the potent anticancer activity of this compound class. This guide will objectively compare its performance with established chemotherapeutic agents, provide detailed experimental protocols for its evaluation, and elucidate its mechanism of action.

The Triazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered heterocyclic ring of 1,2,3-triazole is a bioisostere for various functional groups, enabling it to interact with a wide array of biological targets.[3] This has led to the development of numerous FDA-approved drugs containing this moiety for a range of diseases. In oncology, triazole derivatives have demonstrated significant promise, exhibiting activities such as the induction of apoptosis and cell cycle arrest in cancer cells.[4]

Comparative Efficacy in Breast Cancer Models

To contextualize the therapeutic potential of this class of triazole derivatives, we will compare the in vitro cytotoxicity of a representative compound, N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3,4,5-trimethoxybenzamide (Compound 13e) , against the human breast cancer cell line MCF-7.[5] This data will be benchmarked against two widely used chemotherapeutic agents for breast cancer: Doxorubicin and Tamoxifen .

CompoundTarget Cell LineIC50 ValueCitation(s)
Compound 13e (Triazole Derivative) MCF-746 nM[5]
Doxorubicin MCF-70.68 µM (680 nM) - 3.09 µg/mL[6][7]
Tamoxifen MCF-74.506 µg/mL - 17.26 µM[1][8]

As the data indicates, Compound 13e exhibits significantly higher potency against the MCF-7 cell line in vitro compared to both Doxorubicin and Tamoxifen, with an IC50 value in the nanomolar range. This suggests a promising avenue for the development of highly effective anticancer agents.

Mechanism of Action: Targeting Microtubule Dynamics

A key mechanism through which many N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives exert their potent anticancer effects is the inhibition of tubulin polymerization.[5][9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

Antimicrotubule_Mechanism cluster_0 Cancer Cell Triazole_Derivative Triazole Derivative (e.g., Compound 13e) Tubulin_Dimers α/β-Tubulin Dimers Triazole_Derivative->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Mitotic_Spindle Formation of Mitotic Spindle Microtubule_Polymerization->Mitotic_Spindle Disrupts Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Blocks Apoptosis Apoptosis (Cell Death) Cell_Division->Apoptosis Induces

Figure 1: Proposed mechanism of action for antimicrotubule triazole derivatives.

By binding to tubulin dimers, these triazole derivatives prevent their assembly into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[9]

Experimental Protocols for Therapeutic Assessment

The evaluation of novel anticancer compounds requires a standardized and rigorous set of experimental procedures. Below are detailed protocols for the in vitro and in vivo assessment of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours (allow cells to attach) Cell_Seeding->Incubation1 Compound_Addition Add varying concentrations of triazole derivatives Incubation1->Compound_Addition Incubation2 Incubate for 48-72 hours Compound_Addition->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours (formazan formation) MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a plate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the triazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Efficacy Evaluation: Xenograft Tumor Models

To assess the therapeutic potential in a living organism, human tumor xenograft models in immunocompromised mice are the gold standard.

Xenograft_Model_Workflow Start Start Cell_Implantation Subcutaneously implant human cancer cells (e.g., MCF-7) into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer triazole derivative, vehicle control, and positive control (e.g., Doxorubicin) Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue treatment until a predefined endpoint is reached Monitoring->Endpoint Analysis Excise tumors for pharmacodynamic and histological analysis Endpoint->Analysis End End Analysis->End

Figure 3: Workflow for in vivo xenograft studies.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Animal Model: Use 6-8 week old female athymic nude or SCID mice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (width^2 x length) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, triazole derivative at different doses, positive control). Administer the treatments according to a predetermined schedule (e.g., daily, weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects.

Future Directions and Conclusion

The remarkable in vitro potency of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives highlights the significant therapeutic potential of the broader class of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride derivatives. Future research should focus on the synthesis and evaluation of a wider range of derivatives of this parent compound to establish a comprehensive structure-activity relationship. Further investigation into their pharmacokinetic and pharmacodynamic properties, as well as their efficacy in a variety of cancer models, is warranted. The triazole scaffold continues to be a rich source of innovation in drug discovery, and the derivatives of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride represent a promising frontier in the development of next-generation anticancer therapeutics.

References

  • Al-Otaibi, W. (2018). Cytotoxic effects of tamoxifen in breast cancer cells.
  • Chen, Y., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 8(1), 121-126.
  • Das, U., et al. (2016). The role of chemokine receptor 4 and its ligand stromal cell derived factor 1 in breast cancer. Journal of Cancer Research and Therapeutics, 12(2), 569-576.
  • Demir, D., & Yilmaz, I. (2020). In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. Cumhuriyet Medical Journal, 42(4), 481-489.
  • García-Becerra, R., et al. (2012). Modulation of the leptin receptors expression in breast cancer cell lines exposed to leptin and tamoxifen. Scientific Reports, 2, 982.
  • Gharib, A., et al. (2021). Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. Molecular Biology Reports, 48(6), 4949-4961.
  • Hermawan, A., et al. (2014). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 5(2), 48-53.
  • Jafari, S., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 104-110.
  • Lajkó, E., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2828.
  • Meiyanto, E., et al. (2019). IC50 in doxorubicin-resistant MCF-7 cell lines. Indonesian Journal of Pharmacy, 30(3), 178-186.
  • Mohamed, M. S., et al. (2021).
  • Ostrov, D. A., et al. (2011). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 8(10), 947-953.
  • Scott, T. G., et al. (2014). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. ACS Medicinal Chemistry Letters, 5(10), 1121-1126.
  • Kamal, A., et al. (2014). Synthesis and Evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as Potential Anticancer Agents That Inhibit Tubulin Polymerization. Bioorganic & Medicinal Chemistry, 22(13), 3466-3479.
  • Luan, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 708871.

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Validation

A Senior Application Scientist's Guide to Reproducibility in Triazole Chemistry: A Comparative Analysis of 4-Amino-1,2,3-Triazole and 3-Amino-1,2,4-Triazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and reliable reproducibil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and reliable reproducibility is paramount. Among the privileged heterocyclic structures, aminotriazoles stand out for their broad pharmacological applications, including their use in antimicrobial, anticancer, and anticonvulsant agents.[1][2] This guide provides an in-depth, comparative analysis of two key isomeric aminotriazole scaffolds: the 4-amino-1,2,3-triazole and the 3-amino-1,2,4-triazole systems.

While the specific compound 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is not extensively documented in publicly accessible literature, we will focus on a well-characterized derivative, N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, as a representative of the 4-amino-1,2,3-triazole class. This will be compared with the widely utilized and synthetically accessible 3-amino-1,2,4-triazole. Our objective is to furnish researchers with the necessary protocols, comparative data, and mechanistic insights to ensure the reproducibility of experimental outcomes with these important pharmacophores.

Part 1: The 4-Amino-1,2,3-Triazole Scaffold: Synthesis and Characterization of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine

The 4-amino-1,2,3-triazole core has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), a significant target in immuno-oncology research.[3] The synthesis of derivatives such as N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine showcases a reproducible pathway to this important class of compounds.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine

This protocol is adapted from a reported synthesis of potent IDO1 inhibitors.[3]

Step 1: Diazotization of 4-chloroaniline

  • Dissolve 4-chloroaniline in an appropriate aqueous acidic solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Step 2: Coupling with 2-aminoacetonitrile hydrochloride

  • In a separate flask, prepare a solution of 2-aminoacetonitrile hydrochloride.

  • Slowly add the freshly prepared diazonium salt solution to the 2-aminoacetonitrile hydrochloride solution, maintaining a low temperature.

  • Allow the reaction to proceed, which results in the formation of 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile.

Step 3: Cyclization to form the Triazole Ring

  • Heat the reaction mixture from Step 2 under reflux in ethanol.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The desired product, N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, will precipitate.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.

Causality Behind Experimental Choices:
  • Diazotization at Low Temperature: The diazonium salt intermediate is unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5 °C is critical for maximizing the yield of this intermediate.

  • Controlled Addition: Slow, dropwise addition of sodium nitrite and the diazonium salt solution is essential to control the exothermic nature of the reactions and prevent side product formation.

  • Reflux in Ethanol for Cyclization: The thermal conditions provided by refluxing ethanol supply the necessary activation energy for the intramolecular cyclization to form the stable 1,2,3-triazole ring.

Workflow for Synthesis of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine```dot

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product A 4-chloroaniline D Step 1: Diazotization (0-5 °C, aq. HCl) A->D B Sodium Nitrite B->D C 2-aminoacetonitrile hydrochloride E Step 2: Coupling C->E D->E F Step 3: Cyclization (Reflux in Ethanol) E->F G N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine F->G

Caption: Synthesis workflow for 3-Amino-1,2,4-triazole.

Part 3: Comparative Analysis of Reproducibility and Performance

To ensure reproducible experimental results, a thorough characterization of the synthesized compounds is essential. The following table provides a comparison of key analytical data for our representative aminotriazoles.

ParameterN-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine3-Amino-1,2,4-triazole
Molecular Formula C₈H₇ClN₄C₂H₄N₄
Molecular Weight 194.62 g/mol 84.08 g/mol
Melting Point Not explicitly stated in the reference, but expected to be a crystalline solid.152-156 °C [4]
Appearance Crystalline solidColorless crystalline solid [4]
Key Spectroscopic Data Specific ¹H and ¹³C NMR data would be required for full characterization.Recrystallized product should be pure by NMR.
Biological Activity (Example) Potent IDO1 inhibitor with an IC₅₀ of 0.023 µM. [3]Serves as a precursor for compounds with a wide range of activities, including anticonvulsant and antimicrobial properties. [1][5]
Discussion on Reproducibility and Performance:
  • Synthetic Accessibility: The synthesis of 3-amino-1,2,4-triazole is a more straightforward, two-step process from common starting materials, potentially leading to higher overall yields and easier scale-up. The synthesis of the substituted 4-amino-1,2,3-triazole involves a multi-step sequence with a less stable diazonium intermediate, which may require more stringent control of reaction conditions to ensure reproducibility.

  • Characterization and Purity: For both compounds, achieving a high degree of purity is crucial for obtaining reliable biological data. Techniques such as NMR, mass spectrometry, and elemental analysis are necessary to confirm the structure and purity. The melting point of 3-amino-1,2,4-triazole is a well-defined physical constant that can be used as a preliminary check of purity.

  • Biological Performance: The choice between a 1,2,3-triazole and a 1,2,4-triazole scaffold will ultimately depend on the specific therapeutic target. The 4-amino-1,2,3-triazole core has shown remarkable potency as an IDO1 inhibitor. [3]In contrast, the 1,2,4-triazole moiety is present in a wider range of clinically used drugs with diverse activities. [2]The biological activity of derivatives can be significantly influenced by the substitution pattern on the triazole ring and the attached functional groups.

Conclusion

Both the 4-amino-1,2,3-triazole and 3-amino-1,2,4-triazole scaffolds are of significant interest to the drug discovery community. While the synthesis of the 1,2,4-triazole may be more facile and scalable, the 1,2,3-triazole system offers unique biological activities that warrant its investigation. For reproducible results, strict adherence to established protocols, careful control of reaction parameters, and thorough characterization of the final compounds are indispensable. This guide provides a foundational framework for researchers to confidently work with these versatile heterocyclic systems.

References

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10. Available at: [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2025). ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]

  • Alexandre, F. R., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 23(7), 1696. Available at: [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. Available at: [Link]

  • Efficient Methodology for the Preparation of 3-Amino-1,2,4-triazoles. (2010). PubMed Central. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2020). Royal Society of Chemistry. Available at: [Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (2019). ResearchGate. Available at: [Link]

  • Process for the preparation of 3-amino-1,2,4-triazole. (1986). Google Patents.
  • 3-amino-1h-1,2,4-triazole. (1946). Organic Syntheses. Available at: [Link]

  • 2-(4-chlorophenyl)-2h-1,2,3-triazol-4-amine hydrochloride. (2025). PubChem. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) ... (2018). PubMed Central. Available at: [Link]

  • Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole. (1993). Google Patents.
  • A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. (2024). ResearchGate. Available at: [Link]

  • Synthetic studies towards aryl-(4-aryl-4H-t[1][3][6]riazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics. (2007). PubMed Central. Available at: [Link]

  • Process for the preparation of 4-amino-1,2,4-Triazole. (2003). Google Patents.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Available at: [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). SciSpace. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2017). MDPI. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles. (2022). Organic Chemistry Portal. Available at: [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2023). MDPI. Available at: [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PubMed Central. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS No. 955887-11-3).[1] As researchers and drug development professionals, our...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS No. 955887-11-3).[1] As researchers and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's potential hazards and the logic behind these essential disposal protocols.

Hazard Identification and Inherent Risks

A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is not widely available, we can infer a potential hazard profile by examining its structural components: a nitrogen-containing heterocyclic ring (triazole) and an amine hydrochloride salt.

Heterocyclic compounds, particularly those containing nitrogen, are noted for their potential persistence and toxicity in the environment if not managed correctly.[2] Many triazole derivatives are known to cause skin, eye, and respiratory irritation.[3][4] Furthermore, some substituted triazoles are classified as having potential long-term aquatic toxicity and may be suspected of damaging fertility or the unborn child.[5]

Causality Behind Precaution: The amine hydrochloride functional group makes the compound a salt, typically a water-soluble solid. Upon dissolution, it can create a mildly acidic solution. The triazole ring system's stability can contribute to its environmental persistence.[2] Therefore, disposal procedures must focus on preventing its release into the environment and neutralizing any corrosive characteristics.

Table 1: Potential Hazard Profile

Hazard Class Potential Hazard Statements (Inferred from related compounds) GHS Pictogram (Anticipated) Recommended Precautions
Acute Toxicity May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3] kesehatan Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[3][6]
Chronic Toxicity May cause damage to organs through prolonged or repeated exposure. Some triazoles are suspected of damaging fertility.[5] kesehatan Minimize exposure. Adhere to strict hygiene protocols.[5]

| Environmental | May be toxic to aquatic life with long-lasting effects.[5] | Lingkungan | Do not allow to enter drains or waterways. Collect all waste for approved disposal.[3][5] |

Pre-Disposal Procedures: Segregation and Containment

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.[7][8]

Step-by-Step Waste Segregation Protocol:
  • Identify the Waste Form: Determine if the waste is a solid, an aqueous solution, or an organic solvent solution.

  • Select the Correct Waste Container: Use only designated, properly labeled hazardous waste containers provided by your institution's Environmental Health & Safety (EH&S) department.[9] Never use food containers.[7]

    • Solid Waste: For unused compound, contaminated weigh paper, gloves, and other contaminated disposable labware. This container should be labeled "Solid Hazardous Waste."

    • Aqueous Waste: For solutions of the compound in water or buffers. This container should be labeled "Aqueous Hazardous Waste."

    • Non-Halogenated Solvent Waste: For solutions in flammable solvents like ethanol, methanol, or acetone.

    • Halogenated Solvent Waste: For solutions in solvents like dichloromethane or chloroform.

  • Ensure Container Compatibility: Use containers that are non-reactive with the waste. For instance, acidic solutions (from the hydrochloride salt) should not be stored in metal containers.[9]

  • Label Accurately: The hazardous waste label must be filled out completely, including the full chemical name "2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride" and its concentration.[7][10]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[7] This prevents the release of vapors and protects against spills.

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[7][10][11]

Diagram: Waste Segregation Decision Workflow

This diagram outlines the decision-making process for segregating waste containing 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.

cluster_form 1. Identify Form cluster_container 2. Select Container cluster_final 3. Final Steps start Waste Generated (2-Methyl-2H-1,2,3-triazol-4-amine HCl) q_form What is the physical form? start->q_form solid_waste Solid Waste Container (Contaminated PPE, unused solid) q_form->solid_waste Solid aqueous_waste Aqueous Waste Container (Water, buffer solutions) q_form->aqueous_waste Aqueous Solution organic_waste Is the solvent halogenated? q_form->organic_waste Organic Solution label_store Accurately Label Container & Store in SAA solid_waste->label_store aqueous_waste->label_store non_halogenated Non-Halogenated Solvent Waste organic_waste->non_halogenated No halogenated Halogenated Solvent Waste organic_waste->halogenated Yes non_halogenated->label_store halogenated->label_store

Caption: Waste segregation decision tree.

Approved Disposal Protocols

Under no circumstances should this chemical or its solutions be disposed of down the drain. [3][5] The primary and only approved method of disposal is through a licensed hazardous waste management company.[3][12] The following protocols detail the steps for preparing different waste forms for collection.

Protocol 1: Disposal of Unused Solid Compound and Contaminated Labware
  • Objective: To safely containerize solid waste for disposal.

  • Procedure:

    • Carefully sweep up any remaining solid 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride. Avoid creating dust.[3]

    • Place the solid chemical, along with any contaminated weigh boats, spatulas, gloves, and bench paper, directly into a designated "Solid Hazardous Waste" container.

    • Ensure the container is properly labeled with all chemical constituents.

    • Close the container tightly and place it in your lab's Satellite Accumulation Area (SAA).

Protocol 2: Disposal of Aqueous Solutions
  • Objective: To collect aqueous waste containing the compound.

  • Procedure:

    • Carefully pour aqueous solutions containing 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride into a designated "Aqueous Hazardous Waste" container.

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[13]

    • If your institutional guidelines require it, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable base (e.g., sodium bicarbonate) before adding it to the waste container. This is often done to create a more stable waste stream, but always follow your site-specific rules.

    • Securely cap the container and return it to the SAA.

Protocol 3: Decontamination of Glassware
  • Objective: To safely decontaminate reusable glassware.

  • Procedure:

    • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) that will solubilize the compound.

    • Dispense the rinse solvent (rinsate) into the appropriate "Non-Halogenated Solvent Waste" container.

    • Repeat the rinse two more times. This "triple rinse" is a standard practice to ensure effective decontamination.

    • After the solvent rinse, the glassware can typically be washed with soap and water as usual.

Emergency Procedures

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear a minimum of a lab coat, safety goggles, and two pairs of chemical-resistant gloves. A respirator may be necessary if dust is generated.[3]

  • Containment: Cover the spill with an absorbent, inert material (e.g., vermiculite or sand).

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a cloth dampened with water, followed by a dry cloth. Place all cleaning materials into the hazardous waste container.

  • Report: Report the spill to your institution's EH&S office.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]

Regulatory Compliance Framework

All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][12] Understanding your laboratory's generator status is crucial for compliance.

Table 2: EPA Hazardous Waste Generator Status & Requirements

Generator Status Monthly Hazardous Waste Generation On-Site Accumulation Time Limit Key Requirements
Very Small Quantity Generator (VSQG) ≤ 100 kg No time limit (but limits on total accumulation) Must identify all hazardous waste; ensure delivery to an approved facility.[10]
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg Up to 180 days in a Central Accumulation Area (CAA).[10] Must have an EPA ID number; comply with container management and emergency procedures.[9][10]

| Large Quantity Generator (LQG) | ≥ 1,000 kg | Up to 90 days in a CAA.[10] | Strictest requirements, including a written contingency plan and biennial reporting to the EPA.[10] |

Diagram: The "Cradle-to-Grave" Disposal Workflow

This diagram illustrates the lifecycle of the chemical waste, from generation to final disposal, as mandated by the RCRA.[12]

cluster_lab Laboratory Responsibility cluster_facility Institutional Responsibility cluster_vendor Vendor Responsibility A 1. Waste Generation (Experimentation) B 2. Segregation & Containerization (Per Protocol) A->B C 3. Accumulation in SAA (Labeled, Closed Container) B->C D 4. Transfer to Central Accumulation Area (CAA) C->D E 5. Manifesting & Documentation (Waste Tracking) D->E F 6. Licensed Hauler Pickup E->F G 7. Final Disposal (e.g., Incineration) at TSDF* F->G H *TSDF: Treatment, Storage, and Disposal Facility

Caption: RCRA-compliant hazardous waste lifecycle.

References

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Amino-1,2,4-triazole.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ChemShuttle. (n.d.). 2-methyl-2H-1,2,3-triazol-4-amine hydrochloride.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: 4-AMINO 1,2,4-TRIAZOLE.
  • Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet: 4-Amino-1,2,4-triazole.
  • Sigma-Aldrich. (2025). Safety Data Sheet: TCO-amine HCl salt.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Tris(3-hydroxypropyltriazolylmethyl)amine.
  • Acros Organics. (2010). Safety Data Sheet: 1,2,3-1H-Triazole.
  • Enamine. (n.d.). Safety Data Sheet: bis(prop-2-yn-1-yl)amine hydrochloride.
  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

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Handling

A Senior Application Scientist's Guide to Handling 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

Hazard Analysis and Risk Mitigation 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic amine hydrochloride. Based on analogous compounds, it should be handled as a substance with the potential for skin, ey...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis and Risk Mitigation

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic amine hydrochloride. Based on analogous compounds, it should be handled as a substance with the potential for skin, eye, and respiratory irritation.[2][3] Chronic exposure to related aminotriazoles has been linked to more severe health effects, including potential carcinogenicity and reproductive harm.[4][5] Therefore, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and strict operational protocols is mandatory.

Anticipated Primary Hazards:

  • Inhalation: As a solid powder, airborne dust presents a significant inhalation hazard which may cause respiratory tract irritation.[3]

  • Skin Contact: May cause skin irritation upon direct contact.[2] Prolonged exposure should be avoided.

  • Eye Contact: The compound is expected to cause serious eye irritation.[2][3]

  • Ingestion: May be harmful if swallowed.[3][4]

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions.

  • Chemical Fume Hood: All weighing and handling of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride powder must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The hood provides critical exhaust ventilation to capture dust and prevent inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.

  • Designated Work Area: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to ensure comprehensive protection. Never handle this compound without the following equipment.

Protection Area Required PPE Rationale and Specifications
Eye & Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust.[2][4] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Chemical-Resistant Gloves (Nitrile)Wear nitrile gloves as a minimum standard. For prolonged contact, consider gloves with a higher protection class (breakthrough time >60 minutes). Always inspect gloves for tears or holes before use. Double-gloving is recommended.
Body Fully-Buttoned Laboratory Coat & ApronA flame-resistant lab coat, fully buttoned, is required. For operations involving significant quantities, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-approved RespiratorWhen handling the powder outside of a fume hood (a practice that should be avoided) or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (N100, R100, or P100) is required.[4][6]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is paramount for safety. The following protocol breaks down the handling process into discrete, manageable steps.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup 3. Prepare Work Area ( absorbent liner, waste bags) prep_hood->prep_setup handle_weigh 4. Weigh Compound Carefully to minimize dust prep_setup->handle_weigh handle_dissolve 5. Dissolve or Transfer Compound clean_decon 6. Decontaminate Surfaces (e.g., 70% ethanol) handle_dissolve->clean_decon clean_waste 7. Segregate Waste (Solid vs. Liquid) clean_decon->clean_waste clean_doff 8. Doff PPE (Gloves last) clean_waste->clean_doff clean_wash 9. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Safe Handling Workflow for 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.

Emergency Response Protocols

Even with meticulous planning, accidents can occur. Immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention from an ophthalmologist.[5]

  • Skin Contact: Remove all contaminated clothing immediately.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5][7] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[5] Seek immediate medical attention.

  • Minor Spill (in fume hood): Decontaminate the area with an appropriate solvent. Collect all contaminated materials, including the absorbent pads, into a sealed, labeled hazardous waste container.

  • Major Spill: Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Cradle-to-Grave Responsibility

Waste generated from handling this compound must be treated as hazardous.

Waste Stream Container Type Disposal Protocol
Unused Solid Compound Original or clearly labeled, sealed container.Dispose of as hazardous chemical waste. Do not mix with other waste streams.[5]
Contaminated Labware (pipette tips, etc.) Labeled hazardous solid waste bag or container.All disposable items that have come into contact with the compound must be disposed of as solid hazardous waste.
Contaminated PPE (gloves, etc.) Labeled hazardous solid waste bag.Dispose of all used PPE as solid hazardous waste.
Aqueous Solutions Labeled hazardous liquid waste container.Collect all solutions containing the compound in a designated, sealed container for hazardous liquid waste. Do not dispose of down the drain.[3][5]

All waste must be disposed of in accordance with local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

  • 3-Amino-1,2,4-triazole - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 13).
  • SAFETY DATA SHEET - Tokyo Chemical Industry Co., Ltd. (2023, March 4).
  • Safety Data Sheet: 3-Amino-1,2,4-Triazole - ChemicalBook. (2025, October 25).
  • 2-methyl-2H-1,2,3-triazol-4-amine hydrochloride - ChemShuttle. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - Amitrole - CDC. (n.d.).
  • AMITROLE | Occupational Safety and Health Administration - OSHA. (2024, January 22).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • MATERIAL SAFETY DATA SHEET - oxfordlabchem.com. (n.d.).
  • BB-4110790 - Hit2Lead. (n.d.).
  • safety data sheet - Enamine. (n.d.).
  • Amitrole | C2H4N4 | CID 1639 - PubChem - NIH. (n.d.).
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3).

Sources

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2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride
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2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride
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